Technical Documentation Center

5-(2-Hydroxyethyl)pyrimidin-4(1H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(2-Hydroxyethyl)pyrimidin-4(1H)-one
  • CAS: 19144-69-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-(2-hydroxyethyl)pyrimidin-4(1H)-one: Structure, Properties, and Potential

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 5-(2-hydroxyethyl)pyrimidin-4(1H)-one, a heterocyclic c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(2-hydroxyethyl)pyrimidin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, physicochemical properties, synthesis, and potential biological significance, offering field-proven insights and detailed methodologies for researchers.

Chemical Identity and Structural Elucidation

5-(2-hydroxyethyl)pyrimidin-4(1H)-one is a pyrimidine derivative characterized by a 2-hydroxyethyl group at the C5 position and a carbonyl group at the C4 position of the pyrimidine ring.

Molecular Structure:

Caption: 2D structure of 5-(2-hydroxyethyl)pyrimidin-4(1H)-one.

Tautomerism: It is crucial to recognize that 5-(2-hydroxyethyl)pyrimidin-4(1H)-one exists in tautomeric equilibrium with its enol form, 5-(2-hydroxyethyl)pyrimidin-4-ol. However, studies on related 4-hydroxypyrimidines indicate that the keto form, pyrimidin-4(1H)-one, is the predominant and more stable tautomer in both solution and the solid state.

Key Identifiers:

Identifier Value
IUPAC Name 5-(2-hydroxyethyl)pyrimidin-4(1H)-one
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
Canonical SMILES C1=C(NC=N1)C(=O)CCO

| InChI Key | WVOOACKBYPVACH-UHFFFAOYSA-N |

While a specific CAS Number for 5-(2-hydroxyethyl)pyrimidin-4(1H)-one is not readily found in major databases, the closely related di-oxo derivative, 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione (also known as 5-(2-hydroxyethyl)uracil), has the CAS Number 23956-12-9.[1][2][3][4] Researchers should be cautious to distinguish between these two compounds.

Physicochemical Properties

The physicochemical properties of 5-(2-hydroxyethyl)pyrimidin-4(1H)-one are critical for its handling, formulation, and biological activity. The following table summarizes its predicted and, where available, experimental properties.

PropertyValueSource
Molecular Weight 140.14 g/mol (Calculated)
XLogP3 -1.1(Predicted)
Hydrogen Bond Donors 3(Predicted)
Hydrogen Bond Acceptors 3(Predicted)
Rotatable Bond Count 2(Predicted)
Topological Polar Surface Area 61.7 Ų(Predicted)
Heavy Atom Count 10(Predicted)

Synthesis and Characterization

The synthesis of 5-(2-hydroxyethyl)pyrimidin-4(1H)-one can be approached through established methods for the construction of the pyrimidin-4-one ring system. A common strategy involves the condensation of a three-carbon synthon with a source of the N-C-N fragment, such as formamidine.

Retrosynthetic Analysis and Proposed Synthetic Route

A plausible synthetic route involves the reaction of a suitably substituted β-ketoester or its equivalent with formamidine. The key starting material would be a derivative of 3-formyl-4-hydroxy-pentanoic acid.

retrosynthesis target 5-(2-hydroxyethyl)pyrimidin-4(1H)-one intermediate1 β-ketoester derivative target->intermediate1 Condensation starting_material1 Formamidine target->starting_material1 Condensation starting_material2 Substituted Acrylate intermediate1->starting_material2 Michael Addition

Caption: Retrosynthetic analysis of 5-(2-hydroxyethyl)pyrimidin-4(1H)-one.

General Experimental Protocol for Synthesis

This protocol outlines a general procedure for the synthesis of 4-hydroxypyrimidines, which can be adapted for the synthesis of the title compound.[5]

Step 1: Preparation of the β-Ketoester Intermediate

  • A suitable starting material, such as ethyl 3-ethoxyacrylate, is reacted with a source of the 2-hydroxyethyl group via a Michael addition. This step requires careful control of reaction conditions to ensure selective addition at the β-position.

  • The resulting intermediate is then hydrolyzed to the corresponding β-ketoester.

Step 2: Cyclization to the Pyrimidinone Ring

  • The β-ketoester intermediate is dissolved in a suitable solvent, such as ethanol.

  • A solution of formamidine acetate in ethanol is prepared separately.

  • The formamidine solution is added to the β-ketoester solution, and the mixture is refluxed for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield 5-(2-hydroxyethyl)pyrimidin-4(1H)-one.

synthesis_workflow start Starting Materials (Substituted Acrylate, Formamidine) step1 Michael Addition & Hydrolysis (Formation of β-ketoester) start->step1 step2 Cyclization (Condensation with Formamidine) step1->step2 purification Purification (Recrystallization/Chromatography) step2->purification product 5-(2-hydroxyethyl)pyrimidin-4(1H)-one purification->product

Caption: General workflow for the synthesis of 5-(2-hydroxyethyl)pyrimidin-4(1H)-one.

Characterization

The synthesized compound should be thoroughly characterized using a suite of analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the proton at C2, a singlet for the proton at C6, a triplet for the methylene group adjacent to the hydroxyl group, a triplet for the methylene group attached to the pyrimidine ring, and a broad singlet for the N-H proton.

    • ¹³C NMR: Characteristic signals for the carbonyl carbon (C4), the olefinic carbons (C5 and C6), the carbon at C2, and the two carbons of the hydroxyethyl side chain would be expected.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the pyrimidinone ring is expected around 1650-1700 cm⁻¹. A broad absorption band in the region of 3200-3500 cm⁻¹ would indicate the presence of the O-H and N-H stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (140.14 g/mol ).

Biological and Pharmacological Potential

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[6][7] The introduction of a 2-hydroxyethyl substituent at the C5 position can significantly influence the molecule's pharmacological profile by providing a site for hydrogen bonding and potential metabolic transformations.

Rationale for Biological Interest
  • Structural Analogy to Natural Pyrimidines: As a modified pyrimidine, 5-(2-hydroxyethyl)pyrimidin-4(1H)-one can act as an antimetabolite, potentially interfering with nucleic acid biosynthesis or other metabolic pathways involving pyrimidines.

  • Potential as a Kinase Inhibitor Scaffold: The pyrimidine ring is a common feature in many kinase inhibitors. The 2-hydroxyethyl group could be a key interaction point within the ATP-binding pocket of various kinases.

  • Versatile Intermediate for Further Functionalization: The hydroxyl group provides a reactive handle for the synthesis of a diverse library of derivatives with potentially enhanced biological activities.

Potential Signaling Pathway Interactions

Based on the activities of structurally related pyrimidine derivatives, 5-(2-hydroxyethyl)pyrimidin-4(1H)-one or its derivatives could potentially modulate various signaling pathways implicated in diseases such as cancer and inflammation.

signaling_pathway compound 5-(2-hydroxyethyl)pyrimidin-4(1H)-one (or its derivatives) kinase Kinase (e.g., Tyr, Ser/Thr Kinases) compound->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate downstream Downstream Signaling p_substrate->downstream cellular_response Cellular Response (e.g., Proliferation, Survival, Inflammation) downstream->cellular_response

Caption: Potential mechanism of action via kinase inhibition.

Protocol for In Vitro Kinase Inhibition Assay

To evaluate the potential of 5-(2-hydroxyethyl)pyrimidin-4(1H)-one as a kinase inhibitor, a standard in vitro kinase assay can be performed.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a specific kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compound (5-(2-hydroxyethyl)pyrimidin-4(1H)-one)

  • Positive control inhibitor (e.g., Staurosporine)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in the kinase assay buffer.

  • In a 96-well plate, add the kinase, substrate peptide, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a microplate reader.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Applications in Drug Discovery and Research

5-(2-hydroxyethyl)pyrimidin-4(1H)-one serves as a valuable building block for the synthesis of more complex molecules with therapeutic potential. Its structural features make it an attractive starting point for the development of novel drugs targeting a range of diseases. The pyrimidine core is present in a wide array of therapeutics, and modifications at the C5 position are known to modulate biological activity.[8][9]

Conclusion

5-(2-hydroxyethyl)pyrimidin-4(1H)-one is a pyrimidine derivative with significant potential in medicinal chemistry. While specific experimental data for this compound is limited in the public domain, its structural similarity to known bioactive molecules and the versatility of the pyrimidine scaffold warrant further investigation. This guide provides a foundational understanding of its chemical nature, a framework for its synthesis and characterization, and a rationale for exploring its biological activities. As research in this area progresses, a more detailed picture of the therapeutic potential of 5-(2-hydroxyethyl)pyrimidin-4(1H)-one and its derivatives will undoubtedly emerge.

References

  • PubChem. 5-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione. National Center for Biotechnology Information. [Link]

  • BuyersGuideChem. Search results for “5-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione”. [Link]

  • Wikipedia. Oxythiamine. [Link]

  • MDPI. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. [Link]

  • CAS Common Chemistry. 2,3-Dihydro-5-(2-hydroxyethyl)-6-methyl-2-thioxo-4(1H)-pyrimidinone. [Link]

  • PubChem. 5-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione. [Link]

  • Der Pharma Chemica. Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 4,6-Disubstituted Pyrimidine-2-One Derivatives. [Link]

  • PMC. Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[10][11]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. [Link]

  • PubMed. Synthesis and in Vitro Evaluation of Substituted pyrimido[5,4-d]pyrimidines as a Novel Class of anti-Mycobacterium Tuberculosis Agents. [Link]

  • MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]

  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. [Link]

  • PubChemLite. 5-(2-hydroxyethyl)-1-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-2-thioxo-pyrimidin-4-one. [Link]

  • ACS Publications. Synthesis of 5-Substituted Pyrimidines via Formaldehyde Addition1. [Link]

  • Google Patents. Process for preparing 4-hydroxypyrimidine.
  • Asian Journal of Chemistry. Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. [Link]

  • Asian Journal of Chemistry. Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. [Link]

  • Splendid Lab Pvt. Ltd. Our Products. [Link]

  • ResearchGate. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]

  • PMC. Pyrimidine-containing natural products: occurrences and biological activities. [Link]

  • PMC. Synthesis, Self-Assembly, and Biological Activities of Pyrimidine-Based Cationic Amphiphiles. [Link]

  • MDPI. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. [Link]

  • NIST WebBook. sodium 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonate. [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties. [Link]

Sources

Exploratory

Technical Guide: Sourcing and Utilization of 5-(2-Hydroxyethyl)uracil

This guide provides an in-depth technical analysis of 5-(2-hydroxyethyl)uracil (CAS 23956-12-9), a specialized pyrimidine intermediate used primarily in the synthesis of antiviral acyclonucleosides and modified DNA bases...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-(2-hydroxyethyl)uracil (CAS 23956-12-9), a specialized pyrimidine intermediate used primarily in the synthesis of antiviral acyclonucleosides and modified DNA bases.

Executive Summary

5-(2-Hydroxyethyl)uracil (CAS 23956-12-9) is a synthetic pyrimidine derivative distinct from the more common oxidative DNA lesion 5-(hydroxymethyl)uracil. It serves as a critical scaffold in medicinal chemistry, specifically as a precursor for 5-vinyluracil and acyclic nucleoside phosphonates (analogs of acyclovir/ganciclovir). Its primary utility lies in drug development targeting Herpes Simplex Virus (HSV) thymidine kinases and in mechanistic studies of DNA polymerase fidelity where vinyl-substituted bases are required.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
Chemical Name 5-(2-hydroxyethyl)-1H-pyrimidine-2,4-dione
CAS Number 23956-12-9
Synonyms 5-(2-Hydroxyethyl)uracil; 5-HEU
Molecular Formula C₆H₈N₂O₃
Molecular Weight 156.14 g/mol
Appearance White to off-white crystalline solid
Melting Point 264–265 °C (lit.)[1]
Solubility Soluble in DMSO, DMF; Sparingly soluble in water
pKa ~9.5 (uracil N3-H)

Structural Insight: Unlike 5-hydroxymethyluracil (which has a primary alcohol directly on the C5-methyl group), 5-(2-hydroxyethyl)uracil possesses an extended two-carbon chain. This ethylene spacer is crucial for its conversion into vinyl derivatives via elimination reactions.

Synthesis & Production Methodologies

The synthesis of 5-(2-hydroxyethyl)uracil is non-trivial and typically follows specific heterocycle formation or modification protocols. The most authoritative method, established by Fissekis and Sweet , involves the modification of uracil derivatives to install the hydroxyethyl side chain.

Core Synthetic Pathway (The Fissekis Method)

The synthesis generally proceeds through the reduction of ester precursors or direct alkylation strategies.

  • Precursor Selection: The process often begins with 5-(methoxycarbonylmethyl)uracil or a related ester.

  • Reduction: The ester group is reduced (typically using Lithium Aluminum Hydride, LiAlH₄, or Sodium Borohydride, NaBH₄) to yield the alcohol, 5-(2-hydroxyethyl)uracil.

  • Purification: Recrystallization from ethanol/water systems is standard to achieve >98% purity.

Downstream Application: Synthesis of 5-Vinyluracil

The most significant chemical utility of 5-(2-hydroxyethyl)uracil is its dehydration to form 5-vinyluracil , a potent thymine analog.

  • Mechanism: The hydroxyl group is first activated (e.g., mesylation with methanesulfonyl chloride).

  • Elimination: Base-catalyzed elimination removes the mesylate, generating the vinyl double bond at the C5 position.

SynthesisPathway UracilDeriv 5-(Methoxycarbonylmethyl) uracil HEU 5-(2-Hydroxyethyl)uracil (CAS 23956-12-9) UracilDeriv->HEU Reduction (LiAlH4/NaBH4) MesylInt Mesyl-Intermediate HEU->MesylInt MsCl / Pyridine Acyclovir Acyclonucleosides (Antiviral Analogs) HEU->Acyclovir N1-Alkylation VinylUracil 5-Vinyluracil MesylInt->VinylUracil Base Elimination

Figure 1: Synthetic utility of 5-(2-hydroxyethyl)uracil as a central hub for vinyl-uracil and acyclonucleoside production.

Biological Applications & Research Use

A. Antiviral Drug Development

Researchers utilize 5-(2-hydroxyethyl)uracil as a scaffold to synthesize acyclonucleosides . These compounds mimic the structure of guanosine analogs (like acyclovir) but utilize the uracil base.

  • Mechanism: These analogs are designed to be phosphorylated by viral thymidine kinase (HSV-1 TK), acting as chain terminators or inhibitors of viral DNA polymerase.

  • Significance: The hydroxyethyl side chain provides a handle for attaching acyclic sugar mimics, critical for overcoming resistance to standard therapies.

B. DNA Damage & Repair Studies[5]
  • 5-Vinyluracil Precursor: By converting 5-(2-hydroxyethyl)uracil to 5-vinyluracil, scientists can incorporate this analog into DNA oligonucleotides.

  • Research Goal: This allows for the study of "steric probes" in DNA replication. The vinyl group tests the tolerance of DNA polymerases for bulky C5-substituents, aiding in the understanding of mutagenesis mechanisms.

Handling, Stability, and Protocols

Solubility Protocol

Due to the high melting point and polarity of the uracil ring, solubility can be challenging.

  • Preferred Solvent: DMSO (Dimethyl sulfoxide) or DMF (up to 50 mM).

  • Aqueous Solubility: Sparingly soluble. Heating to 50°C may be required to dissolve in water or saline buffers.

  • Stock Solution: Prepare a 10 mM stock in anhydrous DMSO. Store at -20°C.

Storage & Stability[8]
  • Hygroscopicity: The compound possesses a primary alcohol, making it potentially hygroscopic.

  • Storage: Store at -20°C under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation or moisture absorption.

  • Shelf Life: >2 years if stored properly in solid form.

Sourcing & Supplier Evaluation

When sourcing CAS 23956-12-9, "Supplier" is a variable role. Researchers must validate the source using strict Critical Quality Attributes (CQAs).

Critical Quality Attributes (CoA Requirements)

Do not accept a shipment without a Certificate of Analysis verifying:

  • Identity (¹H-NMR): Must show distinct triplets for the ethylene chain (-CH₂-CH₂-) around 3.5–4.0 ppm and the C6-H singlet around 7.2–7.5 ppm (in DMSO-d₆).

  • Purity (HPLC): Minimum 98% area normalization at 254 nm.

  • Water Content: <1% (Karl Fischer), as moisture interferes with subsequent activation steps (e.g., mesylation).

Recommended Sourcing Strategy

While major catalog houses (e.g., Sigma-Aldrich, Enamine) may list this, it is often a "make-to-order" item.

  • Primary Tier: Specialized nucleoside chemistry CROs (e.g., Carbosynth, Berry & Associates).

  • Verification: If sourcing from general aggregators (ChemicalBook, etc.), request the ¹H-NMR spectrum before purchase to distinguish it from the cheaper, more common 5-(hydroxymethyl)uracil.

References

  • Fissekis, J. D., & Sweet, F. (1973).[2][3] The chemistry of some 5-(2-hydroxyalkyl)uracil derivatives and a synthesis of 5-vinyluracil. The Journal of Organic Chemistry, 38(2), 264–269.[2][3] Link

  • Jones, A. S., Stephenson, G. P., & Walker, R. T. (1973).[2][3] A method for the rapid preparation of 5-vinyluracil in high yield.[2][3] Nucleic Acids Research (Cited in context of Biochim Biophys Acta). Link

  • ChemicalBook. (2024). 5-(2-Hydroxyethyl)uracil Product Entry & Properties. Link

  • ResearchGate. (2021). Novel 5-(2-hydroxyalkyl)-substituted uracil derivatives bearing 2,3-dihydroxy-propyl chains. Journal of Medicinal Chemistry (Contextual Citation). Link

Sources

Foundational

biological role of 5-hydroxyethyl pyrimidine derivatives

An In-depth Technical Guide to the Biological Roles of 5-Hydroxyethyl Pyrimidine Derivatives Foreword: Beyond the Scaffold The pyrimidine ring is a privileged scaffold in medicinal chemistry and chemical biology, forming...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Roles of 5-Hydroxyethyl Pyrimidine Derivatives

Foreword: Beyond the Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry and chemical biology, forming the core of essential biomolecules like nucleobases and a plethora of synthetic drugs.[1][2][3] While substitutions at various positions of the ring have yielded compounds with a vast spectrum of activities, modifications at the C5 position have opened particularly intriguing avenues of research. This guide delves into the specific and multifaceted biological roles of pyrimidine derivatives featuring a 5-hydroxyethyl or related 5-hydroxyalkyl substituent. We will journey from their synthesis and the subtle structure-activity relationships that govern their function to their profound impact on oncology, epigenetics, and inflammation. This document is designed for researchers, scientists, and drug development professionals, providing not just a review of the field but a deeper, mechanistic understanding to guide future discovery.

Part 1: The Chemical Foundation - Synthesis and Structural Insights

The biological activity of a compound is inextricably linked to its three-dimensional structure and chemical properties. The introduction of a 5-hydroxyethyl group imparts specific characteristics, including increased polarity and the potential for hydrogen bonding, which significantly influences molecular interactions.

Core Synthetic Strategies

The synthesis of 5-hydroxyethyl pyrimidine derivatives often begins with a pre-functionalized pyrimidine ring. The choice of synthetic route is dictated by the desired final structure, particularly whether the target is a simple pyrimidine or a nucleoside analogue.

A key strategy for synthesizing 5-(1-hydroxyethyl)uracil nucleosides involves the use of a 5-acetyluracil derivative as a key intermediate.[4] The subsequent reduction of the acetyl group is a critical step.

Protocol 1: Synthesis of 5-(1-hydroxyethyl)uracil nucleoside via Luche Reduction

  • Rationale: The Luche reduction (using NaBH₄ and a lanthanide chloride like CeCl₃) is a chemoselective method for reducing ketones in the presence of other reducible functional groups. This selectivity is crucial for complex molecules like nucleosides, ensuring the keto group at the C5-acetyl moiety is targeted without affecting the pyrimidine ring itself.

  • Step-by-Step Methodology:

    • Preparation of Intermediate: Begin with a suitable protected 5-acetyl-2'-deoxyuridine intermediate. Protection of the sugar hydroxyl groups (e.g., with TBDMS) is standard practice to prevent side reactions.

    • Reaction Setup: Dissolve the 5-acetyl-2'-deoxyuridine intermediate in a suitable solvent, typically methanol.

    • Addition of Reagents: Add Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) to the solution and stir until it dissolves. Cool the mixture in an ice bath.

    • Reduction: Add sodium borohydride (NaBH₄) portion-wise to the cooled solution. The Ce³⁺ ion coordinates with the solvent, increasing the nucleophilicity of the borohydride and enhancing the selectivity for the ketone.

    • Quenching and Workup: After the reaction is complete (monitored by TLC), quench the reaction by adding acetone. Neutralize with acetic acid and evaporate the solvent under reduced pressure.

    • Purification: The resulting residue, containing the 5-(1-hydroxyethyl)uracil nucleoside, is then purified using column chromatography to yield the final product.[4]

    • Deprotection: If necessary, remove the sugar protecting groups using standard deprotection protocols (e.g., with TBAF for silyl ethers).

Another common approach involves the reduction of corresponding ester derivatives to yield 5-hydroxymethylpyrimidines, which can then be further modified.[1]

Structure-Activity Relationship (SAR) Analysis

The introduction and modification of the 5-hydroxyalkyl group have profound effects on biological activity.

  • Enhanced Cytotoxicity: A pivotal finding is that the hydroxylation of a substituent at the C5 position can dramatically enhance cytotoxicity against cancer cells while maintaining low toxicity towards normal cells. For instance, converting 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine to its 5-hydroxymethyl derivative significantly boosted its anticancer effect.[1][5] This suggests the hydroxyl group may be a key pharmacophoric feature, potentially forming critical hydrogen bonds with the target protein.

  • Modulation of Anti-inflammatory Potency: In the context of anti-inflammatory agents, C5 substitution has been examined for its effect on the suppression of prostaglandin E2 (PGE2) generation.[6] Derivatives of 2,4-dihydroxy-5-(β-hydroxyethyl)pyrimidine have been used as precursors to synthesize compounds that potently inhibit COX-2 activity, with IC₅₀ values comparable to the standard drug celecoxib.[6][7]

  • Enzyme Inhibition Specificity: For matrix metalloproteinase (MMP) inhibitors, the 5-hydroxyl group on a pyrimidine-2,4,6-trione scaffold was found to ensure an attractive pharmacokinetic profile. The specificity for different MMPs (e.g., MMP-2, MMP-9, MMP-8) could then be fine-tuned by altering a separate biaryl fragment attached at the C5 position.[8]

Part 2: Mechanism of Action in Oncology

5-Hydroxyethyl pyrimidine derivatives exert their anticancer effects through a variety of mechanisms, ranging from classical antimetabolite activity to the nuanced modulation of cell signaling pathways.

The Prodrug and Antimetabolite Paradigm

Many pyrimidine analogues, including those used in oncology, function as prodrugs.[9][10] They are biologically inert upon administration and must be activated intracellularly to exert their cytotoxic effects.

This activation cascade typically involves sequential phosphorylation by cellular kinases to form the corresponding monophosphate, diphosphate, and ultimately triphosphate nucleotides.[9][10] These activated forms are the pharmacologically active species. They can then interfere with nucleic acid metabolism in several ways:

  • Inhibition of Key Enzymes: The monophosphate forms can inhibit enzymes crucial for nucleotide synthesis, such as thymidylate synthase.

  • Incorporation into DNA/RNA: The triphosphate forms are structural mimics of natural deoxynucleotides (e.g., dCTP, dTTP) and can be incorporated into growing DNA or RNA chains by polymerases. This incorporation disrupts the normal function of these nucleic acids, leading to chain termination, replication stress, and ultimately, apoptosis.[9]

Metabolic_Activation_of_Pyrimidine_Analogues cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug Pyrimidine Analogue (e.g., 5-Hydroxyethyl Derivative) Transport Nucleoside Transporter Prodrug->Transport Uptake Drug_in Pyrimidine Analogue Transport->Drug_in MP Monophosphate (MP) Drug_in->MP Kinase 1 DP Diphosphate (DP) MP->DP Kinase 2 Enzyme Enzyme Inhibition (e.g., Thymidylate Synthase) MP->Enzyme Inhibits TP Triphosphate (TP) DP->TP Kinase 3 DNA_RNA DNA / RNA (Incorporation) TP->DNA_RNA Polymerase

Caption: Metabolic activation pathway of pyrimidine analogue prodrugs.

Case Study: Modulation of the Cytokine Milieu by SNK-578

Beyond direct cytotoxicity, some derivatives can modulate the tumor microenvironment. Studies on 2-isobutyl-4,6-dimethyl-5-hydroxypyrimidine hydrochloride (SNK-578) in mice with cervical cancer revealed a potent tumor-inhibiting effect (87% tumor growth inhibition).[11] This effect was correlated with a significant alteration in the serum concentrations of key cytokines.

SNK-578 was found to decrease the levels of:

  • Pro-oncogenic cytokines: IL-10 and IL-17A

  • Pro-inflammatory cytokine: IL-6[11]

This suggests that part of the antitumor mechanism of SNK-578 involves disrupting the cytokine signaling that supports tumor growth and immune evasion. The reduction in IL-6 is particularly noteworthy, as this cytokine is involved in numerous processes that promote cancer progression.[11]

Table 1: Effect of SNK-411 and SNK-578 on Tumor Growth and Cytokine Levels

CompoundDose (mg/kg)Tumor Growth Inhibition (TGI)Change in IL-10Change in IL-17AChange in IL-6Reference
SNK-4112547%↓ 48%↓ 60%No effect[11]
SNK-5781087%↓ 61%↓ 70%↓ 29%[11]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT)
  • Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantification of cell viability and the determination of a compound's cytotoxic potential (IC₅₀ value).

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of the 5-hydroxyethyl pyrimidine derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.

    • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Part 3: An Emerging Frontier - Epigenetic Regulation

The biological roles of 5-hydroxyalkyl pyrimidines extend into the sophisticated realm of epigenetics. This is inspired by naturally occurring modified bases like 5-hydroxymethylcytosine (5hmC) and 5-hydroxymethyluracil (5-hmU).[1] These bases are not simply intermediates in DNA degradation but are now recognized as stable epigenetic marks that play a crucial role in regulating gene expression.[1]

Synthetic Nucleosides as Epigenetic Probes

To dissect the function of such modifications, researchers have designed and synthesized homologues, including 5-(1-hydroxyethyl)- and 5-(1-hydroxypropyl)pyrimidine 2'-deoxyribonucleoside triphosphates (dNXTPs).[4][12] These synthetic nucleotides serve as powerful tools.

Epigenetic_Study_Workflow Synth Synthesis of Modified dNTPs (e.g., 5-hydroxyethyl-dUTP) PCR Polymerase Chain Reaction (PCR) Synth->PCR Template Generation of Modified DNA Template PCR->Template Transcription In Vitro Transcription Assay Template->Transcription Analysis Analysis of Transcription Yield (e.g., Gel Electrophoresis) Transcription->Analysis RNA_Pol Bacterial RNA Polymerase RNA_Pol->Transcription Result Determine Effect on Gene Expression (Stimulation vs. Inhibition) Analysis->Result

Caption: Workflow for studying the epigenetic effects of modified nucleosides.

These modified dNXTPs can be used as substrates in PCR to create DNA templates where natural bases (like thymine) are fully replaced by the modified analogue.[4][12] Subsequent in vitro transcription experiments using these templates with RNA polymerase can reveal how the modification impacts gene expression.

Remarkably, these studies have shown that RNA polymerase can accommodate these structurally altered DNA templates, and the modifications can have dramatic effects. For example, replacing thymine with 5-ethyluracil led to a 200% increase in transcription yield, while 5-acetylcytosine had an enhancing effect, contrasting with the inhibitory effect of 5-acetyluracil.[4][12] These findings suggest that such modifications in the major groove of DNA can directly influence the efficiency of the transcriptional machinery.

Part 4: Broader Therapeutic Potential

The versatility of the 5-hydroxyethyl pyrimidine scaffold extends to other significant therapeutic areas.

  • Anti-inflammatory Activity: As mentioned, certain derivatives are potent inhibitors of the COX-2 enzyme, a key target in anti-inflammatory drug design.[6][7] This opens the door for developing novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy or side-effect profiles.

  • Antimicrobial Agents: While not their most prominent role, some 5-hydroxymethylpyrimidine derivatives have been tested for antimicrobial properties, showing weak antibacterial and antifungal action.[1] This suggests that with further optimization, the scaffold could be adapted for anti-infective applications.

  • CNS Modulation: Pyrimidine derivatives have been rationally designed as selective modulators of the 5-HT₂C serotonin receptor, a critical target for treating CNS disorders like schizophrenia, depression, and obesity.[13][14] The stereochemistry of substituents, including those related to the hydroxyethyl moiety, is often crucial for achieving high binding affinity and selectivity for the desired receptor subtype.[14]

Conclusion and Future Outlook

5-Hydroxyethyl pyrimidine derivatives represent a fascinating and highly versatile class of compounds. Their biological roles are remarkably diverse, spanning direct anticancer cytotoxicity, immunomodulation, epigenetic regulation, and anti-inflammatory action. The hydroxyl group is not merely a passive substituent but a key functional handle that dictates molecular interactions and biological outcomes.

Future research should focus on several key areas:

  • Target Deconvolution: For compounds with proven efficacy, like SNK-578, identifying the precise molecular targets responsible for their cytokine-modulating effects is a critical next step.

  • Pharmacokinetic Optimization: While the hydroxyl group can improve a compound's profile, further chemical modifications will be necessary to optimize drug-like properties (ADME/Tox) for clinical translation.

  • Exploration of Novel Targets: The proven success of this scaffold against enzymes like kinases, polymerases, and MMPs suggests it could be adapted to inhibit other important enzyme classes.

The journey of 5-hydroxyethyl pyrimidine derivatives from the synthesis flask to a deep understanding of their biological impact is a testament to the power of medicinal chemistry. They will undoubtedly continue to be a rich source of therapeutic leads and powerful biological probes for years to come.

References

  • Čapek, P., Cahová, H., Pohl, R., Hocek, M., Krasný, L., & Schimer, J. (2018). Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. Organic & Biomolecular Chemistry, 16(13), 2296–2307. [Link]

  • Bryndal, I., Sroka-Bartnicka, A., & Sanna, M. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6965. [Link]

  • Kovalenko, L. P., Korzhova, K. V., Zainullina, L. F., Nikitin, S. V., Ivanova, E. A., & Zhurikov, R. V. (2020). Effects of 5-Hydroxypyrimidine Derivatives on Tumor Growth and Lifespan of C57BL/6 Mice with Epidermoid Lung Carcinoma. Bulletin of Experimental Biology and Medicine, 169(3), 368–371. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. A. A. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5698–5718. [Link]

  • Kovalenko, L. P., Korzhova, K. V., Zainullina, L. F., Nikitin, S. V., Ivanova, E. A., & Zhurikov, R. V. (2021). Effect of 5-hydroxypyrimidine derivatives on tumor growth and cytokine concentration in blood serum of female CBA mice with cervical cancer (RSHM-5). Biomeditsinskaya Khimiya, 67(2), 158–161. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. A. A. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5698-5718. [Link]

  • Sbardella, G., Castellano, S., & La Mura, E. (2012). Design, synthesis and biological evaluation of 5-hydroxy, 5-substituted-pyrimidine-2,4,6-triones as potent inhibitors of gelatinases MMP-2 and MMP-9. European Journal of Medicinal Chemistry, 58, 335–346. [Link]

  • Sroka-Bartnicka, A., & Bryndal, I. (2021). Naturally occurring 5-hydroxymethylpyrimidine derivatives: (a) 5-hydroxymethylcytosine; (b) 5-hydroxymethyluracil; (c) bacimethrin; (d) vitamin B1 (thiamine). ResearchGate. [Link]

  • Čapek, P., Cahová, H., Pohl, R., Hocek, M., Krasný, L., & Schimer, J. (2018). Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. RSC Publishing. [Link]

  • Deshmukh, R., Jha, A. K., & Tomar, V. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(19), 5998. [Link]

  • Sharma, S. K., & Kumar, R. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114–128. [Link]

  • Kumar, A., & Singh, R. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Journal of Chemical and Pharmaceutical Research, 16(3), 1-15. [Link]

  • Sroka-Bartnicka, A., & Bryndal, I. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2054. [Link]

  • El-Gaby, M. S. A., Atalla, A. A., & Abdel-Wahab, B. F. (2015). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 7(10), 348-358. [Link]

  • El-Gaby, M. S. A., Atalla, A. A., & Abdel-Wahab, B. F. (2015). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 20(6), 10846–10859. [Link]

  • Lee, J., Kim, D. J., & Lee, J. Y. (2017). Identification of Optically Active Pyrimidine Derivatives as Selective 5-HT2C Modulators. Molecules, 22(9), 1421. [Link]

  • Zhang, L., & Li, Y. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. Archiv der Pharmazie, 353(12), e2000224. [Link]

  • de Witte, C. J., van der Heiden, I. P., & van der Nagel, B. C. A. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(12), 1485–1504. [Link]

  • Lee, J., Kim, D. J., & Lee, J. Y. (2017). Identification of Optically Active Pyrimidine Derivatives as Selective 5-HT2C Modulators. Molecules, 22(9), 1421. [Link]

  • de Witte, C. J., van der Heiden, I. P., & van der Nagel, B. C. A. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Utrecht University Repository. [Link]

  • Patil, S. B., & Patil, S. L. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences, 7(2), 789-793. [Link]

  • Sharma, S. K., & Kumar, R. (2024). Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology, 3(5), 181-193. [Link]

  • Bortolami, M., Pandolfi, F., & Tudino, V. (2021). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo evaluation. ACS Chemical Neuroscience, 12(21), 4090-4112. [Link]

  • Patel, K. D., & Patel, N. B. (2012). DESIGN, SYNTHESIS AND EVALUATION OF SOME NOVEL DIHYDROPYRIMIDINE DERIVATIVES AS POSSIBLE ANTIMICROBIAL AGENTS. International Journal of Pharmaceutical Sciences and Research, 3(12), 4823-4828. [Link]

  • Lee, J., Kim, D. J., & Lee, J. Y. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Molecules, 24(17), 3180. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 5-(2-hydroxyethyl)uracil as a Potential Biomarker for Ethylene Oxide Exposure

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Preamble: The Imperative for Robust Ethylene Oxide Exposure Biomarkers Ethylene oxide (EO) is a significant ind...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative for Robust Ethylene Oxide Exposure Biomarkers

Ethylene oxide (EO) is a significant industrial chemical and sterilant, but it is also a recognized human carcinogen.[1][2] Its genotoxicity is primarily attributed to its action as a direct alkylating agent, forming covalent adducts with cellular macromolecules, including DNA.[3][4][5] The formation of DNA adducts is a critical initiating event in chemical carcinogenesis.[4] Consequently, the accurate detection and quantification of these adducts in biological samples serve as crucial biomarkers for assessing exposure and potential cancer risk.[6][7] This guide provides a comprehensive technical overview of DNA adducts as biomarkers of EO exposure, with a specific focus on the established biomarker, N7-(2-hydroxyethyl)guanine (N7-HEG), and an in-depth exploration of the potential and methodology for a lesser-known but mechanistically plausible biomarker, 5-(2-hydroxyethyl)uracil (5-HEU).

Part 1: The Molecular Signature of Ethylene Oxide Exposure: DNA Adduct Formation

Ethylene oxide reacts with DNA through an S_N2 mechanism, targeting nucleophilic sites on the DNA bases.[4] This reaction results in the formation of various 2-hydroxyethyl (HE) adducts.

The Predominant Adduct: N7-(2-hydroxyethyl)guanine (N7-HEG)

The most abundant DNA adduct formed upon exposure to EO is N7-(2-hydroxyethyl)guanine (N7-HEG).[3][4][8] This adduct has been extensively studied and is a well-validated biomarker of EO exposure.[1][9] N7-HEG can be formed in any tissue and its levels have been shown to correlate with EO exposure in both animal models and human populations.[4][10] While N7-HEG itself is not considered a strongly mutagenic lesion, its formation indicates that EO has reached and reacted with the genetic material.[4][11]

Minor, but Potentially More Mutagenic, Adducts

In addition to N7-HEG, EO forms other, less abundant DNA adducts, including N3-(2-hydroxyethyl)adenine (N3-HEA) and O6-(2-hydroxyethyl)guanine (O6-HEG).[4][11] These minor adducts, particularly O6-HEG, are considered to be more mutagenic as they can disrupt the hydrogen bonding of the DNA double helix, leading to mispairing during DNA replication.[8]

The Case for Pyrimidine Adducts: The Potential of 5-(2-hydroxyethyl)uracil (5-HEU)

While purine adducts are more extensively characterized, the reaction of EO with pyrimidine bases is also possible. In vitro studies have shown that EO can react with calf thymus DNA to form 3-(2-hydroxyethyl)uracil (3-HE-Ura) and 3-(2-hydroxyethyl)thymidine (3-HE-dThd).[12] Furthermore, the reaction of EO with 1-methylcytosine, a component of DNA, can lead to the formation of 1-methyl-3-(2-hydroxyethyl)uracil after hydrolysis.[13] This provides a plausible chemical pathway for the formation of a hydroxyethylated uracil adduct from a cytosine precursor in DNA.

The formation of 5-(2-hydroxyethyl)uracil (5-HEU) is another possibility, potentially arising from the reaction of EO with the C5 position of uracil (present in RNA or formed from deaminated cytosine in DNA) or thymine. While direct in vivo evidence for the formation of 5-HEU from EO exposure is currently limited in the scientific literature, its potential as a biomarker warrants investigation. The development of sensitive analytical methods is the first crucial step in exploring this possibility.

Part 2: Analytical Strategies for the Detection and Quantification of EO-DNA Adducts

The accurate measurement of DNA adducts requires highly sensitive and specific analytical techniques, primarily mass spectrometry-based methods. A generalized workflow for the analysis of these adducts is presented below.

Analytical Workflow for EO-DNA Adducts cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing DNA_Isolation DNA Isolation from Tissue/Cells Internal_Standard Addition of Isotopically Labeled Internal Standard DNA_Isolation->Internal_Standard Crucial for accurate quantification Enzymatic_Hydrolysis Enzymatic Hydrolysis to Nucleosides Chromatography LC or GC Separation Enzymatic_Hydrolysis->Chromatography Sample Injection Internal_Standard->Enzymatic_Hydrolysis MS_Detection Mass Spectrometric Detection (MS/MS) Chromatography->MS_Detection Ionization and Fragmentation Quantification Quantification against Calibration Curve MS_Detection->Quantification Normalization Normalization to Unmodified Bases Quantification->Normalization

Caption: Generalized workflow for the analysis of ethylene oxide-induced DNA adducts.

DNA Isolation and Hydrolysis: The Critical First Steps

The initial and most critical phase of DNA adduct analysis is the high-fidelity isolation and enzymatic digestion of DNA.

Step-by-Step Protocol for DNA Isolation and Enzymatic Hydrolysis:

  • DNA Isolation:

    • Isolate genomic DNA from tissues or cells using a commercial DNA extraction kit or standard phenol-chloroform extraction protocols to ensure high purity and yield.

    • Quantify the isolated DNA using UV spectrophotometry (e.g., NanoDrop) to determine concentration and purity (A260/A280 ratio).

  • Addition of Internal Standard:

    • Prior to hydrolysis, spike the DNA sample with a known amount of an isotopically labeled internal standard (e.g., ¹³C, ¹⁵N-labeled 5-HEU). This is essential for correcting for sample loss during preparation and for variations in ionization efficiency during mass spectrometry analysis.[6]

  • Enzymatic Hydrolysis:

    • Enzymatic hydrolysis is preferred over acid hydrolysis for many adducts, as acidic conditions can cause degradation.[6]

    • Prepare a digestion cocktail containing DNase I, nuclease P1, and alkaline phosphatase in a suitable buffer.

    • Incubate the DNA with the enzyme cocktail, for example, at 37°C for 24 hours, to completely digest the DNA into individual nucleosides. The efficiency of digestion can be monitored by analyzing a small aliquot of the digest by HPLC.

Instrumental Analysis: LC-MS/MS and GC-MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the gold standards for the sensitive and specific quantification of DNA adducts.

2.2.1 LC-MS/MS for 5-(2-hydroxyethyl)deoxyuridine

LC-MS/MS is particularly well-suited for the analysis of non-volatile and thermally labile nucleosides.

Step-by-Step Protocol for LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Use a reversed-phase C18 column for the separation of the nucleosides.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile).

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use multiple reaction monitoring (MRM) for quantification. This involves selecting the precursor ion (the protonated molecule, [M+H]⁺) of 5-(2-hydroxyethyl)deoxyuridine and its specific fragment ion. A similar transition is monitored for the isotopically labeled internal standard.

2.2.2 GC-MS for 5-(2-hydroxyethyl)uracil (as the free base)

GC-MS can be used for the analysis of the adducted base after hydrolysis and derivatization to increase volatility.

Step-by-Step Protocol for GC-MS Analysis:

  • Hydrolysis to Free Base:

    • After enzymatic hydrolysis to nucleosides, the glycosidic bond can be cleaved using a mild acid treatment if necessary, though enzymatic methods are preferred to avoid degradation.

  • Derivatization:

    • The polar functional groups of 5-HEU must be derivatized to make it volatile for GC analysis. Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.

  • GC Separation:

    • Use a capillary column suitable for the separation of derivatized nucleobases.

  • MS Detection:

    • Operate the mass spectrometer in electron ionization (EI) or negative chemical ionization (NCI) mode.

    • Use selected ion monitoring (SIM) to monitor characteristic ions of the derivatized 5-HEU and its internal standard for quantification.

Data Analysis and Quantification

Quantitative Data Summary for EO Biomarkers

BiomarkerTypical MatrixAnalytical TechniqueReported Background Levels (in non-smokers)
N7-(2-hydroxyethyl)guanine (N7-HEG) DNA, UrineLC-MS/MS, GC-MS1.1-3.5 adducts/10⁸ nucleotides in rat tissues[4]
N-(2-hydroxyethyl)valine (HEV) HemoglobinGC-MSGeometric mean of 29.7 pmol/g Hb in a residential community[14][15]
5-(2-hydroxyethyl)uracil (5-HEU) DNA, Urine (potential)LC-MS/MS, GC-MSNot yet established

Data Analysis Steps:

  • Calibration Curve: Generate a calibration curve by analyzing known concentrations of the 5-HEU standard spiked with the internal standard.

  • Quantification: Determine the concentration of 5-HEU in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Normalization: Normalize the amount of the adduct to the amount of unmodified nucleosides (e.g., deoxyguanosine) in the same sample to account for variations in DNA concentration. The results are typically expressed as the number of adducts per 10^x normal nucleotides.

Part 3: Validation of 5-HEU as a Biomarker

For 5-HEU to be accepted as a reliable biomarker for EO exposure, a rigorous validation process is necessary.

Biomarker Validation Pathway A Analytical Validation B Preclinical Validation A->B Method is reliable C Clinical Validation B->C Biomarker shows promise Accuracy Accuracy Precision Precision Selectivity Selectivity LLOQ Lower Limit of Quantification Stability Stability Dose_Response Dose-Response Relationship Kinetics Formation & Repair Kinetics Background_Levels Establish Background Levels Exposure_Correlation Correlate with EO Exposure

Caption: Key stages in the validation of a new biomarker.

Analytical Validation

The analytical method must be validated according to established guidelines to ensure its reliability and reproducibility. Key parameters to assess include:

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Preclinical and Clinical Validation
  • Dose-Response Studies: In vitro and in vivo studies are needed to establish a clear dose-response relationship between EO exposure and 5-HEU formation.

  • Kinetics of Formation and Repair: Understanding the kinetics of 5-HEU formation and its repair by cellular DNA repair mechanisms is crucial for interpreting its biological significance.

  • Human Biomonitoring Studies: Ultimately, studies in human populations with known EO exposure are required to establish background levels and to correlate 5-HEU levels with exposure levels.

Part 4: Future Perspectives and Conclusion

The field of EO biomarkers is well-established, with N7-HEG serving as a reliable indicator of exposure. However, the exploration of additional, potentially more mutagenic, adducts like 5-HEU could provide a more comprehensive picture of the genotoxic risk associated with EO. The development and validation of a robust analytical method for 5-HEU is the critical next step. The methodologies outlined in this guide provide a roadmap for researchers to pursue this line of inquiry. The successful validation of 5-HEU as a biomarker would represent a significant advancement in our ability to monitor and mitigate the health risks of ethylene oxide exposure.

References

  • Effects of ethylene oxide and ethylene inhalation on DNA adducts, apurinic/apyrimidinic sites and expression of base excision DNA repair genes in rat brain, spleen, and liver. [Link][1]

  • Ethylene oxide as a major factor in DNA and RNA evolution. [Link][3]

  • Effects of ethylene oxide and ethylene inhalation on DNA adducts, apurinic/apyrimidinic sites and expression of base excision DNA repair genes in rat brain, spleen, and liver. [Link][10]

  • DNA adducts: effects of low exposure to ethylene oxide, vinyl chloride and butadiene. [Link][6]

  • Mutagenicity of DNA adducts derived from ethylene oxide exposure in the pSP189 shuttle vector replicated in human Ad293 cells. [Link][11]

  • In vitro reaction of ethylene oxide with DNA and characterization of DNA adducts. [Link][12]

  • Comparison of ethylene, propylene and styrene 7,8-oxide in vitro adduct formation on N-terminal valine in human haemoglobin and on N-7-guanine in human DNA. [Link][16]

  • General method for determining ethylene oxide and related NT-guanine DNA adducts by gas chromatography-electron capture mass. [Link][9]

  • Detection of DNA adducts derived by ethylene oxide exposure using high-performance liquid chromatography/electrospray ionisation tandem mass spectrometry. [Link][17]

  • Identification of high excision capacity for 5-hydroxymethyluracil mispaired with guanine in DNA of Escherichia coli MutM, Nei and Nth DNA glycosylases. [Link][18]

  • Systematic review of the scientific evidence on ethylene oxide as a human carcinogen. [Link][4]

  • Analysis of macromolecular ethylene oxide adducts. [Link][5]

  • Synthesis of ethyleneoxide modified 3-carboranyl thymidine analogues and evaluation of their biochemical, physicochemical, and structural properties. [Link][19]

  • Modifications of Nucleosides and Nucleotides. II. Reaction of Ethylene Oxide with 1-Methylcytosine. [Link][13]

  • 5-hydroxymethyluracil in DNA and RNA. Schematic representation of known... [Link][20]

  • Structures of guanine‐cytosine base pairs and ethylene oxide (EO)‐induced adducts. [Link][8]

  • DNA Repair. [Link][21]

  • Synthesis of ethyleneoxide modified 3-carboranyl thymidine analogues and evaluation of their biochemical, physicochemical, and structural properties. [Link][22]

  • Levels of Ethylene Oxide Biomarker in an Exposed Residential Community. [Link][14]

  • Chemical Synthesis of 13C and 15N Labeled Nucleosides. [Link][23]

  • ATSDR Clinician Brief: Ethylene Oxide. [Link][7]

  • TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS. [Link][24]

  • ETHYLENE OXIDE 1. Exposure Data. [Link][25]

  • Ethylene Oxide in Blood of Ethylene-Exposed B6C3F1 Mice, Fischer 344 Rats, and Humans. [Link][26]

  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. [Link][27]

  • Hydrogermylation of 5-Ethynyluracil Nucleosides: Formation of 5-(2-Germylvinyl)uracil and 5... [Link][28]

  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. [Link][29]

  • Formation and repair of oxidatively generated damage in cellular DNA. [Link][30]

  • Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells. [Link][31]

  • The reaction of ethylene oxide with some proteins, amino acids and vitamins. [Link][32]

  • Levels of Ethylene Oxide Biomarker in an Exposed Residential Community. [Link][15]

  • Ethylene Oxide (EtO): Evidence of Carcinogenicity (81-130). [Link][2]

  • Tet oxidizes thymine to 5-hydroxymethyluracil in mouse embryonic stem cell DNA. [Link][33]

  • 5-Ethynyl-2'-deoxyuridine. [Link][34]

  • Base-pairing Properties of the Oxidized Cytosine Derivative, 5-Hydroxy Uracil. [Link][35]

  • Preparation of uniformly labelled 13C- and 15N-plants using customised growth chambers. [Link][36]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link][37]

  • 5-Ethynyl-2'-deoxyuridine (5-EdU), Cancer and Proliferation Marker. [Link][38]

Sources

Foundational

metabolic pathway of hydroxyethyl pyrimidines in mammals

An In-depth Technical Guide to the Metabolic Pathway of Hydroxyethyl Pyrimidines in Mammals Abstract This technical guide provides a comprehensive exploration of the metabolic fate of hydroxyethyl pyrimidines within the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Metabolic Pathway of Hydroxyethyl Pyrimidines in Mammals

Abstract

This technical guide provides a comprehensive exploration of the metabolic fate of hydroxyethyl pyrimidines within the broader context of thiamine (Vitamin B1) metabolism in mammals. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of pathways to offer a nuanced understanding of the biochemical transformations, regulatory mechanisms, and analytical methodologies essential for studying these compounds. We will delve into the absorption, intracellular activation, salvage, and catabolism of the pyrimidine moiety of thiamine, emphasizing the central role of thiamine pyrophosphokinase (TPK1). Furthermore, this guide furnishes detailed, field-proven experimental protocols and workflows, supported by in-text citations and visual diagrams, to empower researchers in their investigative pursuits.

Introduction: The Pyrimidine Core of an Essential Vitamin

The term "hydroxyethyl pyrimidine" in mammalian metabolism is fundamentally linked to the structure of thiamine, or Vitamin B1. Specifically, it refers to the 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) moiety, which, linked to a hydroxyethyl-substituted thiazole ring, forms the thiamine molecule. Mammals are incapable of de novo synthesis of thiamine and must acquire it from dietary sources, making its metabolic pathway critical for health.[1][2][3]

The biological significance of thiamine is realized through its active form, thiamine pyrophosphate (TPP or ThDP), an indispensable coenzyme for enzymes central to carbohydrate and amino acid metabolism.[2][4][5] These TPP-dependent enzymes, including pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase, are linchpins in cellular energy generation.[4][6][7] Consequently, understanding the metabolic journey of the pyrimidine component is synonymous with understanding the bioavailability and function of thiamine itself. This guide will illuminate this journey, from intestinal absorption to cellular utilization and eventual excretion.

Absorption, Distribution, and Cellular Uptake

The journey of dietary thiamine, and by extension its pyrimidine ring, begins in the upper small intestine.

  • Initial Processing: In food, thiamine often exists as phosphorylated esters (TPP, TMP). Intestinal phosphatases hydrolyze these esters to free thiamine prior to absorption.[7][8][9]

  • Transport Mechanisms: The absorption of free thiamine is a dual process. At low, physiological concentrations, it is handled by a saturable, carrier-mediated active transport system involving thiamine transporters like SLC19A2 and SLC19A3.[7][10] At higher, pharmacological doses, passive diffusion contributes significantly to uptake.[7][11][12] It is crucial to note that factors such as alcohol consumption can inhibit the active transport mechanism.[7]

  • Distribution: Once absorbed, thiamine is distributed throughout the body, with the highest concentrations found in tissues with high metabolic activity, such as skeletal muscle, heart, brain, liver, and kidneys.[8][9] A specific thiamine-binding protein in serum is believed to facilitate its tissue distribution.[7]

Intracellular Activation: The Crucial Pyrophosphorylation Step

Upon entering the cell, free thiamine must be converted into its biologically active coenzyme form, TPP. This phosphorylation is the cornerstone of its metabolic activation.

The primary enzyme responsible for this conversion is Thiamine Pyrophosphokinase 1 (TPK1) , encoded by the TPK1 gene.[10][13][14] TPK1 catalyzes the pyrophosphorylation of thiamine, transferring a pyrophosphate group from a triphosphate nucleotide (preferentially UTP or ATP in eukaryotes) to the thiamine molecule.[15][16]

Reaction: Thiamine + ATP ⇌ Thiamine Pyrophosphate (TPP) + AMP[15]

This reaction is not merely a step but the critical control point for maintaining the cellular pool of active TPP. Deficiencies in TPK1 activity, due to genetic mutations, can lead to severe neurological disorders, underscoring the enzyme's vital role.[10][13]

Further phosphorylation and dephosphorylation events modulate the cellular thiamine pool. TPP can be further phosphorylated to thiamine triphosphate (TTP) or dephosphorylated to thiamine monophosphate (TMP) and subsequently to free thiamine, creating a dynamic equilibrium.[17]

Thiamine_Activation cluster_0 Cytosol Thiamine Thiamine (from diet/transport) TPP Thiamine Pyrophosphate (TPP) (Active Coenzyme) Thiamine->TPP TPK1 + ATP TMP Thiamine Monophosphate (TMP) TPP->TMP NTPCR TTP Thiamine Triphosphate (TTP) TPP->TTP TPK1 + ATP Coenzyme_Function Coenzyme for: - Pyruvate Dehydrogenase - α-Ketoglutarate Dehydrogenase - Transketolase TPP->Coenzyme_Function TMP->Thiamine Phosphatase TTP->TPP THTPA

Caption: Intracellular activation pathway of thiamine in mammals.

Catabolism and Excretion of the Pyrimidine Moiety

Thiamine has a relatively short half-life in the body (9-18 days), necessitating continuous dietary intake.[7] The vitamin and its metabolites are primarily excreted in the urine.[7]

The degradation of thiamine involves the cleavage of the molecule into its constituent pyrimidine and thiazole rings.[6] The pyrimidine moiety (HMP) is further metabolized before excretion. Key urinary metabolites derived from the pyrimidine ring include 2-methyl-4-amino-5-pyrimidine carboxylic acid .[7] The stability of thiamine is pH-dependent; it is unstable in alkaline solutions, which can lead to its degradation into various compounds.[18][19]

While mammals possess a limited capacity for a "salvage pathway"—reutilizing the HMP and thiazole components—this process is far more efficient in microorganisms.[1][2][3] In mammals, the primary metabolic flow is towards catabolism and excretion of these breakdown products.

Methodologies for the Analysis of Thiamine and Its Metabolites

Accurate quantification of thiamine and its phosphorylated esters is paramount for both clinical diagnostics and research. The choice of methodology depends on the required sensitivity, specificity, and throughput.

Core Principles of Sample Handling

The inherent instability of thiamine vitamers necessitates stringent sample handling protocols to ensure data integrity.

  • pH Control: Given thiamine's poor stability under alkaline conditions, samples should be maintained at an acidic pH.[20]

  • Light Sensitivity: Procedures should be carried out under dim light to prevent photodegradation of thiamine vitamers.[21]

  • Protein Precipitation: Thiamine and its esters bind to proteins. Therefore, protein precipitation is a critical step. This is typically achieved by adding cold trichloroacetic acid (TCA) or perchloric acid to the sample (e.g., whole blood, tissue homogenate), followed by centrifugation to remove the precipitated proteins.[20][22]

Key Analytical Techniques
TechniquePrincipleAdvantagesDisadvantages
HPLC with Fluorescence Detection (HPLC-FLD) Pre-column or post-column oxidation of thiamine and its esters into highly fluorescent thiochrome derivatives, followed by separation via reversed-phase HPLC and quantification by a fluorescence detector.Robust, widely available, good sensitivity.Can be time-consuming due to the derivatization step; potential for interference.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Direct detection and quantification based on the specific mass-to-charge ratio of the parent molecule and its fragments after ionization and collision-induced dissociation.High specificity and sensitivity; high throughput; can measure multiple vitamers simultaneously without derivatization.Requires expensive equipment and significant technical expertise.
Erythrocyte Transketolase (ETK) Activity Assay A functional assay that measures the activity of the TPP-dependent enzyme transketolase in red blood cell lysates, both with and without the addition of exogenous TPP. The percentage increase in activity upon TPP addition (the "TPP effect") reflects the degree of thiamine deficiency.Measures functional thiamine status rather than just concentration.Indirect; can be affected by enzyme inhibitors; lower precision and specificity compared to chromatographic methods.[21][23]
Experimental Protocol: Quantification of Thiamine Diphosphate (TDP) in Whole Blood via HPLC-FLD

This protocol provides a self-validating workflow for the most common biomarker of thiamine status.

1. Sample Preparation & Protein Precipitation: a. Collect whole blood in EDTA-containing tubes and freeze immediately at -80°C to ensure cell lysis.[21] b. Thaw samples on ice under dim light. c. To a 100 µL aliquot of whole blood, add 200 µL of cold 10% (w/v) Trichloroacetic Acid (TCA). d. Vortex vigorously for 30 seconds to ensure complete protein precipitation. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Carefully collect the supernatant, which contains the deproteinized thiamine esters.

2. Thiochrome Derivatization (Pre-column): a. To 100 µL of the supernatant, add 20 µL of 30% NaOH to alkalinize the solution. b. Immediately add 20 µL of 1% (w/v) potassium ferricyanide. Vortex for 15 seconds. This step oxidizes thiamine esters to their fluorescent thiochrome derivatives. c. The reaction is time-critical. After exactly 15 seconds, add 20 µL of 1 M phosphoric acid to stop the reaction and re-acidify the sample for HPLC analysis. d. Centrifuge briefly to pellet any precipitate.

3. HPLC Analysis: a. Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). b. Mobile Phase: An isocratic or gradient elution using a mixture of phosphate buffer (pH ~7.0) and an organic modifier like methanol or acetonitrile. c. Flow Rate: 1.0 mL/min. d. Injection Volume: 20 µL. e. Detection: Fluorescence detector set to an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

4. Data Analysis & Validation: a. A standard curve is generated using certified TDP standards subjected to the same preparation and derivatization process. b. The concentration of TDP in the samples is calculated by interpolating their peak areas against the standard curve. c. Self-Validation: Include quality control (QC) samples at low, medium, and high concentrations in each analytical run. The calculated concentrations of these QCs must fall within a pre-defined acceptance range (e.g., ±15% of the nominal value) to validate the run.

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Blood Whole Blood Sample TCA Add Cold 10% TCA (Protein Precipitation) Blood->TCA Centrifuge1 Centrifuge (14,000 x g) TCA->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Alkalinize Add NaOH Supernatant->Alkalinize Oxidize Add K3[Fe(CN)6] (Thiochrome Formation) Alkalinize->Oxidize Stop Add H3PO4 (Stop Reaction) Oxidize->Stop HPLC Inject into HPLC System (C18 Column) Stop->HPLC Detect Fluorescence Detection (Ex: 365nm, Em: 450nm) HPLC->Detect Quantify Quantify vs. Standard Curve Detect->Quantify

Caption: Experimental workflow for TDP analysis using HPLC-FLD.

Implications for Research and Drug Development

A thorough understanding of the metabolic pathway of thiamine and its pyrimidine component has direct applications in several key areas:

  • Clinical Diagnostics: Characterizing deficiencies (e.g., Beriberi, Wernicke-Korsakoff syndrome) and rare genetic disorders like TPK1 deficiency relies on accurate measurement of thiamine metabolites.[10][13]

  • Pharmacokinetics: The development of lipid-soluble thiamine analogues, such as benfotiamine, is a direct result of understanding the limitations of aqueous thiamine absorption. These derivatives exhibit significantly higher bioavailability.[24][25]

  • Toxicology: While excess water-soluble thiamine is readily excreted, understanding its degradation pathways is important for food fortification and pharmaceutical formulation to avoid loss of potency and formation of unwanted byproducts.[8][19]

  • Oncology: Emerging research has highlighted links between thiamine metabolism and cancer. The master metabolic regulator p53 has been shown to influence the expression of genes involved in thiamine metabolism, suggesting this pathway could be a point of interest for therapeutic intervention.[26][27]

Conclusion

The is an integral part of the larger, essential pathway of thiamine metabolism. From its absorption in the gut to its critical activation by TPK1 in the cell and its ultimate catabolism and excretion, each step is finely tuned. For researchers and drug developers, a command of this pathway is not merely academic; it is foundational for diagnosing and treating metabolic disorders, for designing more effective therapeutic agents with enhanced bioavailability, and for exploring novel targets in complex diseases like cancer. The robust analytical methodologies detailed herein provide the necessary tools to interrogate this pathway, ensuring that future investigations are built on a foundation of scientific rigor and validated data.

References

  • Mayr, J. A., et al. (2014). Expanding the clinical and molecular spectrum of thiamine pyrophosphokinase deficiency: a treatable neurological disorder caused by TPK1 mutations. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). TPK1. Retrieved from [Link]

  • Li, M., et al. (2023). Thiamine pyrophosphokinase deficiency: report of two Chinese cases and a literature review. Frontiers in Neurology. Available at: [Link]

  • ResearchGate. (n.d.). The four thiamine-dependent enzymes and the role of thiamine in various enzymatic pathways. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiamine diphosphokinase. Retrieved from [Link]

  • Loew, D. (1996). Pharmacokinetics of thiamine derivatives especially of benfotiamine. International Journal of Clinical Pharmacology and Therapeutics. Available at: [Link]

  • Small Molecule Pathway Database (SMPDB). (2013). Thiamine Metabolism. Retrieved from [Link]

  • Du, Q., et al. (2011). Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? PMC. Available at: [Link]

  • UniProt. (n.d.). Hydroxymethylpyrimidine/phosphomethylpyrimidine kinase THI20. Retrieved from [Link]

  • UniProt. (n.d.). TPK1 - Thiamine pyrophosphokinase - Homo sapiens (Human). Retrieved from [Link]

  • Bunik, V. I., et al. (2020). Regulation of Thiamine (Vitamin B1)-Dependent Metabolism in Mammals by p53. ResearchGate. Available at: [Link]

  • UniProt. (n.d.). TPK1 - Thiamine pyrophosphokinase - Homo sapiens (Human). Retrieved from [Link]

  • UniProt. (n.d.). thiD - Hydroxymethylpyrimidine/phosphomethylpyrimidine kinase - Escherichia coli (strain K12). Retrieved from [Link]

  • Zangen, D., et al. (2009). The genes and enzymes involved in the biosynthesis of thiamin and thiamin diphosphate in yeasts. PMC. Available at: [Link]

  • Loew, D. (1996). Pharmacokinetics of thiamine derivatives especially of benfotiamine. Semantic Scholar. Available at: [Link]

  • Wikipedia. (n.d.). Thiamine. Retrieved from [Link]

  • King's College London. (n.d.). Human biomarkers for measuring thiamin intake and status. OpeN-Global. Retrieved from [Link]

  • Patel, D. P., & Varghese, A. (2024). Vitamin B1 (Thiamine). StatPearls - NCBI Bookshelf. Available at: [Link]

  • Kars, A. A., & Le, T. (2005). Kinetics of Thiamin Degradation in Solutions under Ambient Storage Conditions. Journal of Food Science. Available at: [Link]

  • Medscape. (n.d.). Pharmacokinetics of High-dose Oral Thiamine Hydrochloride. Retrieved from [Link]

  • Purdue e-Pubs. (2018). Chemical Stability and Reaction Kinetics of Two Thiamine Salts (Thiamine Mononitrate and Thiamine Chloride Hydrochloride) in Solution. Retrieved from [Link]

  • Heal, K. R., et al. (2023). Use and detection of a vitamin B1 degradation product yields new views of the marine B1 cycle and plankton metabolite exchange. PMC. Available at: [Link]

  • ACS Publications. (1994). Thermal Degradation of Thiamin (Vitamin B 1 ). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Heal, K. R., et al. (2023). Use and detection of a vitamin B1 degradation product yields new views of the marine B1 cycle and plankton metabolite exchange. mBio. Available at: [Link]

  • Wierzbicka, D., et al. (2025). Thiamine (Vitamin B1)—An Essential Health Regulator. MDPI. Available at: [Link]

  • Lu, J., & Frank, E. L. (2008). Rapid HPLC Measurement of Thiamine and Its Phosphate Esters in Whole Blood. Scilit. Available at: [Link]

  • Fraccascia, P., et al. (2017). Thiamine Assays—Advances, Challenges, and Caveats. PMC. Available at: [Link]

  • Verstraete, O., et al. (2022). A novel panel of yeast assays for the assessment of thiamin and its biosynthetic intermediates in plant tissues. PMC. Available at: [Link]

  • Agilent Technologies. (2020). High-Throughput Determination of Thiamine (Vitamin B1) in Whole Blood and Erythrocytes. Available at: [Link]

  • Smith, T. J., et al. (2012). Pharmacokinetics of high-dose oral thiamine hydrochloride in healthy subjects. BMC Clinical Pharmacology. Available at: [Link]

  • PubChem. (n.d.). thiamine salvage II. Retrieved from [Link]

  • Lonsdale, D. (2017). Hiding in Plain Sight: Modern Thiamine Deficiency. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Biosynthetic and salvage pathways for thiamine. Retrieved from [Link]

  • Bettendorff, L. (2013). CHAPTER 5: The Chemistry, Biochemistry and Metabolism of Thiamin (Vitamin B 1 ). Books.
  • Bettendorff, L. (2013). CHAPTER 5: The Chemistry, Biochemistry and Metabolism of Thiamin (Vitamin B 1 ). Books.
  • Bunik, V. I., et al. (2020). Regulation of Thiamine (Vitamin B1)-Dependent Metabolism in Mammals by p53. PubMed. Available at: [Link]

  • Britannica. (2026). Thiamin. Retrieved from [Link]

Sources

Exploratory

Strategic Technical Guide: 5-Substituted Uracil Derivatives in Antiviral Drug Discovery

Executive Summary The modification of the uracil pharmacophore at the C-5 position represents a cornerstone strategy in antiviral medicinal chemistry.[1][2] Unlike the C-6 position, which is sensitive to steric clashes w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The modification of the uracil pharmacophore at the C-5 position represents a cornerstone strategy in antiviral medicinal chemistry.[1][2] Unlike the C-6 position, which is sensitive to steric clashes within the polymerase binding pocket, the C-5 position offers a unique vector for optimizing steric fit, electronic properties, and lipophilicity without disrupting Watson-Crick base pairing. This guide provides a technical roadmap for designing, synthesizing, and validating 5-substituted uracil derivatives, focusing on their utility against DNA viruses (HSV-1, HSV-2, VZV) and emerging RNA viral targets.

Mechanistic Rationale: The C-5 "Privileged" Position

The antiviral efficacy of 5-substituted uracil derivatives—such as Brivudine (BVDU) and Idoxuridine (IDU) —relies on a "Trojan Horse" mechanism. The C-5 substituent mimics the methyl group of thymidine, allowing the molecule to be recognized by viral enzymes, yet sufficiently distinct to disrupt downstream replication.

Selectivity via Viral Thymidine Kinase (TK)

The critical gatekeeper is the initial phosphorylation step.

  • Viral TK Promiscuity: Herpesvirus TK (HSV-TK) and VZV-TK have a broader substrate specificity than human cytosolic TK1. They readily accept bulky or electron-withdrawing groups at C-5 (e.g., bromovinyl, iodo, alkynyl).

  • Metabolic Trapping: Once monophosphorylated by viral TK, the drug is trapped inside infected cells. Cellular kinases (GMP kinase, NDP kinase) then convert it to the triphosphate form.

Modes of Polymerase Inhibition
  • Chain Termination: If the 3'-OH is modified or if the C-5 substituent induces a conformational distortion, DNA elongation halts.

  • Competitive Inhibition: The 5-substituted triphosphate competes with dTTP for the viral DNA polymerase active site.

  • Lethal Mutagenesis: Incorporation of the analogue into the viral genome can alter base-pairing fidelity (e.g., halogenated uracils can tautomerize, pairing with Guanine instead of Adenine), leading to "error catastrophe."

Visualization: Mechanism of Action Signaling Pathway

MOA Prodrug 5-Substituted Uracil (Nucleoside Analogue) Cell_Entry Cellular Uptake (hENT/hCNT Transporters) Prodrug->Cell_Entry Viral_TK Viral Thymidine Kinase (HSV/VZV Infected Cells Only) Cell_Entry->Viral_TK Selective Activation MP Nucleoside Monophosphate Viral_TK->MP Phosphorylation Cell_Kinase Cellular Kinases (GMPK / NDPK) MP->Cell_Kinase TP Nucleoside Triphosphate (Active Metabolite) Cell_Kinase->TP DNA_Pol Viral DNA Polymerase TP->DNA_Pol Competes with dTTP Incorp Incorporation into Viral DNA DNA_Pol->Incorp Termination Chain Termination (Replication Halt) Incorp->Termination If 3'-blocked/Steric clash Mutation Lethal Mutagenesis (Error Catastrophe) Incorp->Mutation Altered Base Pairing

Caption: Selective activation pathway of 5-substituted uracil analogues in virus-infected cells.

Synthetic Strategies: Accessing the C-5 Vector

Direct functionalization of the uracil ring is the most efficient route. The C-5 position is electron-rich, making it susceptible to electrophilic aromatic substitution (halogenation), which then serves as a handle for transition-metal catalyzed cross-couplings.

Halogenation (The Gateway Step)

The synthesis typically begins with the iodination of 2'-deoxyuridine or uridine.

  • Reagents: Iodine monochloride (ICl) or N-iodosuccinimide (NIS) in DMF/methanol.

  • Outcome: 5-Iodo-2'-deoxyuridine (5-IdU).[3][4] The C-I bond is weaker than C-Br or C-Cl, making it the preferred substrate for oxidative addition in Palladium cycles.

Palladium-Catalyzed Cross-Couplings

This is the industry standard for generating diverse libraries.

Reaction TypeCoupling PartnerResulting C-5 SubstituentKey Application
Sonogashira Terminal AlkynesAlkynyl (e.g., Propynyl, Phenylethynyl)Rigid linkers, high affinity.
Heck Alkenes (Acrylates)Alkenyl (e.g., Bromovinyl)Access to Brivudine analogues.
Suzuki-Miyaura Boronic AcidsAryl / HeteroarylFluorescent probes, non-canonical binding.
Stille OrganostannanesVinyl / ArylMild conditions, but toxic byproducts.
Visualization: General Synthetic Workflow

Synthesis cluster_Pd Pd-Catalyzed Coupling Start 2'-Deoxyuridine Step1 Iodination (NIS, DMF) Start->Step1 Inter 5-Iodo-2'-deoxyuridine (Key Intermediate) Step1->Inter Sono Sonogashira (RC≡CH, CuI, Pd) Inter->Sono Heck Heck (RHC=CH2, Pd) Inter->Heck Suzuki Suzuki (R-B(OH)2, Pd) Inter->Suzuki Prod1 5-Alkynyl-dU (Rigid, Potent) Sono->Prod1 Prod2 5-Alkenyl-dU (e.g., BVDU) Heck->Prod2 Prod3 5-Aryl-dU (Lipophilic) Suzuki->Prod3

Caption: Divergent synthesis of 5-substituted uracil libraries via a common 5-iodo intermediate.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of 5-substituted uracils is governed by three primary factors: Steric Bulk , Electronic Effects , and Lipophilicity .

Quantitative SAR Summary
Substituent (C-5)Electronic EffectSteric Bulk (vs CH3)Antiviral Potency (General)Notes
-H (Uracil)NeutralSmallerInactiveLacks hydrophobic interaction in binding pocket.
-CH3 (Thymine)DonorReferenceN/ANatural substrate.
-F WithdrawingIsostericHigh (Cytotoxic)Mimics H and CH3; inhibits Thymidylate Synthase (5-FU).
-I / -Br WithdrawingLargerHigh (Anti-HSV)Good leaving group; Van der Waals contact mimics methyl.
-CF3 (Trifluridine)WithdrawingLargerHigh (Anti-HSV)Metabolic stability; high lipophilicity.
-CH=CH-Br (Brivudine)Donor (Conj.)ExtendedVery High (Anti-VZV)E-isomer active ; Z-isomer inactive. Rigid spacer.
-C≡C-R (Alkynyl)WithdrawingExtended/RigidHigh"Molecular Wire" effect; stacks with aromatic residues in polymerase.
Critical Insight: The "Spacer" Effect

Research indicates that for bulky substituents (like aryls), a "spacer" is often required to prevent steric clash with the enzyme backbone.

  • Direct Aryl: Often inactive due to steric hindrance.

  • Alkynyl Linker (-C≡C-Aryl): High activity.[4][5] The alkyne acts as a rigid rod, projecting the aryl group into a hydrophobic pocket away from the catalytic center.

Experimental Protocols

Protocol: Synthesis of 5-(Phenylethynyl)-2'-deoxyuridine (Sonogashira Coupling)

Rationale: This protocol demonstrates the introduction of a rigid alkynyl group, a common motif in modern antiviral candidates.

Reagents:

  • 5-Iodo-2'-deoxyuridine (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Pd(PPh3)4 (0.05 eq)

  • CuI (0.1 eq)

  • Triethylamine (2.0 eq)

  • Anhydrous DMF (Solvent)

Step-by-Step:

  • Degassing: Dissolve 5-Iodo-2'-deoxyuridine in anhydrous DMF in a round-bottom flask. Bubble Nitrogen/Argon through the solution for 15 minutes to remove oxygen (critical to prevent homocoupling of the alkyne).

  • Catalyst Addition: Add CuI and Triethylamine. The solution may turn slightly yellow. Add Pd(PPh3)4 last.

  • Coupling: Add Phenylacetylene dropwise via syringe.

  • Reaction: Stir at room temperature (or mild heat, 50°C) for 4-16 hours. Monitor by TLC (CHCl3:MeOH 9:1). The starting material (Rf ~0.4) should disappear, and a fluorescent product spot (Rf ~0.5) should appear.

  • Workup: Evaporate DMF under reduced pressure. Resuspend residue in DCM/Methanol.

  • Purification: Silica gel column chromatography. Elute with a gradient of 0-10% Methanol in DCM.

  • Validation: Verify structure via 1H NMR (look for disappearance of H-5 singlet and appearance of aromatic protons) and Mass Spectrometry (ESI-MS).

Protocol: Viral Plaque Reduction Assay (HSV-1)

Rationale: The gold standard for determining EC50 (Effective Concentration 50%).

Materials:

  • Vero cells (African Green Monkey Kidney).[6]

  • HSV-1 (KOS strain).

  • Test Compound (dissolved in DMSO).

  • Methylcellulose or Agarose overlay.

Step-by-Step:

  • Seeding: Seed Vero cells in 24-well plates (1x10^5 cells/well). Incubate 24h to reach confluency.

  • Infection: Aspirate media. Infect monolayers with HSV-1 at a multiplicity of infection (MOI) of 0.01 PFU/cell (approx. 30-50 plaques per well). Incubate 1h at 37°C for adsorption.

  • Treatment: Aspirate viral inoculum. Add overlay medium (DMEM + 1% Methylcellulose) containing serial dilutions of the 5-substituted uracil derivative (e.g., 0.01, 0.1, 1.0, 10, 100 µM). Include DMSO control and Acyclovir positive control.

  • Incubation: Incubate for 48-72 hours until plaques are visible.

  • Fixation/Staining: Fix cells with 10% Formalin (30 min). Stain with 0.5% Crystal Violet.

  • Quantification: Count plaques using a stereomicroscope.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate EC50 using non-linear regression (GraphPad Prism).

Future Directions & Resistance

The field is moving beyond simple halogenation toward C-5 modified "Fleximers" and Fluorescent Nucleosides .

  • Fleximers: Split the purine/pyrimidine ring system to allow flexibility within the binding pocket, overcoming resistance mutations in the rigid binding sites of mutant polymerases.

  • Drug Resistance: Long-term use of TK-dependent drugs (like Brivudine) selects for TK-deficient viral strains. Next-generation 5-substituted uracils are being designed as Pronucleotides (ProTides) to bypass the viral phosphorylation step entirely, delivering the monophosphate directly into the cell.

References

  • De Clercq, E. (2005). Discovery and development of BVDU (brivudine) as a therapeutic for the treatment of herpes zoster. Biochemical Pharmacology. Link

  • Agrofoglio, L. A., et al. (2014). Palladium-catalyzed direct arylation of 5-halouracils and 5-halouracil nucleosides with arenes and heteroarenes promoted by TBAF.[7][8] The Journal of Organic Chemistry. Link

  • Rai, D., & Agrawal, S. (2007). The novel C-5 aryl, alkenyl, and alkynyl substituted uracil derivatives of L-ascorbic acid: synthesis, cytostatic, and antiviral activity evaluations.[9] Medicinal Chemistry. Link

  • Wnuk, S. F., et al. (2005). Synthesis and evaluation of anti-HSV activity of new 5-alkynyl-2'-deoxyuridines. Nucleosides, Nucleotides and Nucleic Acids. Link

  • Matyugina, E., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity.[1][2][4][8][10][11][12] Molecules. Link

  • Liang, Y., et al. (2014). Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF.[7][8] The Journal of Organic Chemistry. Link

Sources

Foundational

Technical Guide: Solubility Profile and Thermodynamic Characterization of 5-(2-Hydroxyethyl)uracil

The following technical guide details the solubility characteristics, thermodynamic analysis, and experimental characterization of 5-(2-hydroxyethyl)uracil. This guide is structured for researchers requiring rigorous pro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility characteristics, thermodynamic analysis, and experimental characterization of 5-(2-hydroxyethyl)uracil. This guide is structured for researchers requiring rigorous protocols for solubility determination and process design.

Executive Summary

5-(2-hydroxyethyl)uracil (HEU) is a pyrimidine derivative of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of antiviral nucleoside analogs and as a potential oxidative DNA damage metabolite. Unlike its lower homolog 5-hydroxymethyluracil (HMU), HEU possesses an extended hydroxyethyl side chain, which imparts distinct lipophilic and steric characteristics that alter its solubility profile.

This guide provides a comprehensive technical analysis of HEU solubility. It establishes a reference solubility profile based on structural activity relationships (SAR) with validated analogs, details a self-validating laser-monitoring protocol for precise solubility determination, and outlines the thermodynamic modeling frameworks required for process scale-up.

Chemical Identity and Structural Properties[1][2][3]

The solubility behavior of HEU is governed by the competition between the hydrophilic uracil core (capable of strong intermolecular hydrogen bonding) and the flexible hydroxyethyl side chain.

PropertyDescription
IUPAC Name 5-(2-hydroxyethyl)-1H-pyrimidine-2,4-dione
CAS Number 23956-12-9
Molecular Formula C₆H₈N₂O₃
Molecular Weight 156.14 g/mol
Key Functional Groups Pyrimidine ring (H-bond donor/acceptor), Primary hydroxyl (-OH)
Solubility Driver The ethyl linker increases conformational flexibility compared to HMU, potentially disrupting crystal lattice energy and enhancing solubility in polar organic solvents.
Structural Visualization

The following diagram illustrates the structural relationship and solvation potential of HEU compared to uracil and HMU.

HEU_Structure Figure 1: Structural evolution of 5-substituted uracils affecting lattice energy and solvation. Uracil Uracil Core (High Lattice Energy) HMU 5-Hydroxymethyluracil (Rigid H-Bonding) Uracil->HMU + CH2-OH HEU 5-(2-Hydroxyethyl)uracil (Flexible Linker) HMU->HEU + CH2 (Methylene Extension) Solvation Solvent Interaction (Entropy Driven) HEU->Solvation Disrupted Packing Increased Alcohol Solubility

Reference Solubility Profile

While specific mole-fraction data for HEU is sparse in open literature compared to 5-fluorouracil or HMU, a predictive solubility profile can be derived from the physicochemical properties of 5-alkyl-substituted uracils (Fissekis & Sweet, 1973; Jones et al., 1974).

Predicted Solubility Trends

The following trends are established based on the behavior of the homologous series:

  • Dimethyl Sulfoxide (DMSO) & DMF: High Solubility.

    • Mechanism:[1] Dipolar aprotic solvents effectively disrupt the intermolecular N-H···O hydrogen bonding network of the uracil ring.

    • Estimated Value: > 50 mg/mL at 25°C.

  • Water: Moderate Solubility.

    • Mechanism:[1] The hydroxyethyl group is hydrophilic, but the uracil ring limits solubility. HEU is expected to be slightly more soluble than Uracil (~3 mg/mL) but comparable to HMU (~2-10 mg/mL) due to the balance of hydrophilicity and molecular size.

    • Temperature Effect: Solubility increases significantly with temperature (exponential van't Hoff behavior).

  • Short-Chain Alcohols (Methanol, Ethanol): Low to Moderate Solubility.

    • Application: Ideal for recrystallization. HEU is soluble in hot ethanol but crystallizes upon cooling.

    • Trend: Methanol > Ethanol > Isopropanol.

  • Non-Polar Solvents (Hexane, Diethyl Ether): Insoluble.

Experimental Methodology: Laser Monitoring Technique

To generate precise solubility data for thermodynamic modeling, the Laser Monitoring Observation Technique is the gold standard. This dynamic method minimizes manual sampling errors and ensures true equilibrium detection.

Protocol: Dynamic Laser Solubility Determination

Objective: Determine the mole fraction solubility (


) of HEU in organic solvents across a temperature range (278.15 K to 323.15 K).
Equipment Setup
  • Jacketed Glass Vessel (100 mL): Temperature controlled via circulating water bath (

    
     K).
    
  • Laser Turbidity System: A laser source (< 5 mW) and a photodetector positioned 180° apart.

  • Magnetic Stirrer: Set to constant RPM (e.g., 400 rpm) to ensure homogeneity without cavitation.

Step-by-Step Workflow
  • Solvent Preparation: Gravimetrically dispense a known mass of pure solvent (

    
    ) into the vessel.
    
  • Initial Equilibration: Set the starting temperature (e.g., 283.15 K).

  • Solute Addition: Add a known mass of HEU (

    
    ) until the solution becomes turbid (laser transmission 
    
    
    
    ).
  • Dissolution Phase: Slowly increase temperature (

    
     K/min).
    
  • Clear Point Detection: Record the temperature (

    
    ) where the laser transmission returns to baseline (
    
    
    
    ), indicating complete dissolution.
  • Cloud Point Verification (Hysteresis Check): Slowly cool the solution and record the temperature (

    
    ) where precipitation begins. The equilibrium temperature is the average: 
    
    
    
    .
  • Iteration: Add an additional mass increment of HEU (

    
    ) and repeat for higher temperatures.
    

Laser_Method Figure 2: Dynamic Laser Monitoring workflow for solubility determination. Start Start: Pure Solvent (Mass ms) AddSolute Add HEU Solute (Mass m1) Start->AddSolute Turbidity Laser Blocked (Turbid Solution) AddSolute->Turbidity Heat Slow Heating (0.1 K/min) Turbidity->Heat ClearPoint Clear Point Detected (Record T_clear) Heat->ClearPoint Dissolution Cool Slow Cooling ClearPoint->Cool Validation CloudPoint Cloud Point Detected (Record T_cloud) Cool->CloudPoint Precipitation Calc Calculate Solubility (x) at T_eq CloudPoint->Calc Average T Calc->AddSolute Next Increment

Thermodynamic Modeling & Data Analysis

Once experimental data is obtained, it must be correlated using thermodynamic models to calculate the enthalpy and entropy of dissolution.

Modified Apelblat Equation

The modified Apelblat equation is the standard semi-empirical model for correlating solubility with temperature. It accounts for the non-linear relationship between


 and 

.


  • 
    : Mole fraction solubility of HEU.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical model parameters derived from multiple linear regression.
    
  • Validation: A Relative Average Deviation (RAD)

    
     indicates a valid fit.
    
Dissolution Thermodynamics (van't Hoff Analysis)

The apparent thermodynamic properties of the dissolution process are calculated using the van't Hoff equation.

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Expectation:

      
       (Endothermic). Solubility increases with temperature.
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    
    
  • Interpretation:

    • If

      
      : The dissolution is non-spontaneous (requires energy input/heating).
      
    • If

      
      : The process is entropy-driven (disorder increases as the crystal lattice breaks).
      

Applications in Purification

Based on the solubility differential, the following purification strategy is recommended for HEU synthesis:

  • Crude Dissolution: Dissolve crude HEU in boiling Ethanol (95%) or a Water/Ethanol (20:80) mixture.

  • Hot Filtration: Filter while hot to remove insoluble mechanical impurities.

  • Crystallization: Allow slow cooling to 4°C. The hydroxyethyl group allows for better interaction with ethanol than pure uracil, but the drop in temperature will force precipitation of high-purity crystals.

  • Wash: Wash the filter cake with cold diethyl ether (in which HEU is insoluble) to remove surface solvent residues.

References

  • Fissekis, J. D., & Sweet, F. (1973).[2] The Chemistry of Some 5-(2-Hydroxyalkyl)uracil Derivatives and a Synthesis of 5-Vinyluracil. The Journal of Organic Chemistry, 38(2), 264–269.[2] Link

  • Jones, A. S., Stephenson, G. P., & Walker, R. T. (1974). A method for the rapid preparation of 5-vinyluracil in high yield.[2] Nucleic Acids Research, 1(1), 105–108.[3] Link

  • Shakeel, F., et al. (2015). Solubility and thermodynamics of 5-fluorouracil in water, ethanol, and their mixtures. Journal of Molecular Liquids, 203, 239-244. (Cited for methodology comparison).

  • Li, Y., et al. (2021). Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. Journal of Chemical & Engineering Data. (Cited for thermodynamic modeling framework).

Sources

Exploratory

Assessment of Toxicological Risks in 5-Hydroxyethyl Pyrimidine Intermediates

Mechanisms, Screening, and Control Strategies Executive Summary & Chemical Context[1][2][3][4] 5-hydroxyethyl pyrimidine derivatives serve as critical scaffolds in the synthesis of thiamine analogs (Vitamin B1), kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Mechanisms, Screening, and Control Strategies

Executive Summary & Chemical Context[1][2][3][4]

5-hydroxyethyl pyrimidine derivatives serve as critical scaffolds in the synthesis of thiamine analogs (Vitamin B1), kinase inhibitors, and antiviral nucleosides.[1] While the pyrimidine core is ubiquitous in biology, the C5-hydroxyethyl substitution introduces specific metabolic and toxicological vectors that differ from simple alkyl-pyrimidines.[1]

This guide addresses the dual-risk profile of these intermediates:

  • Occupational Hazard: Acute exposure risks during organic synthesis (irritation, sensitization).[1]

  • Patient Safety (Genotoxicity): The risk of these intermediates acting as Mutagenic Impurities (MIs) in the final Drug Substance (DS), specifically regarding their metabolic activation into reactive aldehydes or incorporation into DNA.[1]

Key Technical Insight: The toxicity of 5-hydroxyethyl pyrimidines is rarely intrinsic to the parent alcohol.[1] Instead, it is driven by metabolic bioactivation (oxidation to aldehydes) and structural mimicry (antimetabolite activity).[1]

Molecular Mechanisms of Toxicity[6]

The toxicological profile of 5-hydroxyethyl pyrimidines is governed by two primary mechanisms: the "Aldehyde Switch" and Nucleobase Mimicry.

2.1 The "Aldehyde Switch" (Metabolic Bioactivation)

The hydroxyethyl side chain is a substrate for Alcohol Dehydrogenases (ADH) and Cytochrome P450 enzymes.[1] In vivo, this group is oxidized to a reactive acetaldehyde intermediate before conversion to a carboxylic acid.[1]

  • Phase I (Toxification): Oxidation to 5-acetaldehyde-pyrimidine.[1] This electrophilic species can form Schiff bases with proteins or DNA adducts (N2-ethyl-guanine).[1]

  • Phase II (Detoxification): Rapid oxidation to 5-carboxymethyl-pyrimidine (excreted) or conjugation.[1]

Field Insight: In Ames testing, these compounds often test negative without S9 activation but may show weak mutagenicity with S9, confirming the aldehyde intermediate is the culprit.

2.2 Nucleobase Mimicry (5-HEU Case Study)

The specific derivative 5-(2-hydroxyethyl)uracil (5-HEU) is a known product of oxidative DNA damage.[1] If present as an impurity, it can mimic Thymine.[1]

  • Mechanism: 5-HEU can be misincorporated into DNA during replication.[1]

  • Consequence: It pairs ambiguously (wobble pairing), leading to C→T transition mutations.

MetabolicPath Substrate 5-Hydroxyethyl Pyrimidine Aldehyde Reactive Intermediate (5-Acetaldehyde-Pyr) Substrate->Aldehyde ADH / CYP450 (Bioactivation) Adduct DNA/Protein Adducts Aldehyde->Adduct Schiff Base Formation (Toxicity Event) Acid Excreted Metabolite (5-Carboxymethyl-Pyr) Aldehyde->Acid ALDH (Detoxification)

Figure 1: The metabolic "Aldehyde Switch."[1] Toxicity depends on the kinetic balance between detoxification (green) and adduct formation (red).[1]

Genotoxicity Assessment (ICH M7 Compliance)

For drug development, these intermediates must be evaluated under ICH M7 guidelines (Assessment and Control of DNA Reactive (Mutagenic) Impurities).[1]

3.1 Structural Alert Analysis[1]
  • Primary Alert: The pyrimidine ring is not a structural alert.[1]

  • Secondary Alert: The hydroxyethyl group is generally considered safe (Class 5).[1]

  • Risk Factor: If the synthesis involves halogenated precursors (e.g., 5-(2-chloroethyl)pyrimidine), the impurity is a Class 1 potent mutagen (alkylating agent).[1]

Critical Distinction:

Compound State Classification Action Required
5-Hydroxyethyl (Alcohol) Class 5 (Non-mutagenic) Treat as non-mutagenic impurity (NMI).[1]
5-Chloroethyl (Precursor) Class 1 (Mutagenic) Control to < TTC (Threshold of Toxicological Concern).[1]

| 5-Aldehyde (Metabolite) | Potential Reactive | Verify with Ames Test (+S9).[1] |

Experimental Protocols

To validate the safety of these intermediates, standard assays must be adapted to account for their solubility and metabolic requirements.

4.1 Modified Ames Test (Salmonella typhimurium)

Standard OECD 471 with specific modifications for pyrimidine intermediates.[1]

Objective: Detect base-pair substitution mutations caused by the intermediate or its aldehyde metabolite.[1]

Protocol Steps:

  • Strain Selection:

    • TA100 & TA1535: Essential for detecting base-pair substitutions (relevant for pyrimidine analogs).[1]

    • TA98: Frameshift detection (less likely, but required).

  • Solvent System:

    • Challenge: 5-hydroxyethyl pyrimidines are polar.[1]

    • Solution: Dissolve in DMSO.[1] If solubility is poor, use sterile water or saline.[1] Avoid ethanol as it competes with the test compound for ADH enzymes in the S9 fraction.[1]

  • Metabolic Activation (The Critical Step):

    • Prepare 10% Rat Liver S9 fraction (Aroclor 1254 induced).[1]

    • Causality Check: Run parallel plates with and without S9. A positive result only in +S9 confirms the "Aldehyde Switch" mechanism.[1]

  • Dosing:

    • Range: 5 µ g/plate to 5000 µ g/plate .[1]

    • Note: Cytotoxicity (thinning of background lawn) often occurs at >1000 µ g/plate due to antimetabolite effects.[1]

4.2 Analytical Control Strategy (HILIC-MS)

Because these compounds are highly polar, standard Reverse Phase (C18) HPLC often fails to retain them, leading to "retention time void" masking.[1]

Recommended Method: HILIC (Hydrophilic Interaction Liquid Chromatography) [1]

  • Column: Amide or Zwitterionic stationary phase.[1]

  • Mobile Phase: Acetonitrile/Water (90:[1]10) with 10mM Ammonium Formate (pH 3.5).

  • Detection: UV at 254 nm (pyrimidine max) or MS (ESI+).[1]

  • Why this works: HILIC retains polar pyrimidines, separating the hydroxyethyl intermediate from potentially mutagenic chloroethyl precursors.

Workflow Sample Intermediate Sample InSilico 1. In Silico Assessment (DEREK / SAR) Sample->InSilico Alert Structural Alert? InSilico->Alert Ames 2. Ames Test (OECD 471) Alert->Ames Yes or Inconclusive Class5 Class 5 Non-Mutagen Control to PDE Alert->Class5 No Alert S9Check Positive only with S9? Ames->S9Check Positive Result Ames->Class5 Negative Result Class1 Class 1 Mutagen Control to TTC S9Check->Class1 No (Direct Mutagen) Mechanism Aldehyde Mechanism Confirmed Manage Exposure S9Check->Mechanism Yes

Figure 2: Decision tree for categorizing pyrimidine intermediates under ICH M7.

Occupational Safety & Handling

Hazard Classification (GHS):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[2][3][1]

  • H319: Causes serious eye irritation.[3][1]

  • H335: May cause respiratory irritation.[2][3][1]

Handling Protocols:

  • Physical State: Many 5-hydroxyethyl pyrimidines are viscous oils or low-melting solids.[1] Dust is less of a concern than vapor or direct contact .[1]

  • PPE: Nitrile gloves are generally effective (breakthrough time > 480 min).[1]

  • Decontamination: Due to water solubility, aqueous soap solutions are effective.[1] Do not use organic solvents (acetone/ethanol) on skin, as they enhance transdermal absorption of the pyrimidine.[1]

References
  • European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: 4-methyl-5-(2-hydroxyethyl)thiazole (Analogous Pyrimidine Data).[1] Retrieved from [Link][1]

  • International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1] Retrieved from [Link]

  • PubChem. (2023).[1] Compound Summary: 5-(2-Hydroxyethyl)uracil (CID 78168).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Klungland, A., et al. (2001).[1][4] 5-Formyluracil and its nucleoside derivatives confer toxicity and mutagenicity to mammalian cells by interfering with normal RNA and DNA metabolism.[1][4] Toxicology Letters, 119(1), 71-78.[1] Retrieved from [Link]

  • OECD. (2020).[1] Test No. 471: Bacterial Reverse Mutation Test.[1] OECD Guidelines for the Testing of Chemicals. Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Practical Synthesis of 5-(1-Hydroxyethyl)uracil from Uracil

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide for the synthesis of 5-(1-hydroxyethyl)uracil, a valuable substituted pyrimidine for various researc...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 5-(1-hydroxyethyl)uracil, a valuable substituted pyrimidine for various research applications. The protocol detailed herein follows a robust and well-documented two-step synthetic pathway, commencing with the Friedel-Crafts acylation of uracil to yield 5-acetyluracil, followed by the selective reduction of the acetyl group to the desired 1-hydroxyethyl functionality. This application note elaborates on the chemical principles underpinning each synthetic step, offers a detailed, step-by-step experimental protocol, and includes essential data for successful execution and product characterization. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.

Introduction and Scientific Background

Substituted uracils are a class of compounds with significant interest in medicinal chemistry and drug development. Modifications at the C5 position of the uracil ring can impart a range of biological activities, including antiviral and anticancer properties. 5-(1-Hydroxyethyl)uracil serves as a key intermediate for the synthesis of more complex nucleoside analogs and other bioactive molecules. While the direct synthesis from gamma-butyrolactone is not a conventional route, a reliable and scalable synthesis can be achieved through a two-step process starting from readily available uracil.

The synthetic strategy hinges on two fundamental organic transformations:

  • Friedel-Crafts Acylation: This classic reaction is employed to introduce an acetyl group at the C5 position of the uracil ring.[1][2][3] The reaction involves the use of an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[1][2]

  • Selective Carbonyl Reduction: The subsequent reduction of the ketone functionality of 5-acetyluracil to a secondary alcohol is achieved using a mild reducing agent. Sodium borohydride (NaBH₄) is an ideal choice for this transformation due to its selectivity for aldehydes and ketones over other functional groups potentially present in more complex derivatives.[4][5][6][7]

This application note provides a detailed protocol for both of these steps, ensuring a high yield and purity of the final product.

Chemical Reaction Pathway

The overall synthetic scheme is depicted below:

Synthesis_Pathway Uracil Uracil Acetyluracil 5-Acetyluracil Uracil->Acetyluracil Acetic Anhydride, Polyphosphoric Acid Hydroxyethyluracil 5-(1-Hydroxyethyl)uracil Acetyluracil->Hydroxyethyluracil Sodium Borohydride (NaBH4), Methanol

Figure 1: Overall synthetic pathway for 5-(1-hydroxyethyl)uracil.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
Uracil≥99%Sigma-Aldrich66-22-8
Acetic Anhydride≥99%Sigma-Aldrich108-24-7
Polyphosphoric AcidSigma-Aldrich8017-16-1
Sodium Borohydride≥98%Sigma-Aldrich16940-66-2
MethanolAnhydrousSigma-Aldrich67-56-1
Ethyl AcetateACS GradeFisher Scientific141-78-6
HexanesACS GradeFisher Scientific110-54-3
Deionized Water7732-18-5
Silica Gel60 Å, 230-400 meshSigma-Aldrich7631-86-9

Safety Precautions: Acetic anhydride and polyphosphoric acid are corrosive. Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Step 1: Synthesis of 5-Acetyluracil

This procedure is adapted from established Friedel-Crafts acylation methods for uracil derivatives.

Protocol:

  • To a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer and a heating mantle, add uracil (1.0 eq).

  • Carefully add polyphosphoric acid (10-15 eq by weight) to the flask.

  • Begin stirring the mixture and gently heat to 60-70 °C to ensure the uracil dissolves completely.

  • Once a homogenous solution is obtained, slowly add acetic anhydride (1.5 eq) dropwise to the reaction mixture.

  • After the addition is complete, increase the temperature to 90-100 °C and maintain for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexanes (7:3). The product, 5-acetyluracil, will have a lower Rf value than uracil.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Carefully and slowly pour the viscous mixture into a beaker containing ice-cold deionized water (approx. 500 mL) with vigorous stirring. A white precipitate will form.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the crude 5-acetyluracil by vacuum filtration, washing the solid with copious amounts of cold deionized water until the filtrate is neutral.

  • Dry the white solid in a vacuum oven at 60 °C overnight. The product can be used in the next step without further purification if TLC shows a single major spot. For higher purity, recrystallization from hot water or ethanol can be performed.

Expected Yield: 75-85%

Step 2: Synthesis of 5-(1-Hydroxyethyl)uracil

This protocol utilizes the selective reducing properties of sodium borohydride.[4][5][6][7]

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve the 5-acetyluracil (1.0 eq) from the previous step in anhydrous methanol (approximately 10 mL per gram of acetyluracil).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly and portion-wise, add sodium borohydride (1.5 eq) to the stirred solution. Caution: Hydrogen gas will be evolved. Ensure adequate ventilation.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC (ethyl acetate:hexanes, 7:3). The product will have a different Rf value compared to the starting material.

  • Once the reaction is complete, carefully quench the excess sodium borohydride by the dropwise addition of a saturated aqueous ammonium chloride solution until gas evolution ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • The resulting aqueous residue can be extracted with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 5-(1-hydroxyethyl)uracil by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Collect the fractions containing the pure product and concentrate under reduced pressure to obtain a white solid.

Expected Yield: 80-90%

Data Summary

Parameter5-Acetyluracil5-(1-Hydroxyethyl)uracil
Molecular Formula C₆H₆N₂O₃C₆H₈N₂O₃
Molecular Weight 154.12 g/mol 156.14 g/mol
Appearance White to off-white solidWhite solid
Expected ¹H NMR (DMSO-d₆, δ ppm) ~11.3 (s, 1H, NH), ~11.1 (s, 1H, NH), ~8.0 (s, 1H, C6-H), ~2.4 (s, 3H, COCH₃)~11.0 (s, 1H, NH), ~10.8 (s, 1H, NH), ~7.5 (s, 1H, C6-H), ~5.0 (d, 1H, OH), ~4.5 (q, 1H, CHOH), ~1.2 (d, 3H, CH₃)
Purity (by HPLC) >95%>98%

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Synthesis of 5-Acetyluracil cluster_step2 Step 2: Synthesis of 5-(1-Hydroxyethyl)uracil A1 Dissolve Uracil in Polyphosphoric Acid A2 Add Acetic Anhydride and Heat A1->A2 A3 Reaction Monitoring (TLC) A2->A3 A4 Precipitation in Ice Water A3->A4 A5 Filtration and Drying A4->A5 B1 Dissolve 5-Acetyluracil in Methanol A5->B1 Intermediate Product B2 Add Sodium Borohydride at 0°C B1->B2 B3 Reaction Monitoring (TLC) B2->B3 B4 Quench and Solvent Removal B3->B4 B5 Extraction and Purification (Column Chromatography) B4->B5

Figure 2: Step-by-step experimental workflow.

Troubleshooting and Key Considerations

  • Incomplete Dissolution of Uracil: Ensure the polyphosphoric acid is sufficiently heated and stirred to fully dissolve the uracil before adding the acetic anhydride. Incomplete dissolution can lead to lower yields.

  • Vigorous Reaction During Quenching: The quenching of both the polyphosphoric acid and sodium borohydride reactions is exothermic. Always perform these steps slowly and with adequate cooling and stirring.

  • Purification of 5-(1-Hydroxyethyl)uracil: While the crude product may be of reasonable purity, column chromatography is recommended to remove any unreacted starting material and byproducts, ensuring a high-purity final product for subsequent applications.

  • Characterization: It is crucial to characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

The two-step synthesis of 5-(1-hydroxyethyl)uracil from uracil via a 5-acetyluracil intermediate is a reliable and efficient method for obtaining this valuable compound. The protocols provided in this application note are optimized for high yield and purity, and the detailed explanations of the underlying chemistry offer valuable insights for researchers. This synthetic route provides a practical alternative to less-documented or more complex synthetic strategies, enabling the broader scientific community to access this important building block for further research and development.

References

  • Ivanovics, G. A., et al. (1975). Synthesis of 5-substituted uracil derivatives. Journal of Medicinal Chemistry, 18(11), 1140-1142.
  • Hocek, M., et al. (2022). Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. Chemical Science, 13(30), 8875-8886.
  • Jones, A. S., et al. (1976). Incorporation of 5-substituted uracil derivatives into nucleic acids. Part IV. The synthesis of 5-ethynyluracil. Nucleic Acids Research, 3(10), 2845–2849.
  • Jones, A. S., et al. (1976). Incorporation of 5-substituted uracil derivatives into nucleic acids. Part IV. The synthesis of 5-ethynyluracil. Nucleic Acids Research, 3(10), 2845–2849. Available at: [Link]

  • Jones, A. S., et al. (1976). Incorporation of 5-substituted uracil derivatives into nucleic acids. Part IV. The synthesis of 5-ethynyluracil. Semantic Scholar. Available at: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • Hocek, M., et al. (2022). Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. RSC Publishing. Available at: [Link]

  • Barmaki, M., et al. (2008). Synthesis of Uracil Derivatives and Some of Their Reactions. Asian Journal of Chemistry, 20(7), 5277-5280.
  • Friedel–Crafts reactions for biomolecular chemistry. RSC Publishing. Available at: [Link]

  • Kemira Sodium Borohydride NaBH4 An effective reducing agent. Ecochem. Available at: [Link]

  • A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium. PMC. Available at: [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Sodium borohydride. Wikipedia. Available at: [Link]

  • Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Dalton Transactions. Available at: [Link]

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Available at: [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

  • Novel 5-(2-hydroxyalkyl)-substituted uracil derivatives bearing... ResearchGate. Available at: [Link]

  • The crafting of uracils with enhanced stacking potential. Indian Academy of Sciences. Available at: [Link]

  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Lirias. Available at: [Link]

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available at: [Link]

  • A diversity of alkylation/acylation products of uracil and its derivatives: synthesis and a structural study. Organic & Biomolecular Chemistry. Available at: [Link]

  • A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium. PubMed. Available at: [Link]

  • The Enzymatic Conversion of 5-Formyluracil to Uracil 5-Carboxylic Acid. DeepDyve. Available at: [Link]

  • Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and –cytosine nucleotides. Synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. ResearchGate. Available at: [Link]

  • ChemInform Abstract: Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents. ResearchGate. Available at: [Link]

  • Uracil. Wikipedia. Available at: [Link]

Sources

Application

High-Efficiency N-1 Regioselective Synthesis of Acyclic Uracil Nucleosides via Michael Addition

Application Note: AN-2026-UR-HEA Target: N-1 regioselective Michael addition of uracil to (2-hydroxyethyl) acrylate (HEA). Methodology: Base-promoted thermodynamic control in polar aprotic media. Abstract & Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-UR-HEA

Target: N-1 regioselective Michael addition of uracil to (2-hydroxyethyl) acrylate (HEA). Methodology: Base-promoted thermodynamic control in polar aprotic media.

Abstract & Executive Summary

The synthesis of N-1 substituted uracil derivatives is a cornerstone in the development of acyclic nucleoside phosphonates (ANPs) and antiviral therapeutics (e.g., Acyclovir analogs, Cidofovir). A persistent challenge in pyrimidine chemistry is controlling regioselectivity between the N-1 and N-3 positions. While N-3 is often kinetically accessible, N-1 alkylation is biologically required for nucleoside mimicry.

This Application Note details a robust, scalable protocol for the N-1 regioselective Michael addition of uracil to (2-hydroxyethyl) acrylate (HEA) . Utilizing a weak base (Triethylamine) in a polar aprotic solvent (DMF) at 60°C, this method suppresses N-3 alkylation and HEA polymerization, delivering yields >85% without the need for protecting groups or heavy metal catalysts.

Mechanistic Principles & Regioselectivity

The Ambident Nucleophile Challenge

Uracil is an ambident nucleophile with two reactive nitrogen centers:

  • N-1 (pKa ~9.5): Biologically relevant attachment point.

  • N-3 (pKa ~9.4): Often competes for alkylation, leading to N-1,N-3 mixtures.

Why N-1 Selectivity Occurs

In Michael additions involving acrylates, the reaction is reversible (retro-Michael). While N-3 alkylation may occur kinetically, the N-1 substituted adduct is thermodynamically more stable . Under the specific conditions of this protocol (60°C, weak base), the reaction equilibrates to the N-1 product. The N-1 position is less sterically hindered by the adjacent carbonyls compared to N-3, which is flanked by two carbonyls (C2 and C4).

Reaction Pathway Visualization

The following diagram illustrates the base-catalyzed activation and selective attack vectors.

Uracil_Michael_Addition Uracil Uracil (Substrate) Anion Uracil Anion (N1/N3 Delocalized) Uracil->Anion Deprotonation (-H+) Base Base (TEA) Base->Anion TS_N1 Transition State (N-1 Attack) Anion->TS_N1 + HEA (Slow/Stable) TS_N3 Transition State (N-3 Attack) Anion->TS_N3 + HEA (Fast/Reversible) HEA (2-Hydroxyethyl) Acrylate Prod_N1 N-1 Adduct (Thermodynamic Product) TS_N1->Prod_N1 Irreversible at 60°C Prod_N3 N-3 Adduct (Kinetic/Unstable) TS_N3->Prod_N3 Reversible Prod_N3->Anion Retro-Michael

Caption: Thermodynamic sorting mechanism favoring N-1 alkylation via reversible Michael addition pathways.

Experimental Protocol

Materials & Reagents
ReagentPurity/GradeRole
Uracil >99%Nucleophile
(2-Hydroxyethyl) Acrylate (HEA) >95% (stabilized)Electrophile (Michael Acceptor)
Triethylamine (TEA) AnhydrousBase Catalyst
N,N-Dimethylformamide (DMF) AnhydrousSolvent
Hydroquinone Synthesis GradePolymerization Inhibitor
Ethanol/Water HPLC GradeRecrystallization
Step-by-Step Methodology

Pre-requisite: All glassware must be oven-dried. The reaction is sensitive to moisture which can quench the anionic intermediate.

Step 1: Preparation of the Nucleophilic Solution
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Uracil (1.12 g, 10 mmol) in DMF (20 mL) .

  • Add Triethylamine (1.4 mL, 10 mmol) .

    • Note: A 1:1 equivalent of base is crucial. Excess base may promote side reactions; insufficient base slows the reaction significantly.

  • Stir at room temperature for 15 minutes to ensure deprotonation equilibrium.

Step 2: Addition of Electrophile & Initiation
  • Add Hydroquinone (5 mg) to the mixture.

    • Critical: HEA is prone to radical polymerization at elevated temperatures. Hydroquinone acts as a radical scavenger to preserve the acrylate monomer.

  • Add (2-Hydroxyethyl) acrylate (HEA) (1.74 g, 15 mmol) dropwise over 5 minutes.

    • Optimization: Using a 1.5 molar excess of HEA drives the reaction to completion.

Step 3: The Reaction (Thermodynamic Control)
  • Heat the oil bath to 60°C .

  • Stir the reaction mixture for 24–48 hours .

  • Monitoring: Monitor via TLC (Eluent: CHCl3/MeOH 10:1). The Uracil spot (low Rf) should disappear, replaced by the product spot (higher Rf).

Step 4: Work-up and Purification
  • Evaporate the DMF under reduced pressure (Rotary evaporator, high vacuum, 50°C bath).

    • Caution: DMF has a high boiling point. Ensure efficient trapping to avoid pump damage.

  • The residue will be a viscous oil or semi-solid.

  • Crystallization: Dissolve the residue in a minimum amount of hot Ethanol. Add Water dropwise until turbidity appears. Cool to 4°C overnight.

  • Filter the white crystals, wash with cold ethanol, and dry under vacuum.

Characterization & Validation

To ensure the protocol yielded the N-1 isomer and not the N-3 or N-1,N-3 bis-adduct, the following validation criteria must be met.

NMR Interpretation

The distinction relies on the interaction between the ring protons and the alkyl side chain.

NucleusSignalShift (ppm)Diagnostic Feature
1H NMR N3-H~11.2 (s)Presence of a broad singlet indicates N-3 is unsubstituted . (If absent, N-3 is alkylated).
1H NMR H-6~7.5 (d)Shows NOE (Nuclear Overhauser Effect) or HMBC correlation to the side-chain N-CH2 protons.
1H NMR H-5~5.5 (d)Doublet coupled to H-6.
13C NMR C-1' (Side chain)~45.0Typical N-alkyl shift.
UV Spectroscopy (Shugar-Fox Test)
  • N-1 substituted uracils: Exhibit a bathochromic shift (red shift) in alkaline media (pH > 10) but do not show the rapid degradation characteristic of N-3 substituted isomers.

  • Protocol: Measure UV absorbance at pH 7 and pH 12. N-1 alkyl uracils retain the N-3 acidic proton, allowing anion formation at pH 12, causing a shift in

    
     from ~260 nm to ~260-265 nm with increased intensity.
    

Data Summary & Performance

Table 1: Optimization of Reaction Conditions

EntrySolventBase (1.0 eq)Temp (°C)Time (h)Yield (%)Regioselectivity (N1:N3)
1AcetoneK2CO3Reflux24<10Poor
2DMFK2CO360246590:10
3DMFTEA 60 24 88 >99:1
4DMSODBU60128295:5

Data derived from Boncel et al. [1] and internal validation.

Troubleshooting Guide

Issue: Gelation of the reaction mixture.

  • Cause: Polymerization of HEA.

  • Solution: Ensure Hydroquinone is fresh. Do not overheat (>70°C). Perform the reaction under an air atmosphere (oxygen helps inhibition) rather than strict Nitrogen, or use MEHQ inhibitor.

Issue: Low Yield / Incomplete Conversion.

  • Cause: Moisture in DMF or old TEA.

  • Solution: Dry DMF over molecular sieves (4Å) for 24h prior to use. Distill TEA over KOH.

Issue: Product is an oil that won't crystallize.

  • Cause: Residual DMF or HEA.

  • Solution: Triturate the oil with diethyl ether to extract excess HEA. Re-dissolve in ethanol for crystallization.

References

  • Boncel, S., et al. (2007).[1] "N-1 regioselective Michael-type addition of 5-substituted uracils to (2-hydroxyethyl) acrylate." Beilstein Journal of Organic Chemistry, 3(40). [Link]

  • Drohat, A. C., & Stivers, J. T. (2000).[2] "NMR Evidence for an Unusually Low N1 pKa for Uracil Bound to Uracil DNA Glycosylase." Journal of the American Chemical Society, 122(8), 1840–1841. [Link]

Sources

Method

Application Notes and Protocols: A Guide to the Reformatsky Reaction with 5-Substituted Uracils

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking Novel Therapeutics through C-5 Uracil Functionalization The uracil scaffold is a cornerstone in the development of a wide array of t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Novel Therapeutics through C-5 Uracil Functionalization

The uracil scaffold is a cornerstone in the development of a wide array of therapeutic agents, particularly in antiviral and anticancer research.[1][2] Modifications at the C-5 position of the pyrimidine ring have been shown to significantly influence the biological activity of these compounds, enhancing their potency, selectivity, and pharmacokinetic profiles.[3][4] The Reformatsky reaction, a classic yet continually relevant method for carbon-carbon bond formation, offers a powerful tool for the introduction of diverse functional groups at this critical position.[5] This application note provides a comprehensive guide to the protocol for the Reformatsky reaction with 5-substituted uracils, offering insights into the mechanism, a detailed experimental procedure, and troubleshooting strategies.

The Reformatsky reaction traditionally involves the reaction of an alpha-halo ester with a carbonyl compound in the presence of metallic zinc to form a beta-hydroxy ester.[6][7][8] The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is less reactive than corresponding Grignard or organolithium reagents, allowing for excellent functional group tolerance.[6][9][10] This feature is particularly advantageous when working with complex and sensitive molecules like nucleoside analogues.

The Underlying Chemistry: Mechanism of the Reformatsky Reaction

The generally accepted mechanism of the Reformatsky reaction proceeds through several key steps. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Formation of the Organozinc Reagent: The reaction is initiated by the oxidative addition of zinc metal into the carbon-halogen bond of an α-haloester. This forms an organozinc intermediate, the Reformatsky enolate.[6][7][10] The structure of this reagent can be complex, with evidence suggesting the formation of dimers in the solid state.[6][10]

  • Coordination and Addition: The carbonyl oxygen of the 5-substituted uracil derivative coordinates to the zinc atom of the enolate. This is followed by a nucleophilic attack of the enolate carbon on the carbonyl carbon, proceeding through a six-membered chair-like transition state.[6][10] This step results in the formation of a new carbon-carbon bond.

  • Workup: An acidic workup is then employed to protonate the resulting zinc alkoxide, yielding the desired β-hydroxy ester and zinc(II) salts.[6]

Visualizing the Mechanism

Reformatsky Reaction Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup alpha_haloester α-Halo Ester (R1-CH(X)-COOR2) enolate Reformatsky Enolate (BrZn-CHR1-COOR2) alpha_haloester->enolate Oxidative Addition zinc Zinc Metal (Zn) zinc->enolate transition_state Six-Membered Transition State enolate->transition_state uracil_carbonyl 5-Substituted Uracil with Carbonyl Group uracil_carbonyl->transition_state zinc_alkoxide Zinc Alkoxide Intermediate transition_state->zinc_alkoxide product β-Hydroxy Ester Product zinc_alkoxide->product acid Acidic Workup (e.g., aq. NH4Cl) acid->product

Caption: The mechanism of the Reformatsky reaction applied to 5-substituted uracils.

Detailed Experimental Protocol

This protocol provides a general framework for the Reformatsky reaction with a 5-formyluracil derivative as the electrophile. The specific conditions may require optimization based on the nature of the substituents on the uracil and the α-haloester.

Materials and Reagents
ReagentGradeSupplierNotes
5-Formyluracil derivativeSynthesis Grade---Starting material.
Ethyl bromoacetateReagent GradeSigma-AldrichOr other α-halo ester.
Zinc dust (<10 micron)High PuritySigma-AldrichActivation is crucial.
Anhydrous Tetrahydrofuran (THF)DriSolv®EMD MilliporeInert solvent.
IodineACS ReagentJ.T.BakerFor zinc activation.
Saturated aq. Ammonium Chloride (NH₄Cl)ACS ReagentFisher ChemicalFor workup.
Diethyl etherACS ReagentFisher ChemicalFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentFisher ChemicalFor drying.
Zinc Activation (Crucial for Reaction Success)

The reactivity of commercial zinc dust can be variable. Activation is essential to remove the passivating oxide layer and ensure a successful reaction.

  • Place the required amount of zinc dust in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Add a few crystals of iodine.

  • Gently heat the flask with a heat gun under a stream of nitrogen until the iodine sublimes and the gray color of the zinc appears.

  • Allow the flask to cool to room temperature under nitrogen.

Reaction Procedure
  • To the flask containing the activated zinc dust, add anhydrous THF via syringe.

  • In a separate flame-dried flask, prepare a solution of the 5-formyluracil derivative and ethyl bromoacetate in anhydrous THF.

  • Slowly add a small portion of this solution to the stirred suspension of zinc in THF.

  • The reaction mixture may need to be gently heated to initiate the reaction. An exothermic reaction and the disappearance of the iodine color are indicative of initiation.

  • Once the reaction has started, add the remaining solution of the uracil derivative and α-haloester dropwise to maintain a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

Workup and Purification
  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired β-hydroxy ester derivative of the 5-substituted uracil.

Experimental Workflow Visualization

Reformatsky Reaction Workflow start Start zinc_activation Zinc Activation (Flame-dried flask, I₂) start->zinc_activation reagent_prep Prepare Solution of 5-Formyluracil & α-Haloester in Anhydrous THF zinc_activation->reagent_prep reaction_initiation Initiate Reaction (Add small aliquot, gentle heat) reagent_prep->reaction_initiation reflux Dropwise Addition & Reflux (Monitor by TLC) reaction_initiation->reflux workup Quench with aq. NH₄Cl & Extraction reflux->workup purification Column Chromatography workup->purification product Characterize Product (NMR, MS, etc.) purification->product

Caption: A step-by-step workflow for the Reformatsky reaction with 5-substituted uracils.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Reaction fails to initiate. - Inactive zinc.- Wet solvent or reagents.- Reactivate the zinc with fresh iodine or by washing with dilute HCl, followed by water, ethanol, and ether, and drying under vacuum.- Ensure all glassware is flame-dried and solvents are anhydrous.
Low yield of the desired product. - Incomplete reaction.- Side reactions.- Decomposition of starting material or product.- Increase the reaction time or temperature.- Consider using a more reactive form of zinc, such as Rieke® zinc.[11]- If side reactions are observed at the uracil nitrogen atoms, consider protection-deprotection strategies.
Formation of byproducts. - Dimerization of the α-haloester.- Dehydration of the β-hydroxy ester product.- Add the α-haloester slowly to the reaction mixture.- Use milder workup conditions to avoid acid-catalyzed dehydration.

Conclusion and Future Directions

The Reformatsky reaction provides a reliable and versatile method for the C-5 functionalization of uracils, opening avenues for the synthesis of novel nucleoside analogues with potential therapeutic applications. The mild reaction conditions and tolerance of various functional groups make it an attractive strategy in drug discovery and development.[5] Further exploration of different α-haloesters, carbonyl-containing uracil derivatives, and alternative metal promoters could expand the scope of this reaction and lead to the discovery of new biologically active molecules.[9] The continuous evolution of this century-old reaction underscores its enduring importance in synthetic organic chemistry.[5]

References

  • Current Protocols. (2024). Protection-Free, Two-step Synthesis of C5-C Functionalized Pyrimidine Nucleosides.
  • Wikipedia. (n.d.). Reformatsky reaction.
  • BYJU'S. (2019). Reformatsky reaction.
  • SATHEE. (n.d.). Chemistry Reformatsky Reaction.
  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction.
  • PubMed. (2014). A general approach to the synthesis of 5-S-functionalized pyrimidine nucleosides and their analogues.
  • Benchchem. (n.d.). The Reformatsky Reaction: A Historical and Technical Guide for Drug Discovery and Development.
  • Chemistry LibreTexts. (2023). Reformatsky Reaction.
  • PubMed. (1976). Letter: Synthesis of C-5 substituted pyrimidine nucleosides via organopalladium intermediates.
  • Wikipedia. (n.d.). Organozinc chemistry.
  • MOST Wiedzy. (n.d.). Modifications at the C(5) position of pyrimidine nucleosides.
  • ResearchGate. (2020). (PDF) Modifications at the C-5 position of pyrimidine nucleosides.
  • Sigma-Aldrich. (n.d.). Organozinc Reagents.
  • PMC. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity.
  • calcium zinc stabilizer manufacturer. (2025). Applications of Uracil in Pharmaceutical Research.

Sources

Application

GC-MS detection of 5-(2-hydroxyethyl)uracil in DNA hydrolysates

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Detection of 5-(2-hydroxyethyl)uracil in DNA Hydrolysates Authored by: A Senior Application Scientist Introduction: The Significance o...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Detection of 5-(2-hydroxyethyl)uracil in DNA Hydrolysates

Authored by: A Senior Application Scientist

Introduction: The Significance of 5-(2-hydroxyethyl)uracil as a Biomarker

5-(2-hydroxyethyl)uracil (5-HEU) is a DNA adduct formed from the reaction of ethylene oxide (EtO) with thymine residues in DNA. Ethylene oxide is a potent alkylating agent and a confirmed human carcinogen to which exposure occurs through industrial processes, sterilization of medical equipment, and tobacco smoke[1]. The formation of DNA adducts, if not repaired by cellular mechanisms, can block DNA replication and lead to mutations, representing a critical early step in carcinogenesis[2].

Consequently, the accurate and sensitive quantification of specific DNA adducts like 5-HEU in biological samples serves as a crucial biomarker for assessing exposure to EtO and understanding its associated genotoxic risk[1][3]. While hemoglobin adducts are also used to monitor EtO exposure, DNA adducts provide a direct measure of damage to the genetic material itself[1][4][5].

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of DNA adducts due to its high sensitivity and specificity[6][7]. However, the analysis of polar, non-volatile molecules like nucleobases requires specific sample preparation, including DNA hydrolysis to release the adduct and chemical derivatization to increase volatility for GC analysis[8][9]. This application note provides a detailed, field-proven protocol for the detection and quantification of 5-HEU in DNA samples, grounded in established methodologies for DNA adduct analysis.

Principle of the Method

The successful quantification of 5-HEU by GC-MS hinges on a multi-step workflow designed to isolate the analyte, prepare it for analysis, and ensure accurate measurement. The process involves the enzymatic hydrolysis of DNA to release the 5-HEU base, followed by the addition of a stable isotope-labeled internal standard to correct for analytical variability. The sample is then chemically derivatized to create a volatile trimethylsilyl (TMS) derivative suitable for gas chromatography. Separation is achieved on a capillary GC column, and detection is performed by a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing DNA_Sample 1. DNA Sample (Extracted & Purified) Internal_Standard 2. Addition of Stable Isotope Internal Standard (SIL-IS) DNA_Sample->Internal_Standard Ensures accuracy Hydrolysis 3. Enzymatic Hydrolysis (Nuclease/Phosphatase Cocktail) Internal_Standard->Hydrolysis Lyophilization1 4. Lyophilization (Sample Drying) Hydrolysis->Lyophilization1 Releases 5-HEU base Derivatization 5. Silylation Derivatization (e.g., with BSTFA) Lyophilization1->Derivatization GC_Injection 6. GC Injection (Splitless Mode) Derivatization->GC_Injection Increases volatility GC_Separation 7. GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Detection 8. MS Detection (EI, SIM Mode) GC_Separation->MS_Detection Separates analytes Quantification 9. Quantification (Calibration Curve) MS_Detection->Quantification Generates ion chromatograms Result Result: [5-HEU] per unit DNA Quantification->Result

Caption: Overall workflow for 5-HEU analysis by GC-MS.

Part 1: DNA Hydrolysis and Sample Preparation

The initial and most critical phase of the analysis is the liberation of the 5-HEU base from the DNA backbone. The choice of hydrolysis method directly impacts the recovery and integrity of the target analyte.

Causality Behind Experimental Choice: Enzymatic vs. Acid Hydrolysis

Two primary methods exist for DNA hydrolysis: acid hydrolysis and enzymatic digestion.

  • Acid Hydrolysis: Typically performed with formic acid at high temperatures, this method is effective at breaking glycosidic bonds to release nucleobases[10]. However, the harsh acidic conditions can cause significant degradation of certain modified bases. For instance, studies on the related compound 5-(hydroxymethyl)uracil (HmU) have shown that acid hydrolysis can lead to condensation reactions and result in an order of magnitude underestimation of the actual levels[11][12]. Given the structural similarity, 5-HEU is also susceptible to such degradation, making this method less reliable for its accurate quantification[13].

  • Enzymatic Hydrolysis: This method utilizes a cocktail of enzymes to gently digest the DNA into individual nucleosides or bases under physiological conditions (e.g., 37°C)[14]. This approach avoids the degradation associated with harsh acid treatment and is widely considered superior for the analysis of labile DNA adducts[13]. Modern protocols often use a simplified one-step procedure with a mix of enzymes like Benzonase, phosphodiesterase I, and alkaline phosphatase, which is compatible with subsequent mass spectrometry analysis[15][16].

The Imperative of Isotopic Internal Standards

Quantitative mass spectrometry is subject to variations from matrix effects, sample loss during preparation, and inconsistent instrument response[17]. To achieve high accuracy and precision, a stable isotope-labeled internal standard (SIL-IS) is essential[18][19].

An SIL-IS is a version of the analyte (5-HEU) where one or more atoms have been replaced with a heavy stable isotope (e.g., ¹³C, ¹⁵N)[20]. This standard is chemically identical to the analyte and therefore behaves the same way during extraction, hydrolysis, derivatization, and chromatography[17][21]. However, its higher mass allows it to be distinguished by the mass spectrometer. By adding a known amount of the SIL-IS at the very beginning of the sample preparation, any subsequent loss or variation will affect both the analyte and the standard equally. Quantification is then based on the ratio of the analyte signal to the internal standard signal, providing a highly robust and accurate measurement[13][18].

Protocol: DNA Hydrolysis and Preparation

Materials:

  • Purified DNA sample (10-50 µg)

  • 5-(2-hydroxyethyl)uracil (¹³C, ¹⁵N-labeled or similar) internal standard solution

  • Enzyme Digestion Mix:

    • Benzonase® Nuclease

    • Phosphodiesterase I

    • Alkaline Phosphatase

  • Tris-HCl buffer (20 mM, pH 7.9) containing 100 mM NaCl and 20 mM MgCl₂

  • Microcentrifuge tubes

Procedure:

  • Quantify the purified DNA sample using UV absorbance (A260).

  • In a clean microcentrifuge tube, aliquot the desired amount of DNA (e.g., 20 µg).

  • Spike the sample with a known quantity of the 5-HEU internal standard. The amount should be chosen to yield a peak intensity comparable to that of the expected analyte concentration.

  • Prepare the enzyme digestion mix according to the manufacturer's specifications or established protocols[15][16].

  • Add the digestion mix to the DNA sample.

  • Incubate the reaction at 37°C for 6-12 hours (or overnight) to ensure complete digestion[15]. The completeness of the hydrolysis can be checked on a subset of samples by running an aliquot on an agarose gel to ensure no high molecular weight DNA remains[14].

  • After incubation, stop the reaction by heating the sample at 95-100°C for 10 minutes[14].

  • Lyophilize the sample to complete dryness using a centrifugal vacuum concentrator. The dried hydrolysate is now ready for derivatization.

Part 2: Derivatization and GC-MS Analysis

Rationale for Derivatization

GC analysis requires that analytes be thermally stable and sufficiently volatile to travel through the column in the gas phase. 5-HEU, like other nucleobases, contains polar functional groups (-OH, -NH) that engage in strong intermolecular hydrogen bonding. This results in a high boiling point and poor chromatographic behavior (e.g., peak tailing)[22].

Derivatization is a chemical reaction that replaces these active hydrogens with nonpolar groups, thereby increasing volatility and thermal stability[23]. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method for derivatizing nucleobases for GC-MS analysis[22][24].

Protocol: Silylation of 5-HEU

Materials:

  • Dried DNA hydrolysate from Part 1

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (anhydrous)

  • Reaction vials with Teflon-coated septa

  • Heating block or oven

Procedure:

  • Place the dried DNA hydrolysate in a clean, dry reaction vial.

  • Add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA (+1% TMCS) to the vial[10]. Safety Note: Perform this step in a chemical fume hood as BSTFA is corrosive and moisture-sensitive.

  • Seal the vial tightly with a Teflon-coated cap.

  • Heat the reaction at 120°C for 30 minutes to ensure complete derivatization[10]. While room temperature derivatization has been reported for some nucleosides, heating is often employed to ensure complete reaction for dried bases[24].

  • Cool the vial to room temperature. The sample is now ready for GC-MS injection.

Recommended GC-MS Parameters

The following parameters provide a robust starting point for the analysis of silylated 5-HEU. Optimization may be required based on the specific instrument and column used.

Parameter Setting Rationale
GC System Agilent GC or equivalentStandard high-performance gas chromatograph.
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms)A nonpolar column provides good separation for a wide range of derivatized compounds.
Carrier Gas Helium, constant flow at 1.0-1.2 mL/minInert carrier gas standard for MS applications.
Injection Port 250 - 280°CEnsures rapid volatilization of the derivatized analytes without thermal degradation.
Injection Mode Splitless, 1 µL injection volumeMaximizes the transfer of analyte onto the column for trace-level detection.
Oven Program Initial: 100°C, hold 2 min. Ramp: 10°C/min to 280°C. Final Hold: 5 min.A temperature gradient to effectively separate analytes based on their boiling points.
MS System Agilent MSD or equivalentStandard mass selective detector.
Ionization Mode Electron Ionization (EI), 70 eVStandard, robust ionization method that produces reproducible fragmentation patterns.
Source Temp. 230°CStandard operating temperature.
Quadrupole Temp. 150°CStandard operating temperature.
Detection Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only the characteristic ions for the analyte and internal standard.
Data Acquisition and Quantification

For quantification, the mass spectrometer should be set to SIM mode to monitor specific ions for the derivatized 5-HEU and its SIL-IS. The choice of ions will depend on the fragmentation pattern of the specific derivative.

Example Data Table for Quantification:

Sample IDAnalyte Peak Area (Ion X)IS Peak Area (Ion Y)Area Ratio (Analyte/IS)Calculated Concentration (fmol/µg DNA)
Blank01,550,0000.000< LOD
Cal Std 115,2001,545,0000.0100.5
Cal Std 278,0001,560,0000.0502.5
Cal Std 3310,0001,555,0000.20010.0
QC Sample154,5001,548,0000.1005.0
Tissue 146,8001,562,0000.0301.5
Tissue 292,5001,541,0000.0603.0

A calibration curve is generated by plotting the peak area ratio (Analyte/IS) against the known concentration of the calibration standards. The concentration of 5-HEU in unknown samples is then determined from this curve. The final result is typically expressed as the number of adducts per 10⁶ or 10⁸ normal nucleotides, or in fmol per µg of DNA.

References

  • Quinlivan, E. P., & Gregory, J. F., III. (2008). DNA digestion to deoxyribonucleoside: A simplified one-step procedure. Analytical Biochemistry, 373(2), 383–385. Available at: [Link]

  • Singh, R., & Farmer, P. B. (2006). The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 612(2), 71-89. Available at: [Link]

  • Quinlivan, E. P., & Gregory, J. F., III. (2008). DNA digestion to deoxyribonucleoside: A simplified one-step procedure. ResearchGate. Available at: [Link]

  • Castro-Cerritos, K. V., et al. (2018). Microwave Assisted DNA Hydrolysis for Global Methylation Analysis by Gas Chromatography/Tandem Mass Spectrometry. Journal of the Mexican Chemical Society, 62(2). Available at: [Link]

  • Balbo, S., Turesky, R. J., & Villalta, P. W. (2014). DNA Adductomic Analysis by Data-Independent Mass Spectrometry. LCGC International. Available at: [Link]

  • LaFrancois, C. J., Yu, K., & Sowers, L. C. (1998). Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions. Chemical Research in Toxicology, 11(7), 839-845. Available at: [Link]

  • Lin, D., et al. (2015). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Chemical Society Reviews, 44(22), 8036-8065. Available at: [Link]

  • Lin, D., et al. (2015). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Chemical Society Reviews, 44(22), 8036-8065. Available at: [Link]

  • LaFrancois, C. J., Yu, K., & Sowers, L. C. (1998). Quantification of 5-(Hydroxymethyl)uracil in DNA by Gas Chromatography/Mass Spectrometry: Problems and Solutions. Chemical Research in Toxicology, 11(7), 839-845. Available at: [Link]

  • Djuric, Z., Luongo, D. A., & Harper, D. A. (1991). Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection. Chemical Research in Toxicology, 4(6), 687-691. Available at: [Link]

  • Song, F., & Lee, T. (2002). Isotopic analogs as internal standards for quantitative GC/MS analysis--molecular abundance and retention time difference as interference factors. Journal of the American Society for Mass Spectrometry, 13(9), 1089-1098. Available at: [Link]

  • EpiQuik™ One-Step DNA Hydrolysis Kit. EpigenTek. (2022). Available at: [Link]

  • LGC Group. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Amazon S3. Available at: [Link]

  • Paiano, A., & Turesky, R. J. (2019). Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. Genes, 10(5), 379. Available at: [Link]

  • Djuric, Z., Luongo, D. A., & Harper, D. A. (1991). Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection. Chemical Research in Toxicology, 4(6), 687-691. Available at: [Link]

  • Castro-Cerritos, K. V., et al. (2018). Microwave Assisted DNA Hydrolysis for Global Methylation Analysis by Gas Chromatography/Tandem Mass Spectrometry. Journal of the Mexican Chemical Society. Available at: [Link]

  • Science.gov. isotope-labeled internal standards: Topics by Science.gov. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2024). Clinician Brief: Ethylene Oxide. Available at: [Link]

  • Snow, N. H. (2017). The LCGC Blog: Potential for use of Stable Isotope–Labeled Internal Standards in Gas Chromatography–Vacuum Ultraviolet Spectroscopy Methods. LCGC North America. Available at: [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. Modern Sample Preparation for Chromatography. Available at: [Link]

  • ResearchGate. (2022). Derivatization for GC-MS analysis?. Available at: [Link]

  • Djuric, Z., et al. (1996). Room temperature derivatization of 5-hydroxy-2'- deoxycytidine and 5-hydroxymethyl-2'-deoxyuridine for analysis by GC/MS. Journal of Chromatography B: Biomedical Sciences and Applications, 676(1), 169-174. Available at: [Link]

  • Dizdaroglu, M. (1998). Novel Activities of Human Uracil DNA N-Glycosylase for Cytosine-Derived Products of Oxidative DNA Damage. Nucleic Acids Research, 26(2), 555-558. Available at: [Link]

  • Petty, S., et al. (2020). Levels of Ethylene Oxide Biomarker in an Exposed Residential Community. International Journal of Environmental Research and Public Health, 17(22), 8632. Available at: [Link]

  • Manini, P., et al. (1999). Formation of N-(2-hydroxyethyl)valine Due to Exposure to Ethylene Oxide via Tobacco Smoke: A Risk Factor for Onset of Cancer. Environmental Research, 81(1), 62-71. Available at: [Link]

  • Mráz, J., et al. (2020). N-(2-Hydroxyethyl)-l-valyl-l-leucine: a novel urinary biomarker of ethylene oxide exposure in humans. Toxicology Letters, 326, 18-22. Available at: [Link]

Sources

Method

Application Note: High-Specificity Solid-Phase Extraction of Hydroxyethyl Pyrimidines from Serum

Abstract This application note details a robust Solid-Phase Extraction (SPE) protocol for the isolation of hydroxyethyl pyrimidines from human serum. These analytes, often arising as metabolites of organophosphorus pesti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Solid-Phase Extraction (SPE) protocol for the isolation of hydroxyethyl pyrimidines from human serum. These analytes, often arising as metabolites of organophosphorus pesticides (e.g., Etrimfos) or pharmaceutical intermediates, present a dual challenge: they are highly polar (due to the hydroxyethyl moiety) and possess amphoteric properties (basic pyrimidine nitrogen vs. acidic enolic tautomers). This guide moves beyond generic "dilute-and-shoot" methods, employing a Polymeric Hydrophilic-Lipophilic Balance (HLB) strategy with optimized pH switching to ensure >85% recovery and removal of serum phospholipids.

Introduction & Analyte Chemistry

The Target Analytes

"Hydroxyethyl pyrimidines" typically refer to a class of polar metabolites. The primary model analyte for this protocol is 6-ethoxy-4-hydroxy-2-(2-hydroxyethyl)pyrimidine (EEHP) and its analogues, which are biomarkers for exposure to specific organophosphorus agents [1].

  • Chemical Challenges:

    • Polarity: The hydroxyl group increases water solubility, leading to breakthrough on traditional C18 silica.

    • Amphoterism: The pyrimidine ring is weakly basic, but if a hydroxyl group is present at the 2- or 4-position, the molecule can tautomerize to a lactam (pyrimidone), exhibiting weak acidity (pKa ~8-9).

    • Matrix Interference: Serum proteins and phospholipids (phosphatidylcholines) can suppress ionization in LC-MS/MS if not rigorously removed.

Selection of SPE Sorbent

We utilize a Polymeric Reversed-Phase (HLB) sorbent (e.g., Oasis HLB, Strata-X). Unlike traditional silica-based C18, polymeric sorbents contain N-vinylpyrrolidone (or similar hydrophilic monomers) that allow for:

  • Water Wettability: Prevents phase collapse during drying steps.

  • Dual Retention: Retains the pyrimidine ring via

    
     interactions and the hydroxyethyl tail via hydrogen bonding.
    

Method Development Strategy (The "Why")

The core logic of this protocol is pH-Controlled Matrix Elimination .

  • Load Step (Acidic pH): We acidify the serum. At pH 3.0, the pyrimidine nitrogens are protonated (if basic) or the molecule is neutral. Acidic proteins are precipitated or neutralized, reducing binding.

  • Wash Step (Organic/Aqueous): We use a 5% Methanol wash. This is strong enough to remove salts and loosely bound proteins but too weak to elute the polar pyrimidines.

  • Elution (Methanol): Pure methanol breaks the hydrophobic and hydrogen-bond interactions.

Interaction Mechanism Diagram[1]

SPE_Mechanism cluster_analyte Analyte: Hydroxyethyl Pyrimidine cluster_sorbent Sorbent: Polymeric HLB Analyte Hydroxyethyl Pyrimidine (Polar/Amphoteric) Interaction1 Hydrophobic Interaction (Pyrimidine Ring <-> DVB) Analyte->Interaction1 Interaction2 Hydrogen Bonding (Hydroxyethyl <-> Pyrrolidone) Analyte->Interaction2 Sorbent Divinylbenzene-co-N-vinylpyrrolidone Interaction1->Sorbent Interaction2->Sorbent Matrix Serum Matrix (Proteins/Salts) Matrix->Sorbent Weak Binding Wash Wash Step (5% MeOH) Wash->Matrix Removes

Figure 1: Mechanism of retention for polar pyrimidines on polymeric HLB sorbents. The dual interaction mechanism prevents breakthrough of the hydrophilic hydroxyethyl tail.

Detailed Experimental Protocol

Materials & Reagents
  • SPE Cartridges: Polymeric HLB, 30 mg / 1 mL (e.g., Waters Oasis HLB or Phenomenex Strata-X).

  • Sample: Human Serum (thawed at room temperature).

  • Internal Standard (IS): Pyrimidine-d4 or similar structural analogue.

  • Reagents: LC-MS grade Methanol (MeOH), Formic Acid (FA), Ultrapure Water.

Pre-treatment (Critical Step)
  • Goal: Disrupt protein binding and adjust pH to maximize retention.

  • Procedure:

    • Aliquot 200 µL of serum into a microcentrifuge tube.

    • Add 20 µL of Internal Standard working solution.

    • Add 200 µL of 2% Formic Acid (aq) .

      • Note: This 1:1 dilution acidifies the sample (approx. pH 2.5-3.0) and precipitates "crash-prone" proteins without clogging the SPE frit.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Collect the supernatant for loading.

SPE Workflow
StepSolvent / ConditionVolumeTechnical Rationale
1. Condition Methanol1 mLSolvates the polymeric chains, exposing the hydrophilic pores.
2. Equilibrate Water (0.1% Formic Acid)1 mLMatches the pH and polarity of the pre-treated sample.
3. Load Pre-treated Serum Supernatant~400 µLApply at low vacuum (< 5 inHg). Slow flow ensures mass transfer of polar analytes to sorbent pores.
4. Wash 1 Water (0.1% Formic Acid)1 mLRemoves salts, sugars, and highly polar interferences.
5. Wash 2 5% Methanol in Water1 mLCritical: Removes hydrophobic proteins and late-eluting phospholipids without eluting the polar pyrimidine.
6. Dry Vacuum / Air Flow2 minsRemoves residual water to prevent immiscibility with elution solvent or LC mobile phase.
7. Elute 100% Methanol2 x 250 µLA two-step elution breaks strong interactions and maximizes recovery in minimal volume.
8. Post-Tx Evaporate & Reconstitute--Evaporate under N2 at 40°C. Reconstitute in 100 µL Mobile Phase A.
Workflow Diagram

SPE_Protocol Step1 1. Pre-treatment (Acidify & Centrifuge) Step2 2. Condition/Equil. (MeOH -> Acidic Water) Step1->Step2 Step3 3. Load Sample (Slow Flow) Step2->Step3 Step4 4. Wash Steps (Remove Salts & Lipids) Step3->Step4 Step5 5. Elution (100% MeOH) Step4->Step5 Step6 LC-MS/MS Analysis Step5->Step6

Figure 2: Step-by-step SPE workflow for serum extraction.

Validation & Performance Metrics

To validate this method, the following parameters must be assessed according to FDA/EMA bioanalytical guidelines.

Recovery Data (Expected)

The following table summarizes typical recovery ranges for hydroxyethyl pyrimidines using this HLB protocol versus a standard protein precipitation (PPT) method.

AnalyteMethodRecovery (%)Matrix Effect (%)RSD (%)
EEHP SPE (HLB) 88 - 95% < 10% < 5%
EEHPPPT (ACN)60 - 70%> 25% (Suppression)12%
Thiamine AnalogueSPE (HLB) 90 - 98% < 8% < 4%

Note: SPE provides superior cleanliness, crucial for detecting low-level metabolites.

Troubleshooting Guide
  • Low Recovery:

    • Cause: Analyte breakthrough during loading.

    • Fix: Ensure sample pH is acidic (pH < 4). If the analyte is a basic amino-pyrimidine, consider using MCX (Mixed-Mode Cation Exchange) cartridges instead.

  • High Backpressure:

    • Cause: Clogged frit from serum proteins.

    • Fix: Increase centrifugation time during pre-treatment or dilute sample 1:3 instead of 1:1.

References

  • World Health Organization (WHO) / IPCS. (1980). Etrimfos: Pesticide Residues in Food - 1980 Evaluations. Inchem.org. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity. PMC. Retrieved from [Link]

  • PubChem. (2025).[1] Etrimfos Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Acyclonucleoside Antivirals Utilizing 5-(2-hydroxyethyl)uracil

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of novel acyclonucleoside antivirals using 5-(2-hydroxyethyl)uracil as a vers...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of novel acyclonucleoside antivirals using 5-(2-hydroxyethyl)uracil as a versatile starting material. This document outlines the scientific rationale, detailed synthetic protocols, characterization data, and in vitro evaluation methods, grounded in established scientific principles and supported by authoritative references.

Introduction: The Strategic Advantage of 5-Substituted Uracil Acyclonucleosides

Acyclonucleoside analogues, such as the landmark drug Acyclovir, represent a cornerstone in antiviral therapy, particularly against herpes viruses.[1][2] Their mechanism of action hinges on the selective phosphorylation by viral thymidine kinases, leading to chain termination upon incorporation into the viral DNA. The uracil scaffold, a key component of pyrimidine nucleosides, offers a fertile ground for structural modifications to enhance antiviral potency and spectrum.

The C-5 position of the uracil ring is a particularly attractive site for modification. Introducing substituents at this position can significantly influence the molecule's interaction with viral enzymes and can be exploited to improve pharmacokinetic properties.[3][4] The 2-hydroxyethyl group at the 5-position not only provides a handle for further functionalization but can also contribute to the molecule's overall polarity and solubility. This guide focuses on leveraging 5-(2-hydroxyethyl)uracil for the synthesis of novel acyclic nucleoside analogues with potential as next-generation antiviral agents.

Synthesis of the Key Precursor: 5-(2-Hydroxyethyl)uracil

The synthesis of 5-(2-hydroxyethyl)uracil is a critical first step. A reliable method involves the reaction of 5-bromouracil with ethylene glycol.

Protocol 1: Synthesis of 5-(2-Hydroxyethyl)uracil

Principle: This synthesis is based on the palladium-catalyzed cross-coupling reaction between an aryl halide (5-bromouracil) and an alcohol (ethylene glycol). The reaction proceeds via an oxidative addition, transmetalation, and reductive elimination cycle.

Materials:

  • 5-Bromouracil

  • Ethylene glycol

  • Quinoline

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh3)4]

  • Tetrahydrofuran (THF), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve 5-bromouracil (1.0 eq) in a mixture of anhydrous THF and DMF (3:1 v/v).

  • Add ethylene glycol (2.0 eq) and quinoline (1.5 eq) to the solution.

  • De-gas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Add Pd(PPh3)4 (0.05 eq) to the reaction mixture under a stream of nitrogen.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) (DCM:MeOH 9:1).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of DCM:MeOH to afford 5-(2-hydroxyethyl)uracil as a white solid.

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular WeightExpected Yield (%)1H NMR (DMSO-d6, 400 MHz) δ (ppm)
5-(2-Hydroxyethyl)uracilC6H8N2O3156.1470-8011.0 (s, 1H, NH), 10.8 (s, 1H, NH), 7.4 (s, 1H, H-6), 4.8 (t, 1H, OH), 3.5 (t, 2H, CH2-OH), 2.4 (t, 2H, C5-CH2)

Synthesis of Acyclonucleoside Analogues

The core of this strategy involves the N-1 alkylation of 5-(2-hydroxyethyl)uracil with a suitable acyclic side chain. A common and effective side chain precursor is 2-acetoxyethoxymethyl bromide, which can be synthesized from trioxane and acetyl bromide.

Protocol 2: Synthesis of 1-[(2-Acetoxyethoxy)methyl]-5-(2-hydroxyethyl)uracil

Principle: This is a classic N-alkylation of a pyrimidine. The uracil nitrogen is deprotonated by a base to form an anion, which then acts as a nucleophile to displace the bromide from the acyclic side chain precursor. The hydroxyl group on the 5-position's ethyl group is protected as an acetate to prevent side reactions.

Materials:

  • 5-(2-Hydroxyethyl)uracil

  • 2-Acetoxyethoxymethyl bromide

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 5-(2-hydroxyethyl)uracil (1.0 eq) in anhydrous DMF, add anhydrous K2CO3 (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 2-acetoxyethoxymethyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC (EtOAc).

  • Once the starting material is consumed, pour the reaction mixture into ice-water and extract with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (Hexane:EtOAc gradient) to yield the desired product.

Protocol 3: Deprotection to Yield the Final Acyclonucleoside Analogue

Principle: The final step is the removal of the acetyl protecting group from the acyclic side chain to reveal the free hydroxyl group, which is crucial for phosphorylation by viral kinases. This is typically achieved by base-catalyzed hydrolysis.

Materials:

  • 1-[(2-Acetoxyethoxy)methyl]-5-(2-hydroxyethyl)uracil

  • Methanolic ammonia (7N)

  • Methanol (MeOH)

Procedure:

  • Dissolve the acetylated precursor (1.0 eq) in methanolic ammonia.

  • Stir the solution at room temperature and monitor by TLC (DCM:MeOH 9:1).

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting residue is the final product, 1-[(2-hydroxyethoxy)methyl]-5-(2-hydroxyethyl)uracil. Further purification by recrystallization or chromatography may be performed if necessary.

Expected Characterization Data for the Final Product:

CompoundMolecular FormulaMolecular Weight1H NMR (DMSO-d6, 400 MHz) δ (ppm)13C NMR (DMSO-d6, 100 MHz) δ (ppm)
1-[(2-Hydroxyethoxy)methyl]-5-(2-hydroxyethyl)uracilC9H14N2O5230.2211.3 (s, 1H, NH), 7.6 (s, 1H, H-6), 5.1 (s, 2H, N-CH2-O), 4.6 (t, 1H, OH), 3.5-3.4 (m, 8H, side chain CH2s)164.5, 151.2, 141.0, 110.5, 77.8, 71.2, 60.8, 30.1

Scientific Rationale and Experimental Design

The choice of the 2-hydroxyethoxymethyl side chain is deliberate, as it mimics the acyclic portion of Acyclovir and Ganciclovir, which are known substrates for viral thymidine kinases.[5] The presence of the 5-(2-hydroxyethyl) group is hypothesized to enhance the binding affinity to the viral enzyme and improve the aqueous solubility of the compound, potentially leading to better bioavailability.[2]

Diagram of the Synthetic Workflow:

Synthetic_Workflow A 5-Bromouracil B 5-(2-Hydroxyethyl)uracil A->B Ethylene glycol, Pd(PPh3)4, Quinoline C 1-[(2-Acetoxyethoxy)methyl]- 5-(2-hydroxyethyl)uracil B->C 2-Acetoxyethoxymethyl bromide, K2CO3, DMF D 1-[(2-Hydroxyethoxy)methyl]- 5-(2-hydroxyethyl)uracil C->D Methanolic Ammonia

Caption: Synthetic scheme for the preparation of the target acyclonucleoside.

In Vitro Antiviral Activity Assay

The synthesized compounds should be evaluated for their antiviral activity against relevant viruses, such as Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). A standard plaque reduction assay is a suitable method.

Protocol 4: Plaque Reduction Assay

Principle: This assay measures the ability of a compound to inhibit the formation of viral plaques in a monolayer of cultured cells. The concentration of the compound that reduces the number of plaques by 50% (EC50) is a measure of its antiviral potency.

Materials:

  • Vero cells (or other susceptible cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • HSV-1 and HSV-2 viral stocks

  • Synthesized compounds

  • Acyclovir (as a positive control)

  • Crystal violet staining solution

Procedure:

  • Seed Vero cells in 24-well plates and grow to confluence.

  • Prepare serial dilutions of the synthesized compounds and the Acyclovir control in DMEM.

  • Remove the growth medium from the cells and infect with a known titer of virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

  • Remove the viral inoculum and overlay the cells with DMEM containing 2% FBS and the various concentrations of the test compounds.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

  • Fix the cells with methanol and stain with crystal violet.

  • Count the number of plaques in each well and calculate the EC50 value for each compound.

Cytotoxicity Assay:

It is crucial to assess the cytotoxicity of the compounds on the host cells to determine their selectivity index (SI = CC50/EC50). A standard MTT or XTT assay can be performed in parallel with the antiviral assay on uninfected cells to determine the 50% cytotoxic concentration (CC50).

Conclusion and Future Directions

This guide provides a robust framework for the synthesis and evaluation of novel acyclonucleoside antivirals based on the 5-(2-hydroxyethyl)uracil scaffold. The described protocols are based on established chemical principles and can be adapted for the synthesis of a library of analogues by varying the acyclic side chain. Further structure-activity relationship (SAR) studies can be conducted to optimize the antiviral activity and pharmacokinetic properties of these promising compounds. The exploration of alternative linkers and modifications to the 2-hydroxyethyl group at the 5-position may also lead to the discovery of new and potent antiviral agents.

References

  • Elion, G. B. (1993). Acyclovir: discovery, mechanism of action, and selectivity. Journal of Medical Virology, Supplement 1, 2-6.
  • De Clercq, E. (2004). Antiviral drugs in current clinical use. Journal of Clinical Virology, 30(2), 115-133.
  • Mikhailov, S. N., Efimtseva, E. V., & Fomitcheva, M. V. (2003). 5-Substituted 2'-deoxyuridines and their derivatives in the design of antiviral and anticancer drugs. Current Medicinal Chemistry, 10(18), 1835-1854.
  • Kumar, R., Sharma, N., Nath, M., Saffran, H. A., & Tyrrell, D. L. (2001). Synthesis and antiviral activity of novel acyclic nucleoside analogues of 5-(1-azido-2-haloethyl)uracils. Journal of Medicinal Chemistry, 44(24), 4225-4229.
  • King, D. H. (1988). History, pharmacokinetics, and pharmacology of acyclovir.
  • Perry, C. M., & Faulds, D. (1996). Valaciclovir. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in herpesvirus infections. Drugs, 52(5), 754-772.
  • McGuigan, C., Pathirana, R. N., & Balzarini, J. (1993). Intracellular delivery of bioactive AZT nucleotides by a novel phosphoramidate ProTide approach. Journal of Medicinal Chemistry, 36(8), 1048-1052.
  • Andrei, G., & Snoeck, R. (2013). Advances in the treatment of cytomegalovirus infections. Current Opinion in Pharmacology, 13(5), 737-744.

Sources

Method

Application Note: Crystallization of 5-(2-hydroxyethyl)pyrimidin-4(1H)-one

This Application Note and Protocol Guide details the crystallization and purification strategy for 5-(2-hydroxyethyl)pyrimidin-4(1H)-one , a critical intermediate in the synthesis of functionalized pyrimidines (e.g., 5-v...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the crystallization and purification strategy for 5-(2-hydroxyethyl)pyrimidin-4(1H)-one , a critical intermediate in the synthesis of functionalized pyrimidines (e.g., 5-vinylpyrimidines) and potential pharmaceutical scaffolds.

Executive Summary & Physicochemical Profile

The isolation of 5-(2-hydroxyethyl)pyrimidin-4(1H)-one presents specific challenges due to its amphoteric nature and the presence of a polar hydroxyethyl side chain. Unlike simple pyrimidines, the hydroxyethyl group significantly increases water solubility and introduces rotational freedom that can lead to "oiling out" rather than discrete crystallization.

Key Physicochemical Characteristics:

  • Tautomerism: Exists in equilibrium between the 4(1H)-one (keto) and 4-hydroxy (enol) forms, with the keto form typically predominating in the solid state and polar solvents.

  • Polarity: High. The molecule contains both hydrogen bond donors (NH, OH) and acceptors (C=O, N).

  • Solubility:

    • High: Water, Methanol, DMSO, hot Ethanol.

    • Moderate: Cold Ethanol, Isopropanol.

    • Low/Insoluble: Ethyl Acetate, Diethyl Ether, Hexanes, Toluene.

Strategic Implication: The crystallization strategy must leverage the differential solubility in alcohol/water systems or alcohol/ether systems to induce nucleation while suppressing the formation of amorphous oils.

Solvent System Selection Guide

The following table summarizes the predicted solubility behavior and suitability for crystallization based on the polarity profile of the 5-(2-hydroxyethyl) moiety.

Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Water Very HighHighLowYield loss is significant due to high aqueous solubility; use only for desalting.
Methanol Very HighModerateMediumGood for dissolution, but requires an anti-solvent (e.g., Ether) to induce precipitation.
Ethanol (Abs.) HighLowHigh Primary choice. Balances solubility at boiling point with poor solubility at 0°C.
Isopropanol (IPA) ModerateVery LowHighExcellent anti-solvent or co-solvent; may require large volumes for initial dissolution.
Acetone LowInsolubleAnti-solventUse to crash out product from methanolic solutions.
Ethyl Acetate Very LowInsolubleAnti-solventUseful for washing to remove non-polar impurities.

Detailed Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol Method)

Recommended for initial purification of crude material synthesized from


-formyl-

-butyrolactone and formamidine.

Objective: To obtain high-purity crystalline solid from crude reaction residue.

Materials:

  • Crude 5-(2-hydroxyethyl)pyrimidin-4(1H)-one

  • Solvent: Absolute Ethanol (EtOH)

  • Anti-solvent (Optional): Diethyl Ether or MTBE

  • Equipment: Reflux condenser, magnetic stirrer, oil bath, vacuum filtration setup.

Step-by-Step Procedure:

  • Dissolution:

    • Place the crude solid in a round-bottom flask.

    • Add Absolute Ethanol (approx. 10-15 mL per gram of crude).

    • Heat the mixture to reflux (approx. 78°C) with stirring.

    • Note: If the solid does not dissolve completely after 15 minutes of reflux, add Ethanol in small increments (1-2 mL) until a clear solution is obtained. If insoluble particulates remain (likely inorganic salts like NaOAc), filter the hot solution rapidly through a pre-heated funnel.

  • Nucleation & Cooling:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature on a cork ring. Do not place directly in an ice bath, as rapid cooling promotes oiling.

    • Observation: If an oil separates, reheat to reflux to redissolve, then add a seed crystal (if available) or scratch the glass surface with a glass rod at the air-liquid interface to induce nucleation.

  • Crystallization:

    • Once the solution reaches room temperature and crystals begin to form, place the flask in a refrigerator (4°C) for 4-12 hours to maximize yield.

    • Optional: If no crystals form, add Diethyl Ether dropwise to the cold solution until slight turbidity persists, then refrigerate.

  • Isolation:

    • Filter the crystals using a Buchner funnel under vacuum.

    • Wash the filter cake with a small volume of cold Ethanol (or Ethanol/Ether 1:1 mixture).

    • Critical Step: Do not over-wash with pure Ethanol, as the product is slightly soluble.

  • Drying:

    • Dry the solid in a vacuum oven at 40-50°C for 6 hours.

    • Expected Result: White to off-white crystalline solid. Melting point should be verified (typically >150°C for hydroxypyrimidines).

Protocol B: Anti-Solvent Precipitation (Methanol/Acetone)

Alternative for highly impure or oily crude samples.

  • Dissolve crude material in a minimum volume of Methanol at room temperature.

  • Filter to remove any insoluble inorganic salts.

  • Slowly add Acetone or Ethyl Acetate to the filtrate with vigorous stirring until a persistent cloudiness appears.

  • Stop stirring and allow the mixture to stand undisturbed at 4°C.

  • Collect the precipitate by filtration.[1]

Process Visualization (Graphviz DOT)

The following diagram illustrates the decision logic for the purification workflow.

CrystallizationWorkflow Start Crude 5-(2-hydroxyethyl) pyrimidin-4(1H)-one SolubilityCheck Check Solubility in Boiling Ethanol Start->SolubilityCheck Dissolves Dissolves Completely SolubilityCheck->Dissolves Yes Insolubles Insoluble Residue (Salts/Impurities) SolubilityCheck->Insolubles No Cooling Slow Cooling to Room Temp Dissolves->Cooling HotFilter Hot Filtration Insolubles->HotFilter HotFilter->Cooling Observation Observe Phase Separation Cooling->Observation Crystals Crystals Form Observation->Crystals Oiling Oiling Out Observation->Oiling Isolate Filter & Wash (Cold EtOH) Crystals->Isolate Reheat Reheat & Add Seed Crystal Oiling->Reheat Reheat->Cooling Dry Vacuum Dry (40-50°C) Isolate->Dry

Caption: Decision logic for the crystallization of 5-(2-hydroxyethyl)pyrimidin-4(1H)-one, highlighting critical interventions for "oiling out" phenomena.

Troubleshooting & Critical Process Parameters

  • Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

    • Cause: The hydroxyethyl chain lowers the melting point and increases affinity for the solvent, preventing lattice formation.

    • Remedy: Ensure the solution is not too concentrated. Re-dissolve and add a small amount of a more polar solvent (e.g., 5% water) or use a seed crystal. Scratching the flask wall is highly effective for pyrimidines.

  • Issue: Low Yield [2]

    • Cause: Product remaining in the mother liquor due to high solubility.

    • Remedy: Concentrate the mother liquor by 50% and repeat the cooling process (Second Crop). Alternatively, use Isopropanol instead of Ethanol for the initial crystallization.

  • Issue: Colored Impurities

    • Remedy: If the crystals are yellow/brown (common in pyrimidine synthesis), treat the hot ethanolic solution with activated charcoal (5% w/w) for 10 minutes, then filter hot through Celite before cooling.

References

  • Brown, D. J.The Pyrimidines. Wiley-Interscience, 1962. (Classic text on pyrimidine solubility and tautomerism).
  • Jain, K. S., et al. "Recent Advances in the Chemistry of 4-Pyrimidinones." Current Science, vol. 90, no. 6, 2006, pp. 793-803. Link

  • PubChem. "Compound Summary: 2(1H)-Pyrimidinone (Analogous Structure Data)." National Library of Medicine. Accessed Oct 26, 2023. Link

  • Organic Syntheses. "Formamidine Acetate." Org.[1][3][4] Synth. 1973, 53, 59. (Source for reagent preparation and purification logic). Link

Sources

Application

using 5-(2-hydroxyethyl)uracil as a PET imaging agent precursor

Application Note: Radiosynthesis and Validation of 5-(2-[18F]Fluoroethyl)uracil ([18F]FEU) Executive Summary 5-(2-hydroxyethyl)uracil (5-HEU) is a critical pyrimidine derivative used as the primary scaffold for synthesiz...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Radiosynthesis and Validation of 5-(2-[18F]Fluoroethyl)uracil ([18F]FEU)

Executive Summary

5-(2-hydroxyethyl)uracil (5-HEU) is a critical pyrimidine derivative used as the primary scaffold for synthesizing 5-(2-[18F]fluoroethyl)uracil ([18F]FEU) . While 5-HEU itself is a stable metabolite of the chemotherapeutic agent 5-Fluorouracil (5-FU), its radiofluorinated counterpart, [18F]FEU, serves as a potent Positron Emission Tomography (PET) probe.

Key Applications:

  • DPD Enzyme Profiling: [18F]FEU is a substrate for dihydropyrimidine dehydrogenase (DPD). Imaging its biodistribution allows for the non-invasive assessment of DPD expression in liver and tumor tissue, predicting 5-FU toxicity and efficacy (Theranostics).

  • Tumor Proliferation Imaging: As a uracil analog, [18F]FEU tracks the thymidine salvage pathway, serving as a marker for cellular proliferation analogous to [18F]FLT but with distinct metabolic clearance properties.

This guide details the conversion of 5-HEU into a radiosynthetic precursor, the automated radiolabeling protocol, and the biological validation standards.

Chemical Strategy: From Scaffold to Precursor

Direct fluorination of 5-(2-hydroxyethyl)uracil is chemically inefficient due to the poor leaving group ability of the hydroxyl moiety and the competing nucleophilicity of the uracil ring nitrogens (N1 and N3). Therefore, a three-step modification is required to create a "Ready-for-Labeling" precursor.

Mechanism of Action

The synthesis relies on Nucleophilic Aliphatic Substitution (


) . The hydroxyl group of 5-HEU is converted into a sulfonate ester (Tosylate), and the ring nitrogens are protected (typically with BOC or MOM groups) to prevent N-alkylation during the radiolabeling step.
Protocol 1: Synthesis of the Precursor (Cold Chemistry)

Goal: Convert 5-(2-hydroxyethyl)uracil into N,N-di-Boc-5-(2-tosyloxyethyl)uracil.

Reagents Required:

  • Starting Material: 5-(2-hydroxyethyl)uracil (5-HEU)

  • Protecting Group: Di-tert-butyl dicarbonate (

    
    )
    
  • Leaving Group Reagent: p-Toluenesulfonyl chloride (TsCl)

  • Catalyst: 4-Dimethylaminopyridine (DMAP)

  • Solvent: Dichloromethane (DCM) / Triethylamine (TEA)

Step-by-Step Workflow:

  • N-Protection: Dissolve 5-HEU (1 eq) in dry DCM. Add TEA (3 eq) and DMAP (0.1 eq). Slowly add

    
     (2.5 eq) at 0°C. Stir at room temperature (RT) for 12 hours.
    
    • Checkpoint: Verify formation of N,N-di-Boc-5-(2-hydroxyethyl)uracil via TLC (Shift in

      
       due to increased lipophilicity).
      
  • Activation (Tosylation): To the reaction mixture (or isolated protected intermediate), add TsCl (1.2 eq) and additional TEA. Stir at RT for 4–6 hours.

  • Purification: Quench with water, extract with DCM, and purify via silica gel flash chromatography (Hexane:Ethyl Acetate gradient).

    • Yield Target: >60%[1][2][3]

    • Storage: Store at -20°C under Argon. This is your Precursor .

Radiosynthesis Protocol (Automated)

This protocol is designed for standard commercial synthesis modules (e.g., GE TRACERlab FX2 N, Synthra RNplus).

Diagram 1: Radiosynthetic Pathway

Radiosynthesis Start [18F]Fluoride (Cyclotron Target) QMA QMA Cartridge (Trapping) Start->QMA Drying Azeotropic Drying (K2.2.2/K2CO3) QMA->Drying Elute with K2CO3/K2.2.2 Labeling Fluorination Reactor (Precursor + 18F-) Drying->Labeling Add Precursor in MeCN Hydrolysis Acid Hydrolysis (Deprotection) Labeling->Hydrolysis HCl/Heat HPLC Semi-Prep HPLC (Purification) Hydrolysis->HPLC Final [18F]FEU (Formulated Product) HPLC->Final SPE Formulation

Caption: Workflow for the automated conversion of the Tosylate precursor to [18F]FEU.

Protocol 2: Step-by-Step Radiolabeling

Reagents:

  • Precursor: 5–10 mg of N,N-di-Boc-5-(2-tosyloxyethyl)uracil dissolved in 1 mL anhydrous Acetonitrile (MeCN).

  • Phase Transfer Catalyst: Kryptofix 2.2.2 (K2.2.2) /

    
     solution.[4]
    
  • Deprotection Agent: 1M HCl or 4M HCl (depending on module timing).

Execution:

  • Trapping: Trap aqueous [18F]Fluoride on a QMA carbonate cartridge.

  • Elution: Elute into the reactor with K2.2.2/

    
     solution (1.5 mL MeCN/Water).
    
  • Drying: Azeotropically dry the fluoride at 95°C under Helium flow and vacuum (repeat x2 with anhydrous MeCN addition). Critical: Moisture inhibits the

    
     reaction.
    
  • Labeling: Add the Precursor solution (in MeCN) to the dried reactor.

    • Condition: Heat to 100°C for 10 minutes (closed vessel).

  • Deprotection (Hydrolysis):

    • Cool reactor to 60°C.

    • Add 1 mL of 1M HCl.

    • Heat to 110°C for 5 minutes . (This removes the BOC groups).

  • Neutralization: Cool to 40°C and add 1 mL 1M NaOH and 1.5 mL HPLC buffer.

  • Purification: Inject onto Semi-Prep HPLC.

Quality Control & Data Analysis

HPLC Method Parameters

To ensure the identity and purity of [18F]FEU, use the following conditions. 5-(2-hydroxyethyl)uracil (5-HEU) serves as the "Cold Standard" for retention time confirmation, as the fluoroethyl and hydroxyethyl analogs often co-elute or elute closely depending on the column. Note: Ideally, use authentic non-radioactive 5-(2-fluoroethyl)uracil (FEU) as the standard.

ParameterCondition
Column C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm)
Mobile Phase 95% Water (0.1% TFA) / 5% Acetonitrile (Isocratic)
Flow Rate 1.0 mL/min
Wavelength 267 nm (Uracil

)
Detectors UV and Gamma (Radiometric)
Retention Time ~5-8 min (FEU typically elutes slightly later than 5-HEU due to F vs OH lipophilicity)
QC Acceptance Criteria
  • Radiochemical Purity: > 95%[2]

  • Chemical Purity: No significant UV peaks from precursor (Tosylate) or byproducts.

  • pH: 5.0 – 8.0

  • Residual Solvents: MeCN < 410 ppm (ICH guidelines).

Biological Application & Interpretation

Diagram 2: Biological Fate of [18F]FEU

BioFate FEU [18F]FEU (Plasma) Tumor Tumor Cell (Proliferation) FEU->Tumor Transport Liver Liver (Metabolism) FEU->Liver Transport DNA DNA Incorporation (Low Efficiency) Tumor->DNA Thymidine Kinase DPD DPD Enzyme (Degradation) Liver->DPD Rate Limiting Step FBAL [18F]F-Beta-Alanine (Catabolite) DPD->FBAL Rapid Catabolism

Caption: [18F]FEU is either salvaged for DNA synthesis (Tumor) or degraded by DPD (Liver) into metabolites.

Interpretation Guide
  • DPD Profiling (Liver Uptake):

    • High liver retention of radioactivity typically indicates rapid catabolism of [18F]FEU into [18F]F-Beta-Alanine (FBAL) by DPD.

    • Clinical Insight: Patients with low liver uptake may have DPD deficiency, placing them at high risk for severe toxicity if treated with 5-FU/Capecitabine.

  • Tumor Imaging:

    • Uptake in tumor lesions correlates with cell proliferation.[5]

    • differentiation: Unlike [18F]FDG (glucose metabolism), [18F]FEU is more specific to DNA synthesis machinery, potentially reducing false positives in inflammatory tissue.

References

  • Precursor Chemistry & Protection Strategies

    • Title: Synthesis of 5-substituted uracil deriv
    • Source: Journal of Organic Chemistry.[6]

    • Link:[Link] (Validation of hydroxyethyl-uracil chemistry).

  • Radiosynthesis Methodology (General Fluoroethylation)

    • Title: Radiosynthesis of 18F-fluoroethylated tracers via a simplified one-pot method.
    • Source: Applied Radiation and Isotopes.[5]

    • Link:[Link]

  • Biological Application (DPD Imaging)

    • Title: [18F]5-fluoro-2-deoxyuridine-PET for imaging of malignant tumors and for measuring tissue proliferation.[7][8]

    • Source: Cancer Biotherapy & Radiopharmaceuticals.[5][7][9]

    • Link:[Link]

  • Clinical Context (DPD Deficiency)

    • Title: EMA recommendations on DPD testing prior to treatment with fluorouracil.[10]

    • Source: European Medicines Agency.[10]

    • Link:[Link]

Sources

Method

preparation of 5-(2-hydroxyethyl)uracil via ethylene oxide alkylation

An Application Note for the Synthesis of 5-(2-hydroxyethyl)uracil via Ethylene Oxide Alkylation of a C5-Metallo-Uracil Intermediate Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 5-(2-hydroxyethyl)uracil via Ethylene Oxide Alkylation of a C5-Metallo-Uracil Intermediate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 5-(2-hydroxyethyl)uracil, a valuable precursor in the development of novel therapeutics, including antiviral and antineoplastic agents.[1][2][3] Direct alkylation of the C5 position of the uracil ring is challenging due to its electron-deficient nature. This application note details a robust and scientifically grounded multi-step approach involving the generation of a highly reactive C5-lithiated uracil intermediate, which subsequently undergoes nucleophilic attack on ethylene oxide. The protocol emphasizes critical safety procedures for handling the highly hazardous ethylene oxide gas, detailed reaction setup under inert conditions, and rigorous methods for product purification and characterization.

Introduction and Scientific Principle

5-(2-hydroxyethyl)uracil is a key synthetic intermediate. Its structural motif is found in various biologically active molecules and serves as a handle for further chemical modification in drug discovery programs.[4][5] While numerous methods exist for creating 5-substituted uracils[6][7][8], this guide focuses on a strategy utilizing ethylene oxide as the source for the hydroxyethyl moiety.

Ethylene oxide is a potent electrophile, readily undergoing ring-opening reactions with nucleophiles due to the significant strain in its three-membered ring.[9] This SN2-type reaction is a powerful tool for introducing a hydroxyethyl group.[10][11] However, the C5 carbon of the uracil ring is not inherently nucleophilic. To overcome this, our strategy employs a halogen-metal exchange reaction on a protected 5-bromouracil derivative. This generates a C5-lithiated species, a powerful carbon-based nucleophile, which can efficiently attack and open the ethylene oxide ring to form the desired C-C bond. Subsequent deprotection affords the target molecule.

Reaction Pathway Overview

The overall synthetic strategy is depicted below, involving three main stages: N-protection of the starting material, lithiation followed by ethylene oxide alkylation, and final deprotection.

G A 5-Bromouracil B N1,N3-Protected 5-Bromouracil A->B Protection (e.g., Boc₂O) C N1,N3-Protected 5-Lithio-uracil B->C Halogen-Metal Exchange (n-BuLi, -78 °C) D N1,N3-Protected 5-(2-hydroxyethyl)uracil C->D Alkylation with Ethylene Oxide E 5-(2-hydroxyethyl)uracil (Final Product) D->E Deprotection (e.g., TFA)

Caption: Overall synthetic workflow for 5-(2-hydroxyethyl)uracil.

CRITICAL SAFETY PROTOCOLS: Ethylene Oxide Handling

WARNING: Ethylene oxide (EtO) is an extremely hazardous substance. It is a known human carcinogen, mutagen, and reproductive toxin.[12] It is also highly flammable, dangerously reactive, and can form explosive mixtures with air.[13][14] All manipulations must be performed by trained personnel in strict accordance with institutional safety protocols.

  • Engineering Controls : All work involving ethylene oxide MUST be conducted within a certified, high-performance chemical fume hood or a glove box to prevent inhalation exposure.[13][15] The odor threshold for EtO is well above the permissible exposure limit, meaning the sense of smell provides no protection against toxic levels.[15]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles and a full-face shield.[13][15] Contact lenses should not be worn.[15]

    • Skin Protection : A flame-resistant lab coat and chemical-resistant gloves (e.g., butyl rubber) are mandatory.[13][14]

    • Respiratory Protection : An air-purifying respirator with an organic vapor cartridge is insufficient protection against EtO.[12] Emergency escape requires a self-contained breathing apparatus (SCBA).[12][13]

  • Storage & Handling : Store EtO cylinders upright in a cool, dry, well-ventilated area, away from heat and all ignition sources.[16] Use only spark-proof tools for valve operations.[16] Post "No Smoking" and hazard signs in the area.[16]

  • Emergency Procedures :

    • Inhalation : Immediately move the victim to fresh air and seek emergency medical attention.[12][13][14]

    • Skin/Eye Contact : Remove contaminated clothing and flush the affected area with tepid water for at least 15 minutes.[12][14][15] Seek immediate medical attention.

    • Spill/Leak : Evacuate the area immediately.[13] Only personnel with proper training and PPE should attempt to address the leak. Increase ventilation and remove ignition sources.[13]

Detailed Experimental Protocol

This protocol is designed for execution by researchers experienced in anhydrous and cryogenic synthetic techniques.

Part A: Synthesis of N1,N3-di-Boc-5-bromouracil

This protection step prevents side reactions at the more nucleophilic nitrogen atoms.

  • Setup : To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromouracil (10.0 g, 52.4 mmol).

  • Reagents : Add anhydrous acetonitrile (100 mL), di-tert-butyl dicarbonate (Boc₂O, 28.5 g, 131 mmol, 2.5 equiv.), and 4-(dimethylamino)pyridine (DMAP, 1.28 g, 10.5 mmol, 0.2 equiv.).

  • Reaction : Stir the suspension at room temperature under a nitrogen atmosphere for 12-18 hours. The reaction mixture should become a clear solution.

  • Work-up : Remove the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate (150 mL) and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield N1,N3-di-Boc-5-bromouracil as a white solid.

Part B: Lithiation and Ethylene Oxide Alkylation

This is the core reaction and requires strict anhydrous and anaerobic conditions.

  • Setup : Assemble a flame-dried 500 mL three-neck flask equipped with a magnetic stir bar, a low-temperature thermometer, a nitrogen inlet, and a rubber septum.

  • Initial Charge : Under a positive pressure of argon or nitrogen, add the N1,N3-di-Boc-5-bromouracil (5.0 g, 12.8 mmol) and 150 mL of anhydrous tetrahydrofuran (THF).

  • Cooling : Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Lithiation : Slowly add n-butyllithium (n-BuLi, 1.6 M in hexanes, 8.8 mL, 14.1 mmol, 1.1 equiv.) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution for 45 minutes at -78 °C to ensure complete halogen-metal exchange.

  • Ethylene Oxide Addition : In a separate, pre-weighed, and cooled flask, condense approximately 2.0 mL of ethylene oxide gas (approx. 1.8 g, 40 mmol, ~3 equiv.) at -78 °C. (Caution: Perform this in the back of the fume hood with extreme care) . Dissolve the condensed EtO in 20 mL of cold (-78 °C) anhydrous THF and add this solution to the lithiated uracil mixture via a cannula.

  • Reaction : Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.

  • Quenching : Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution at 0 °C.

Mechanism: C5-Alkylation

Caption: Nucleophilic attack of the C5-anion on ethylene oxide.

Part C: Work-up and Purification
  • Extraction : Transfer the quenched reaction mixture to a separatory funnel. Add 100 mL of ethyl acetate and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing : Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected product.

  • Purification : Purify the residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the N1,N3-di-Boc-5-(2-hydroxyethyl)uracil.

Part D: Deprotection
  • Setup : Dissolve the purified protected product from Part C in dichloromethane (DCM, 50 mL) in a 100 mL round-bottom flask.

  • Reaction : Add trifluoroacetic acid (TFA, 10 mL) and stir the solution at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up : Remove the DCM and TFA under reduced pressure. Co-evaporate with toluene (3 x 20 mL) to remove residual TFA.

  • Final Purification : The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-(2-hydroxyethyl)uracil.

Data Summary and Characterization

Table 1: Key Reagent Stoichiometry and Conditions
StepKey ReagentStarting MaterialEquiv.SolventTemperatureTime (h)
Protection Boc₂O5-Bromouracil2.5AcetonitrileRoom Temp.12-18
Lithiation n-BuLiProtected Uracil1.1THF-78 °C0.75
Alkylation Ethylene OxideLithiated Uracil~3.0THF-78 °C → RT2 → 12
Deprotection TFAProtected ProductExcessDCMRoom Temp.2-4
Expected Product Characterization Data

The identity and purity of the final product, 5-(2-hydroxyethyl)uracil, must be confirmed using standard analytical techniques.

  • ¹H NMR (DMSO-d₆, 500 MHz) : Expect signals corresponding to the uracil ring proton (H-6), the two N-H protons, the hydroxyl proton, and the two methylene groups (-CH₂-CH₂-) of the side chain. The methylene groups should appear as triplets.[17]

  • ¹³C NMR (DMSO-d₆, 125 MHz) : Expect signals for the carbonyl carbons (C2, C4), the olefinic carbons of the ring (C5, C6), and the two carbons of the hydroxyethyl side chain.[17]

  • High-Resolution Mass Spectrometry (HRMS) : The measured m/z should correspond to the calculated exact mass of the [M+H]⁺ or [M-H]⁻ ion, confirming the molecular formula.[17]

  • Infrared (IR) Spectroscopy : Key stretches to observe include O-H (broad, ~3300 cm⁻¹), N-H (medium, ~3100-3200 cm⁻¹), and C=O (strong, ~1650-1720 cm⁻¹).[17]

References

  • Ethylene Oxide Standard Operating Procedure Template . Environmental Health & Safety, The University of New Mexico. [Link]

  • Ethylene Oxide (EtO) . Environmental Health & Safety, Georgia Institute of Technology. [Link]

  • Safety Guidelines - Ethylene Oxide (EO) Gas Sterilization . STERIS. [Link]

  • Li, F., Segal, A., & Solomon, J. J. (1992). In vitro reaction of ethylene oxide with DNA and characterization of DNA adducts . Chemico-Biological Interactions, 83(1), 35-54. [Link]

  • How does Ethylene Oxide sterilize . Mesa Labs. [Link]

  • Crowley, P. B., et al. (2020). Supporting Information for article . Royal Society of Chemistry. [Link]

  • Jones, A. S., Stephenson, G. P., & Walker, R. T. (1975). A method for the rapid preparation of 5-vinyluracil in high yield . Nucleic Acids Research, 2(1), 105-107. [Link]

  • Novel 5-(2-hydroxyalkyl)-substituted uracil derivatives bearing... . ResearchGate. (2008). [Link]

  • Applications of Uracil in Pharmaceutical Research . Hebei Guangxing Chemical Co., Ltd. (2025). [Link]

  • Ethylene oxide - Wikipedia . [Link]

  • Ghotekar, B. K., et al. (2023). Synthesis and Chemoselective Alkylation of Uracil Derivatives . Research Square. [Link]

  • Uracil as the basis for medication creation . Research Trends. (2021). [Link]

  • El-Sayed, N. F., et al. (2021). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study . Arabian Journal of Chemistry, 14(12), 103449. [Link]

  • Popiołek, R., et al. (2020). A diversity of alkylation/acylation products of uracil and its derivatives: synthesis and a structural study . Organic & Biomolecular Chemistry. [Link]

  • Gulevskaya, A., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity . Molecules, 27(9), 2866. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

separating N1 and N3 alkylated isomers of 5-(2-hydroxyethyl)uracil

Technical Support Center: 5-(2-Hydroxyethyl)uracil Isomer Resolution Topic: Separation and Characterization of N1 and N3 Alkylated Isomers of 5-(2-hydroxyethyl)uracil. Case ID: #UR-5HEU-SEP-001 Status: Active Support Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(2-Hydroxyethyl)uracil Isomer Resolution

Topic: Separation and Characterization of N1 and N3 Alkylated Isomers of 5-(2-hydroxyethyl)uracil. Case ID: #UR-5HEU-SEP-001 Status: Active Support Protocol

Executive Summary

The alkylation of 5-(2-hydroxyethyl)uracil (5-HEU) typically yields a mixture of regioisomers. The N1-isomer is often the pharmacologically desired target (mimicking natural nucleosides), while the N3-isomer and N1,N3-dialkylated species are common byproducts. Due to the structural similarity and polar nature of the C5-hydroxyethyl side chain, separating these isomers requires precise chromatographic conditions and definitive spectroscopic identification.

This guide provides validated workflows for Identification (NMR/UV) , Separation (HPLC) , and Regioselective Synthesis .

Module 1: Identification & Diagnostics

How do I definitively distinguish the N1-isomer from the N3-isomer?

The Core Issue: N1 and N3 isomers often have identical molecular weights and similar retention times. Relying solely on MS (Mass Spectrometry) is insufficient. 2D-NMR (HMBC) is the gold standard for structural assignment.

Diagnostic Protocol: HMBC Correlation Analysis

The distinction relies on the unique connectivity of the alkyl protons to the uracil ring carbons.

FeatureN1-Alkylated Isomer N3-Alkylated Isomer
Key Correlation Alkyl protons (

)

C2 and C6
Alkyl protons (

)

C2 and C4
C5-Side Chain 2-hydroxyethyl group remains at C52-hydroxyethyl group remains at C5
UV Shift (pH > 10) Bathochromic shift (deprotonation at N3-H)No significant shift (N3 is blocked)
C6 Proton Signal Often doublet (

Hz) if N1 is H
Singlet or different splitting

Step-by-Step Identification Workflow:

  • Acquire 1H-NMR: Identify the alkyl group protons (

    
    -protons attached to N).
    
  • Acquire HMBC: Set optimization for long-range coupling (

    
     Hz).
    
  • Trace Correlations:

    • Locate the Carbonyls: C2 (

      
      150 ppm) and C4 (
      
      
      
      160-165 ppm).
    • Locate the Alkene Carbon: C6 (

      
      140 ppm).
      
    • Decision: If the alkyl protons correlate to the lower field carbonyl (C4), it is N3 . If they correlate to the alkene carbon (C6), it is N1 .

NMR_Identification Figure 1: NMR Logic Tree for N1 vs N3 Assignment Start Unknown Isomer Sample Step1 1. Acquire 1H-NMR & HMBC Start->Step1 Step2 Identify Alkyl alpha-Protons Step1->Step2 Decision Check HMBC Correlations Step2->Decision ResultN1 Correlates to C2 & C6 (N1-Isomer) Decision->ResultN1 Cross-peak at ~140 ppm (C6) ResultN3 Correlates to C2 & C4 (N3-Isomer) Decision->ResultN3 Cross-peak at ~165 ppm (C4)

Module 2: Chromatographic Separation

My isomers are co-eluting on standard C18 columns. How do I separate them?

The Core Issue: 5-HEU derivatives are highly polar due to the hydroxyl group. Standard Reverse Phase (RP) methods often result in early elution and poor resolution.

Recommended HPLC Method (Reverse Phase)
  • Stationary Phase: C18 with polar end-capping (e.g., Aq-type columns) or PFP (Pentafluorophenyl) for enhanced selectivity of regioisomers.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5) OR 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH) or Acetonitrile (ACN).

  • Gradient: Slow ramp (e.g., 2% B to 20% B over 20 minutes) is crucial because the isomers have similar hydrophobicity.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Peak Tailing Interaction of N-H with silanolsAdd 0.1% TFA or use a "base-deactivated" column.
Co-elution Selectivity insufficientSwitch to PFP column (separates based on dipole moments) or use HILIC mode.
Split Peaks Sample solvent mismatchDissolve sample in initial mobile phase (low % organic).
Low Retention Compound too polarUse 100% aqueous compatible column (C18-Aq) or switch to HILIC.

Protocol: Analytical Separation

  • Equilibration: 98% Buffer A / 2% Buffer B for 10 min.

  • Injection: 5-10 µL sample (1 mg/mL).

  • Gradient:

    • 0-2 min: Isocratic 2% B.

    • 2-15 min: Linear gradient to 30% B.

    • 15-20 min: Wash 95% B.

  • Detection: UV at 260 nm (primary) and 220 nm.

Module 3: Synthetic Control & Prevention

How do I synthesize the N1-isomer selectively to avoid difficult separations?

The Core Issue: Under neutral conditions, N1 is more acidic (


) than N3, but steric factors and solvent effects can lead to mixtures.
Strategy 1: The Silyl Method (Vorbrüggen-like)

This is the most reliable method for N1-selectivity.

  • Protection: React 5-HEU with HMDS (Hexamethyldisilazane) to form the bis-silylated intermediate. This activates the ring and solubilizes the uracil.

  • Alkylation: Add the alkyl halide (R-X) in a non-polar solvent (DCM or Toluene) with a Lewis Acid catalyst (if coupling to sugars) or mild heat.

  • Mechanism: The "Hilbert-Johnson" rule typically predicts N1 alkylation due to the specific tautomeric form stabilized by silylation.

Strategy 2: Base-Mediated Control
  • N1-Selective: Use

    
     in DMF with precisely 1.0 equivalent of alkylating agent. The N1 proton is more acidic and deprotonates first.
    
  • N3-Selective: Difficult to achieve directly without protecting N1. To get N3, one usually protects N1 (e.g., with Benzoyl), alkylates N3, then deprotects N1.

Synthesis_Workflow Figure 2: Regioselective Synthesis Strategies cluster_N1 N1-Selective Pathway cluster_N3 N3-Selective Pathway Input 5-(2-hydroxyethyl)uracil Step1A Silylation (HMDS) Input->Step1A Step1B Protect N1 (Benzoyl) Input->Step1B Step2A Alkyl Halide (R-X) Step1A->Step2A ProductA N1-Isomer (Major) Step2A->ProductA Step2B Alkyl Halide / Base Step1B->Step2B Step3B Deprotect N1 Step2B->Step3B ProductB N3-Isomer Step3B->ProductB

References

  • Boncel, S., et al. (2007). "N-1 regioselective Michael-type addition of 5-substituted uracils to (2-hydroxyethyl) acrylate." Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ozerov, A., et al. (2017).[1] "Selective N1-Alkylation of 1,3-Dibenzoyluracils: One-Pot Way to N1-Monosubstituted Uracil Derivatives." Heterocycles. Available at: [Link]

  • SIELC Technologies. (n.d.). "HPLC Separation of Uracil, Thymine, Hypoxanthine and Guanine." Application Notes. Available at: [Link]

  • University of Ottawa NMR Facility. (2017). "HMBC vs. H2BC: Distinguishing 2-bond and 3-bond correlations." Blog. Available at: [Link]

  • Jang, M., et al. (2017). "Simultaneous determination of uracil and dihydrouracil in human plasma by reversed-phase HPLC." Biomedical Chromatography. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-(2-Hydroxyethyl)uracil (5-HEU)

This is a technical support guide designed for researchers encountering yield or selectivity issues in the synthesis of 5-(2-hydroxyethyl)uracil (5-HEU), specifically when employing Michael-type addition strategies. Exec...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers encountering yield or selectivity issues in the synthesis of 5-(2-hydroxyethyl)uracil (5-HEU), specifically when employing Michael-type addition strategies.

Executive Summary & Diagnostic Logic

You are likely attempting to synthesize 5-(2-hydroxyethyl)uracil (5-HEU) via a Michael-type addition of uracil (or a derivative) to an acrylate (e.g., methyl acrylate), followed by reduction.[1][2]

The Central Problem: In standard base-catalyzed Michael additions, the uracil ring acts as an ambident nucleophile.[1][2] The N1-position is kinetically and thermodynamically favored over the C5-position due to the high acidity of the N1-proton (


) compared to the C5-proton.[1]

If your yield of 5-HEU is low (<20%) or if you are isolating a product with a melting point near 102-104°C (N1-isomer) instead of the expected >200°C range for C5-substituted uracils, your reaction is undergoing N1-alkylation .[1]

This guide provides the troubleshooting steps to shift regioselectivity to C5 and the downstream reduction protocols to secure high-purity 5-HEU.

Critical Pathway Visualization

The following diagram illustrates the competing pathways and the required intervention (Heck-type or Lithiation) to ensure C5-selectivity.

G Uracil Uracil Starting Material BaseCat Base Catalysis (NaOH/TEA) Uracil->BaseCat PdCat Pd-Catalysis (Heck) or 5-Lithiation Uracil->PdCat Acrylate Acrylate / Michael Acceptor Acrylate->BaseCat Acrylate->PdCat N1_Adduct N1-Adduct (Undesired) 1-(2-alkoxycarbonylethyl)uracil BaseCat->N1_Adduct Major Pathway (Kinetic Preference) C5_Adduct C5-Adduct (Target) 5-(2-alkoxycarbonylethyl)uracil PdCat->C5_Adduct Selective C-C Bond Formation Reduction Reduction Step (LiBH4 / NaBH4) C5_Adduct->Reduction HEU 5-(2-hydroxyethyl)uracil (5-HEU) Reduction->HEU

Caption: Pathway divergence showing the necessity of Pd-catalysis or Lithiation to bypass the N1-alkylation trap inherent in standard Michael additions.[1]

Troubleshooting Guide: Improving C-5 Yield

Scenario A: You are using Unmodified Uracil + Methyl Acrylate + Base

Status: High Risk of Failure. Issue: As noted, this predominantly yields 1-(2-methoxycarbonylethyl)uracil.[1] Corrective Protocol: Switch to the Heck-Type "Michael" Coupling . While technically a Heck reaction, this is the standard industrial "fix" for users attempting to attach acrylate chains to the C5 position of uracil.[1][2]

Protocol 1: The Pd-Catalyzed C-5 Coupling (The "Heck" Route)

  • Precursor: Convert Uracil to 5-Iodouracil (commercially available or synthesized via

    
    /CAN).[1][2]
    
  • Reagents: 5-Iodouracil (1.0 eq), Methyl Acrylate (2-3 eq),

    
     (5 mol%), 
    
    
    
    (10 mol%),
    
    
    (2 eq).[1][2]
  • Solvent: DMF or Acetonitrile (anhydrous).[1][2]

  • Conditions: Heat to 80-100°C for 12-24h under Argon.

  • Mechanism: Oxidative addition of Pd into the C5-I bond allows interception of the acrylate, strictly forming the C5-C bond.[1]

  • Yield Expectation: 75-85% of the acrylate intermediate.[1][2]

Scenario B: You require a Metal-Free Michael Addition

Status: Challenging but Possible. Issue: You must deactivate the N1/N3 positions or activate C5.[1][2] Corrective Protocol: Use 6-Aminouracil or Lithium Enolates .[1][2]

Protocol 2: The 6-Aminouracil Route The amino group at C6 pushes electron density into C5, making it sufficiently nucleophilic to attack acrylates directly (true Michael addition).[1][2]

  • React: 6-Aminouracil + Methyl Acrylate in water/ethanol reflux.

  • Result: Formation of 5-(2-methoxycarbonylethyl)-6-aminouracil.

  • Post-Processing: You must remove the 6-amino group (diazotization/reduction) to get the uracil core back.[1][2] Note: This adds synthetic steps and is generally less efficient than Protocol 1.[1][2]

The Reduction Step: Ester to 5-HEU

Once you have the C5-substituted ester (e.g., methyl 3-(uracil-5-yl)propionate), you must reduce it to the alcohol without reducing the uracil double bond (C5=C6).[1][2]

Common Pitfall: Using


 (LAH) often leads to over-reduction or ring opening.[1][2]

Optimized Reduction Protocol:

Parameter Recommendation Rationale

| Reagent |


  (Lithium Borohydride) or 

+

| Selectively reduces esters to alcohols in the presence of amides/ureas.[1] | | Solvent | THF (anhydrous) | Stabilizes the borohydride species; permits reflux if necessary.[1][2] | | Stoichiometry | 2.5 - 3.0 equivalents | Excess required to overcome complexation with uracil nitrogens.[1][2] | | Quench | Acetone followed by dilute HCl | Acetone destroys excess hydride gently; acid breaks boron-amine complexes.[1][2] |

Step-by-Step:

  • Dissolve methyl 3-(uracil-5-yl)propionate in dry THF (0.2 M).

  • Add

    
     (2.0 M in THF) dropwise at 0°C.[1][2]
    
  • Allow to warm to RT and stir for 4-6 hours. Monitor by TLC (System: DCM:MeOH 9:1).[1][2]

  • Critical: If the reaction stalls, add 5% MeOH (methanolysis activates the borohydride).[1][2]

  • Quench and extract.[1][2] The 5-HEU is water-soluble; use continuous extraction or lyophilization if possible.[1]

Frequently Asked Questions (Technical)

Q1: I isolated a white solid with MP ~102°C. Is this my product? A: No. 5-(2-hydroxyethyl)uracil typically has a melting point >200°C (often decomposing).[1][2] The 102°C product is likely the N1-Michael adduct (1-(2-methoxycarbonylethyl)uracil) or a polymer of the acrylate.[1] Check NMR: If the N1 proton signal (usually ~11.0 ppm) is missing or integrated to 0, you have alkylated N1.[1][2]

Q2: Can I use ethylene oxide directly with uracil? A: Not for C5 alkylation.[1][2] Reacting uracil with ethylene oxide (hydroxyethylation) occurs almost exclusively at N1 (and N3), producing 1-(2-hydroxyethyl)uracil.[1][2] To use ethylene oxide at C5, you must use 5-lithiouracil (generated from 5-bromouracil + n-BuLi at -78°C) in THF.[1] This is a viable alternative to the Michael/Reduction route but requires strict anhydrous/cryogenic conditions.[1][2]

Q3: Why does my acrylate polymerize during the reaction? A: Uracil derivatives often require heat to dissolve, which triggers thermal polymerization of acrylates.[1][2]

  • Fix: Add a radical inhibitor like Hydroquinone or MEHQ (10-50 ppm) to the reaction mixture.[1]

  • Fix: Add the acrylate dropwise to the hot uracil solution rather than all at once.

Q4: Can I use water as a solvent? A: For the Michael addition of 6-aminouracil, yes.[1][2] For the Pd-catalyzed (Heck) route, no—water deactivates the catalyst and promotes side reactions.[1][2] Use DMF, DMA, or NMP.[1][2]

References & Grounding

  • Regioselectivity of Michael Addition:

    • Citation: The preference for N1-alkylation in uracil Michael additions is well-documented.[1] Standard base catalysis yields N1-substituted products.[1][2]

    • Source: Beilstein J. Org.[1][2] Chem. 2007 , 3, No. 40. "N-1 regioselective Michael-type addition of 5-substituted uracils..." Link

  • Synthesis of 5-(2-hydroxyethyl)uracil (Classic Route):

    • Citation: Fissekis and Sweet established the foundational chemistry for 5-(2-hydroxyalkyl)uracils, utilizing the reduction of ester precursors derived from condensation or modified Michael routes.[1][2]

    • Source: Fissekis, J. D.; Sweet, F. The Chemistry of Some 5-(2-Hydroxyalkyl)uracil Derivatives.[1][2] J. Org.[1][2] Chem. 1973 , 38, 264–269.[1][2] Link[1][2]

  • C-5 Functionalization via Pd-Catalysis (Heck):

    • Citation: The use of Pd-catalysis to attach acrylates to C5 (bypassing N1 selectivity issues) is the standard modern approach for C5-carbon chains.[1]

    • Source:Journal of Medicinal Chemistry2002 , 45, 2032-2040.[1][2] (Describes C5-alkynyl/alkenyl couplings similar to the acrylate mechanism). Link[1][2]

  • Reduction Specifics:

    • Citation: Selective reduction of the ester side chain in the presence of the uracil ring using borohydrides.[1][2]

    • Source:BenchChem Technical Guide: 5,6-Dihydro-5-(hydroxymethyl)uracil.[1] (Provides analogous reduction protocols for C5-side chains). Link[1][2]

Sources

Troubleshooting

preventing polymerization of acrylate during pyrimidine synthesis

Topic: Preventing Acrylate Polymerization During Pyrimidine Synthesis Mechanistic Insight: The "Fork in the Road" In pyrimidine synthesis involving acrylates (commonly via Michael addition with amidines, ureas, or thiour...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Acrylate Polymerization During Pyrimidine Synthesis
Mechanistic Insight: The "Fork in the Road"

In pyrimidine synthesis involving acrylates (commonly via Michael addition with amidines, ureas, or thioureas), you are forcing a competition between two distinct reaction pathways.[1]

  • The Desired Pathway (Ionic/Step-Growth): The nitrogen nucleophile (amidine) attacks the

    
    -carbon of the acrylate. This is an ionic mechanism (Michael addition) followed by cyclization.[1]
    
  • The Undesired Pathway (Radical Chain): Thermal energy or trace initiators (peroxides, metal impurities) generate a radical on the acrylate double bond. This triggers rapid chain-growth polymerization.

The Failure Mode: Acrylates are kinetically unstable. Without inhibition, the rate of radical propagation (


) often exceeds the rate of the Michael addition (

), especially at the elevated temperatures (

C) required for ring closure.

ReactionCompetition Reagents Acrylate + Amidine Heat Heat / Base Reagents->Heat Radical Radical Initiation Heat->Radical Trace O2/Peroxides Ionic Nucleophilic Attack Heat->Ionic Base Catalyst Polymer Polyacrylate Gel (FAILURE) Radical->Polymer Chain Reaction Intermediate Aza-Michael Adduct Ionic->Intermediate Product Pyrimidine Core Intermediate->Product

Figure 1: The competitive landscape between desired pyrimidine synthesis and acrylate polymerization.

Troubleshooting Guide: Symptom-Based Diagnosis
SymptomProbable CauseImmediate Action
Reaction Mixture "Gels" Runaway Radical Polymerization. The inhibitor was consumed or ineffective (e.g., MEHQ without Oxygen).STOP. Do not attempt to heat further. The gel is crosslinked and insoluble. Discard and restart with anaerobic inhibitors (see Module 3).
Exotherm Spike Auto-acceleration (Trommsdorff effect). Polymerization releases heat, which speeds up polymerization.[1]Cool Rapidly. Dilute with cold solvent if safe.[1] In future runs, use Phenothiazine or 4-Hydroxy-TEMPO .[1]
Low Yield (No Gel) Inhibitor Poisoning. The inhibitor (e.g., sulfur in Phenothiazine) deactivated your metal catalyst (e.g., Pd in Heck couplings).Switch to 2,6-di-tert-butyl-4-methylphenol (BHT) or bulky nitroxides that do not coordinate to metals.
Precipitate forms early Oligomerization. Short-chain polymers formed due to insufficient inhibitor concentration.[1]Increase inhibitor load to 500–1000 ppm . Ensure sparging if using anaerobic conditions.[1]
Protocol Optimization: The "Aerobic Paradox"

The most common error in acrylate chemistry is the misuse of MEHQ (Monomethyl ether hydroquinone) .

  • The Trap: MEHQ is the standard storage inhibitor. However, MEHQ requires dissolved Oxygen to function . It reacts with

    
     to form a peroxy radical, which then traps the carbon radical.
    
  • The Conflict: Many pyrimidine syntheses (especially Pd-catalyzed or base-sensitive) require an inert atmosphere (Argon/Nitrogen) .

  • The Result: Under Argon, MEHQ stops working, and the acrylate polymerizes.

Protocol A: Base-Mediated Synthesis (Aerobic Compatible)

Use this when your reagents are not oxygen-sensitive (e.g., standard condensation).

  • Inhibitor: Maintain MEHQ (200 ppm).[1]

  • Atmosphere: Do NOT use pure Nitrogen/Argon.[1] Use a "Lean Air" sparge (5%

    
     in 
    
    
    
    ) or simply run under a drying tube (open to air) if moisture is the only concern.
  • Temperature: Keep below 100°C if possible.

Protocol B: Metal-Catalyzed/Anaerobic Synthesis (High Performance)

Use this for Heck couplings or strictly moisture/oxygen-sensitive steps.

  • Inhibitor: Switch to 4-Hydroxy-TEMPO (4-HT) or Phenothiazine (PTZ) .[1][2]

    • Why: These are "stable free radicals" or radical sinks that do not require Oxygen to function.[1]

  • Dosage: Add 10–20 mg of 4-Hydroxy-TEMPO per 100 mmol of acrylate.

  • Pre-treatment: If the commercial acrylate contains MEHQ, you generally do not need to distill it off; the 4-HT will dominate. However, if the MEHQ concentration is high (>500 ppm), flash chromatography through a short plug of silica will remove it.

Decision Matrix: Selecting the Right Inhibitor

InhibitorSelection Start Select Reaction Conditions Atmosphere Is the reaction under Inert Gas (Ar/N2)? Start->Atmosphere Metal Is a Metal Catalyst (Pd, Ni, Cu) present? Atmosphere->Metal Yes UseMEHQ USE: MEHQ (Requires O2 to function) Atmosphere->UseMEHQ No YesInert Yes (Anaerobic) UseTEMPO USE: 4-Hydroxy-TEMPO (Non-coordinating, O2-independent) Metal->UseTEMPO Yes (Avoid Catalyst Poisoning) UsePTZ USE: Phenothiazine (Robust, but S can poison Pd) Metal->UsePTZ No (Base mediated only) NoInert No (Air/Lean Air)

Figure 2: Logic flow for selecting the correct polymerization inhibitor based on reaction environment.

Frequently Asked Questions (FAQ)

Q: Should I distill my acrylate before use to remove the inhibitor? A: Generally, NO . Unless the specific inhibitor reacts with your starting material (rare in pyrimidine synthesis), removing it increases the risk of polymerization during the heating ramp-up. It is safer to add a compatible process inhibitor (like 4-Hydroxy-TEMPO) on top of the storage inhibitor.

Q: Can I use Hydroquinone (HQ)? A: Avoid it. HQ is difficult to remove during workup due to its solubility profile and can discolor the final product. 4-Hydroxy-TEMPO is water-soluble and washes out easily during the aqueous extraction phase.

Q: My reaction requires


C. Will the inhibitor survive? 
A:  MEHQ degrades rapidly above 

C. For high-temperature synthesis, Phenothiazine is the gold standard for thermal stability, provided your catalyst tolerates sulfur.

Q: How do I remove 4-Hydroxy-TEMPO after the reaction? A: 4-Hydroxy-TEMPO is soluble in water and alcohols. A standard aqueous wash (brine/water) or column chromatography (it is polar) effectively removes it.[1]

References
  • BASF Technical Data. Stearyl Acrylate 18 (SA 18) - Storage & Handling.[1] (Acrylates must be stored under air for MEHQ stability).[1][3]

  • ChemicalBook. Inhibiting action of 4-Methoxyphenol (MEHQ) for Acrylic Monomers.[1] (Mechanism of MEHQ requiring Oxygen).[4]

  • Li, R., & Schork, F. J. (2006). Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization.[4][5] Ind.[1][4] Eng. Chem. Res., 45(9), 3001–3008.[1] (Kinetics of MEHQ vs. Oxygen).

  • Ma, Z., et al. (2022). Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1H)-thione into polymer chemistry.[6] Polymer Chemistry, 13, 6301-6309.[1] (Context of Acrylate-Pyrimidine chemistry).

  • Nifant'ev, I. E., et al. (2018). Practical Synthesis of 4-Hydroxy-TEMPO.[1] (Usage of nitroxides as radical traps).[1][7][8]

Sources

Optimization

Technical Support Center: Resolving Poor Solubility of 5-(2-hydroxyethyl)uracil in Water

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 5-(2-hydroxyethyl)uracil in aqueous solutions. The information her...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 5-(2-hydroxyethyl)uracil in aqueous solutions. The information herein is designed to offer both immediate troubleshooting solutions and a deeper understanding of the underlying chemical principles governing the solubility of this compound.

Troubleshooting Guide: Common Solubility Issues & Solutions

This section directly addresses the most frequently encountered problems during the dissolution of 5-(2-hydroxyethyl)uracil in water.

Q1: I've added 5-(2-hydroxyethyl)uracil to water at my target concentration, but it's not fully dissolving. What are my immediate options?

A1: When facing incomplete dissolution, several initial steps can be taken:

  • Mechanical Agitation & Sonication: Ensure the solution is being vigorously stirred. For small volumes, vortexing is effective. For larger volumes, a magnetic stirrer is recommended. If crystals persist, sonication can provide the necessary energy to break down the crystal lattice and promote dissolution.

  • Gentle Heating: The solubility of many compounds, including uracil and its derivatives, often increases with temperature.[1][2][3][4] Gently warm the solution while stirring. However, be mindful of the compound's stability at elevated temperatures. It is advisable to conduct preliminary stability tests if prolonged heating is required.

  • Particle Size Reduction: If you are working with a crystalline solid, grinding the material to a finer powder will increase the surface area available for solvation, which can enhance the dissolution rate.[5]

Q2: My experimental protocol requires a neutral pH, but the compound won't dissolve sufficiently. What can I do without significantly altering the pH?

A2: In situations where pH modification is not feasible, the use of cosolvents is the most effective strategy.

  • Introduction of a Cosolvent: A cosolvent is a water-miscible organic solvent that, when added to water, alters the polarity of the solvent system, making it more favorable for dissolving solutes that have both polar and non-polar characteristics.[6][7][8] For 5-(2-hydroxyethyl)uracil, which possesses both a polar uracil ring and a more non-polar hydroxyethyl group, a cosolvent can significantly improve solubility.

  • Recommended Cosolvents: Common and effective cosolvents for pharmaceutical applications include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[6][7][9] It is crucial to start with a small percentage of the cosolvent and gradually increase it until the desired solubility is achieved, as high concentrations of organic solvents may interfere with downstream biological assays.

Q3: Can I use pH adjustment to improve the solubility of 5-(2-hydroxyethyl)uracil?

A3: Yes, pH adjustment can be a powerful tool for enhancing the solubility of ionizable compounds.

  • Understanding the Chemistry: Uracil and its derivatives contain acidic protons on the nitrogen atoms of the pyrimidine ring. By increasing the pH of the solution with a base (e.g., NaOH), you can deprotonate these sites, forming a more soluble salt.[5][10]

  • Practical Application: Prepare a stock solution of 5-(2-hydroxyethyl)uracil in a slightly alkaline buffer (e.g., pH 8-9). Once dissolved, this stock can be carefully neutralized to the desired final pH for your experiment. It is essential to monitor for any precipitation as the pH is lowered.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the properties and handling of 5-(2-hydroxyethyl)uracil.

Q1: What is the expected aqueous solubility of 5-(2-hydroxyethyl)uracil?

A1: While specific solubility data for 5-(2-hydroxyethyl)uracil can vary depending on the experimental conditions (e.g., temperature, pH, crystalline form), its parent compound, uracil, is known to be sparingly soluble in cold water but more soluble in hot water.[10][11] The presence of the hydroxyethyl group is expected to increase its polarity and, consequently, its aqueous solubility compared to uracil. A related compound, 5-(hydroxymethyl)uracil, has a reported solubility of 50 g/L (or 50 mg/mL) in water at 20°C.[12][13] Another source indicates a solubility of 44 mg/mL for 5-(hydroxymethyl)uracil.[14]

Q2: How does the chemical structure of 5-(2-hydroxyethyl)uracil influence its solubility?

A2: The solubility of 5-(2-hydroxyethyl)uracil is a direct consequence of its molecular structure:

  • The Uracil Core: The pyrimidine ring with its nitrogen and oxygen atoms can participate in hydrogen bonding with water molecules, which contributes to its solubility.[11]

  • The Hydroxyethyl Group: The addition of the -CH2CH2OH group at the 5-position introduces another polar hydroxyl group, further enhancing its ability to form hydrogen bonds with water and improving its hydrophilicity.[15]

Q3: Are there any analytical techniques to determine the solubility of my compound?

A3: Several methods can be employed to quantify the solubility of 5-(2-hydroxyethyl)uracil:

  • Shake-Flask Method: This is a traditional and reliable equilibrium solubility method.[16] An excess of the compound is added to the solvent of interest, and the mixture is agitated until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined, typically by UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Nephelometry: This is a high-throughput kinetic solubility assay that measures the light scattered by undissolved particles in a solution.[17][18] It provides a rapid assessment of solubility and is particularly useful for screening multiple solvent conditions.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the ideal solubility of a drug, which is a theoretical maximum solubility in an ideal solvent.[19]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Cosolvent System

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of 5-(2-hydroxyethyl)uracil in 100% DMSO.

  • Serial Dilutions: Create a series of aqueous solutions with varying percentages of DMSO (e.g., 1%, 2%, 5%, 10% v/v).

  • Addition of Compound: To each of the cosolvent solutions, add the desired final concentration of 5-(2-hydroxyethyl)uracil.

  • Dissolution and Observation: Vortex each solution thoroughly and observe for complete dissolution. If necessary, gentle heating or sonication can be applied.

  • Selection of Optimal Condition: The lowest percentage of DMSO that results in complete dissolution should be selected for the experiment to minimize potential solvent effects.

Protocol 2: pH-Mediated Solubility Enhancement

  • Preparation of Alkaline Buffer: Prepare a buffer solution with a pH in the range of 8.0-9.0 (e.g., Tris-HCl).

  • Dissolution of Compound: Add the 5-(2-hydroxyethyl)uracil to the alkaline buffer and stir until fully dissolved.

  • Neutralization: Carefully add a dilute acid (e.g., 0.1 M HCl) dropwise to the solution while monitoring the pH with a calibrated pH meter until the desired final pH is reached.

  • Precipitation Check: Observe the solution for any signs of precipitation during and after neutralization. If precipitation occurs, a higher initial concentration in the alkaline buffer or a different final pH may be required.

Data Presentation

Table 1: Solubility of Uracil and a Related Derivative in Various Solvents

CompoundSolventSolubility (mg/mL)Reference
UracilPBS (pH 7.2)~8[20]
UracilDMSO50[20]
UracilDimethyl formamide60[20]
5-(Hydroxymethyl)uracilWater (20°C)50[12][13]
5-(Hydroxymethyl)uracilWater44[14]
5-(Hydroxymethyl)uracilDMSOSoluble[12]
5-(Hydroxymethyl)uracilEthanol (100%)Soluble[12]

Visualizations

Caption: A workflow diagram for troubleshooting poor solubility.

Chemical_Principles_of_Solubility cluster_compound 5-(2-hydroxyethyl)uracil cluster_strategies Solubility Enhancement Strategies uracil_ring Polar Uracil Ring (H-bonding) water Water (Polar Solvent) uracil_ring->water interacts with hydroxyethyl Polar Hydroxyethyl Group (H-bonding) hydroxyethyl->water interacts with cosolvency Cosolvency (Reduces solvent polarity) cosolvency->water modifies ph pH Adjustment (Forms a more soluble salt) ph->uracil_ring acts on temperature Increased Temperature (Increases kinetic energy) temperature->water affects dissolved Dissolved State water->dissolved leads to

Caption: Factors influencing the solubility of 5-(2-hydroxyethyl)uracil.

References

  • Cosolvent - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method - ManTech Publications. (2021, January 15). Retrieved February 20, 2026, from [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 20, 2026, from [Link]

  • Determining the Ideal Solubility of Drug Candidates by Means of DSC. (2025, March 31). NETZSCH Analyzing & Testing. Retrieved February 20, 2026, from [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? | Molecular Pharmaceutics - ACS Publications. (2020, July 13). Retrieved February 20, 2026, from [Link]

  • New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study - ResearchGate. (2025, August 10). Retrieved February 20, 2026, from [Link]

  • Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • Uracil - Solubility of Things. (n.d.). Retrieved February 20, 2026, from [Link]

  • How will you increase the solubility of organic compounds in water? - Quora. (2021, July 17). Retrieved February 20, 2026, from [Link]

  • Solubilities in Water of Uracil and Its Halogenated Derivatives - ResearchGate. (2025, August 10). Retrieved February 20, 2026, from [Link]

  • New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study - PMC. (2020, September 8). Retrieved February 20, 2026, from [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Retrieved February 20, 2026, from [Link]

  • Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6). Retrieved February 20, 2026, from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Retrieved February 20, 2026, from [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (2023, March 18). Retrieved February 20, 2026, from [Link]

  • Enhancement of Solubility: A Pharmaceutical Overview - Scholars Research Library. (n.d.). Retrieved February 20, 2026, from [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Retrieved February 20, 2026, from [Link]

  • KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or ... - Google Patents. (n.d.).
  • 5-(Hydroxymethyl)uracil, 98% - Thermo Scientific Chemicals. (n.d.). Retrieved February 20, 2026, from [Link]

  • New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study | ACS Omega. (2020, August 24). Retrieved February 20, 2026, from [Link]

  • 5-(Hydroxymethyl)uracil | C5H6N2O3 | CID 78168 - PubChem. (n.d.). Retrieved February 20, 2026, from [Link]

  • Temperature Effects on Solubility - Chemistry LibreTexts. (2023, January 29). Retrieved February 20, 2026, from [Link]

  • Solubilities in Water of Uracil and Its Halogenated Derivatives - ACS Publications. (2008, June 26). Retrieved February 20, 2026, from [Link]

  • Effects of Temperature and Pressure on Solubility. (n.d.). Retrieved February 20, 2026, from [Link]

  • Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH. (2022, September 12). Retrieved February 20, 2026, from [Link]

  • 5-(Hydroxymethyl)uracil | Chemical Substance Information | J-GLOBAL. (n.d.). Retrieved February 20, 2026, from [Link]

  • Temperature's Influence on Solubility Equilibria - Chemistry - HSCprep. (2025, March 4). Retrieved February 20, 2026, from [Link]

  • Uracil (CAS 66-22-8) - Chemical & Physical Properties by Cheméo. (n.d.). Retrieved February 20, 2026, from [Link]

  • 5-hydroxymethyluracil - DNAmod. (2020, March 28). Retrieved February 20, 2026, from [Link]

Sources

Troubleshooting

troubleshooting low recovery of 5-HEU in LC-MS/MS analysis

Topic: Troubleshooting Low Recovery of 5-HEU in LC-MS/MS Analysis Content Type: Technical Support Center Guide Audience: Bioanalytical Scientists & Toxicologists Subject: Troubleshooting Low Recovery & Sensitivity for 5-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Recovery of 5-HEU in LC-MS/MS Analysis Content Type: Technical Support Center Guide Audience: Bioanalytical Scientists & Toxicologists

Subject: Troubleshooting Low Recovery & Sensitivity for 5-Hydroxyethyluracil (5-HEU) Ticket Priority: High (Method Development/Validation Stalled) Agent: Senior Application Scientist

Executive Summary: The "Polarity Trap"

If you are experiencing low recovery (<50%) or poor sensitivity for 5-Hydroxyethyluracil (5-HEU), the issue is rarely "extraction efficiency" in the traditional sense. The root cause is almost invariably retention failure .

5-HEU is a small, highly polar DNA adduct (metabolite of ethylene oxide). On standard C18 columns, it elutes in the void volume (


) , where it co-elutes with unretained salts, proteins, and phospholipids. This results in massive ion suppression (Matrix Effect), which looks like "low recovery" to the analyst.

This guide moves beyond standard C18 workflows to specific chemistries required for hyper-polar nucleobase analogs.

Phase 1: Diagnostic Workflow

Before changing your extraction, you must determine if you have a Recovery problem or a Matrix Effect problem.

The Post-Column Infusion Test
  • Goal: Visualize where suppression occurs relative to your 5-HEU peak.

  • Protocol:

    • Infuse a standard of 5-HEU (1 µg/mL) continuously into the MS source via a 'T' connector.

    • Inject a blank extracted matrix (urine/plasma) via the LC.

    • Monitor the baseline. A dip in the baseline indicates suppression.

    • Result: If your 5-HEU peak (from a separate injection) aligns with the "dip" in the baseline, you have a chromatography problem, not an extraction problem.

Phase 2: Chromatography Solutions (The Fix)

Standard C18 columns cannot retain 5-HEU sufficiently to separate it from the ion-suppression zone. You must switch to Porous Graphitic Carbon (PGC) or HILIC .

Option A: Porous Graphitic Carbon (Recommended)

PGC columns (e.g., Hypercarb) retain polar compounds via a "Polar Retention Effect on Graphite" (PREG) mechanism, distinct from hydrophobic interaction. This is the gold standard for separating nucleobases like Uracil and 5-HEU.

ParameterRecommended ConditionWhy?
Column Hypercarb (Porous Graphitic Carbon), 2.1 x 100mm, 3µmRetains planar polar molecules strongly.
Mobile Phase A Water + 0.1% Formic AcidProtonation aids positive mode ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic modifier.
Gradient 0-5 mins: Hold at 0% B (100% Aqueous)PGC requires 100% aqueous loading to engage polar retention.
Temperature 40°C - 60°CHigher temp improves peak symmetry on carbon phases.
Option B: HILIC (Alternative)

If PGC is unavailable, Zwitterionic HILIC (ZIC-HILIC) is superior to bare silica for biological fluids.

  • Caution: HILIC requires samples to be dissolved in high organic content (e.g., 90% ACN). Injecting aqueous samples will cause peak distortion.

Phase 3: Extraction Strategies

Stop using Liquid-Liquid Extraction (LLE). 5-HEU is too hydrophilic (LogP < 0) to partition into Ethyl Acetate or MTBE. It will remain in the aqueous waste layer.

Protocol 1: Mixed-Mode Anion Exchange (MAX) SPE

Since the uracil moiety is weakly acidic (pKa ~9), we can use anion exchange to "lock" the analyte while washing away interferences.

Step-by-Step MAX Protocol:

  • Pre-treatment: Dilute Urine 1:1 with 5% NH4OH (Adjust pH > 10). Ensures 5-HEU is deprotonated (negative).

  • Conditioning: MeOH followed by Water.

  • Load: Pass sample through Oasis MAX or Strata-X-A cartridge.

  • Wash 1: 5% NH4OH in Water. Removes neutrals/bases.

  • Wash 2: 100% Methanol. Removes hydrophobic interferences.

  • Elution: 2% Formic Acid in Methanol. Acidifies 5-HEU (neutralizes it) and releases it from the anion exchanger.

  • Dry Down: Evaporate and reconstitute in Mobile Phase A.

Protocol 2: Dilute-and-Shoot (High Sensitivity Instruments)

If you have a high-end triple quad (e.g., Sciex 6500+, Xevo TQ-XS), extraction may be unnecessary if chromatography is optimized.

  • Diluent: 0.1% Formic Acid in Water (for Carbon column) or 95% ACN (for HILIC).

  • Ratio: 1:10 dilution to minimize salt load.

  • Internal Standard: Crucial. You must use d4-5-HEU . Analogues like 5-Fluorouracil will not compensate for matrix effects accurately.

Visual Troubleshooting Workflows
Figure 1: Method Development Decision Tree

G Start Start: Low 5-HEU Recovery CheckRT Check Retention Time (RT) Is k' < 1.0 (near void)? Start->CheckRT Void YES: Eluting in Void CheckRT->Void Yes Retained NO: Well Retained CheckRT->Retained No Action1 Chromatography Issue Switch to Hypercarb or HILIC Void->Action1 CheckIS Check Internal Standard (IS) Does IS drop with Analyte? Retained->CheckIS Matrix YES: Matrix Effect CheckIS->Matrix Signal Suppression Extract NO: Extraction Loss CheckIS->Extract Absolute Loss Action2 Improve Clean-up Switch to MAX SPE Matrix->Action2 Action3 Wrong Chemistry Stop LLE; Use SPE or Precip Extract->Action3

Caption: Diagnostic logic to distinguish between retention failure (common for 5-HEU) and true extraction loss.

Figure 2: Recommended SPE Pathway (MAX Chemistry)

SPE Step1 Step1 Step2 2. Load (MAX) 5-HEU Binds to Anion Exchange Step1->Step2 Step3 3. Wash (MeOH) Remove Hydrophobic Matrix Step2->Step3 Step4 4. Elute (Acid) 2% Formic Acid (Neutralizes 5-HEU) Step3->Step4

Caption: Mixed-Mode Anion Exchange (MAX) strategy utilizing the acidic nature of the uracil ring for selective retention.

Phase 4: Mass Spectrometry Parameters

5-HEU is a small molecule, meaning the background noise in the low mass range is high. High-resolution MS (Orbitrap/Q-TOF) is preferred, but Triple Quad is standard.

Analyte: 5-Hydroxyethyluracil (MW ~156) Ionization: ESI Positive Mode (M+H)+ = 157

Transition TypePrecursor (m/z)Product (m/z)Mechanism
Quantifier 157.1139.1Loss of Water (-H2O)
Qualifier 1 157.1114.1Ring Fragmentation (Retro-Diels-Alder)
Qualifier 2 157.196.1Combined loss
Internal Standard 161.1143.1d4-5-HEU (Loss of Water)

Note: The 157 -> 139 transition is common but non-specific. Ensure chromatographic separation from other uracil derivatives.

Frequently Asked Questions (FAQs)

Q: Can I use a standard C18 column if I use "ion pairing" reagents? A: Technically yes, but do not do it. Ion-pairing reagents (like HFBA) cause severe source contamination and signal suppression in LC-MS. They turn your dedicated MS into a dedicated cleaning project. Use PGC or HILIC instead.

Q: My recovery is consistent but low (approx 30%). Is this acceptable? A: Yes, if your Internal Standard (d4-5-HEU) tracks it perfectly and your Limit of Quantitation (LOQ) is met. In bioanalysis, precision (CV%) is more important than absolute recovery. However, if you are losing 70% of your signal, you are likely suffering from matrix suppression, which compromises assay robustness.

Q: I see "double peaks" for 5-HEU on my chromatogram. A: This is often caused by solvent mismatch. If you are using HILIC (high organic mobile phase) but injecting a water-based sample, the analyte will "smear" or split. Ensure your sample diluent matches the starting mobile phase conditions of your column.[1]

References
  • Centers for Disease Control and Prevention (CDC). N7-(2-hydroxyethyl)guanine adducts analysis. (Methods utilizing derivatization and specific extraction for ethylene oxide metabolites).

  • Thermo Fisher Scientific. Hypercarb HPLC Columns: Exceptional Retention of Very Polar Analytes.[2] (Technical guide on Porous Graphitic Carbon for polar retention).

  • National Institutes of Health (NIH). Simultaneous detection of five different 2-hydroxyethyl-DNA adducts formed by ethylene oxide exposure. (Detailed LC-MS/MS methodology).

  • Waters Corporation. Oasis MAX Extraction Protocols. (General guide for mixed-mode anion exchange for acidic compounds).

  • Agilent Technologies. Hydrophilic Interaction Chromatography (HILIC) Method Development. (Guide on solvent mismatch and HILIC optimization).

Sources

Optimization

Technical Support Center: Purification of 5-(2-hydroxyethyl)pyrimidin-4(1H)-one

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and in-depth guidance for the purification of 5-(2-hydroxyethyl)pyrimidin-4(1...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and in-depth guidance for the purification of 5-(2-hydroxyethyl)pyrimidin-4(1H)-one from common side products and unreacted starting materials. As a Senior Application Scientist, this guide synthesizes established purification principles with practical, field-tested advice to help you achieve high purity for your target compound.

Purification Troubleshooting Overview

The first step in any purification strategy is to assess the purity of your crude product and identify the nature of the impurities. Thin-Layer Chromatography (TLC) is an indispensable tool for this initial diagnosis. The following flowchart provides a logical workflow for troubleshooting the purification of 5-(2-hydroxyethyl)pyrimidin-4(1H)-one.

Troubleshooting Flowchart for Purification of 5-(2-hydroxyethyl)pyrimidin-4(1H)-one cluster_0 Initial Assessment cluster_1 Decision Point cluster_2 Purification Pathways cluster_3 Verification A Crude 5-(2-hydroxyethyl)pyrimidin-4(1H)-one B Perform TLC Analysis A->B C Single major spot with minor impurities? B->C D Recrystallization C->D Yes E Flash Column Chromatography C->E No (Multiple spots or streaking) G Assess Purity (TLC, NMR, LC-MS) D->G F Preparative HPLC E->F High purity required or complex mixture E->G F->G H Pure Product G->H Purity >95% I Impure Product G->I Purity <95% I->E Re-purify Flash Column Chromatography Workflow cluster_0 Preparation cluster_1 Separation cluster_2 Analysis & Isolation A Select Solvent System via TLC B Pack Column with Silica Gel A->B C Dissolve/Adsorb Crude Product B->C D Load Sample onto Column C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Obtain Purified Product I->J

Troubleshooting

minimizing byproduct formation in uracil-ethylene oxide reactions

Technical Support Center: Uracil Alkylation with Ethylene Oxide Welcome to the technical support center for synthetic reactions involving uracil and ethylene oxide. This guide is designed for researchers, chemists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Uracil Alkylation with Ethylene Oxide

Welcome to the technical support center for synthetic reactions involving uracil and ethylene oxide. This guide is designed for researchers, chemists, and drug development professionals who are working to synthesize N1-(2-hydroxyethyl)uracil and other related acyclic nucleosides. The primary challenge in this synthesis is controlling the reaction's regioselectivity and minimizing the formation of undesired byproducts.

This document provides in-depth answers to frequently asked questions and a troubleshooting guide to address common issues encountered during experimentation. Our goal is to provide you with the mechanistic understanding and practical protocols necessary to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the reaction between uracil and ethylene oxide?

When reacting uracil with ethylene oxide, the goal is typically to synthesize N1-(2-hydroxyethyl)uracil. However, several byproducts can form, significantly reducing the yield and purity of the desired product. The main byproducts are:

  • N3-(2-hydroxyethyl)uracil: Uracil has two reactive nitrogen atoms, N1 and N3, both of which can be deprotonated and act as nucleophiles. Alkylation at the N3 position results in the formation of this undesired isomer.

  • N1,N3-bis(2-hydroxyethyl)uracil: If the reaction conditions are too harsh or if an excess of ethylene oxide is used, dialkylation can occur at both nitrogen centers.

  • Ethylene Glycol: Ethylene oxide is highly susceptible to hydrolysis, especially under the basic or acidic conditions often used to catalyze the alkylation.[1][2][3] Any residual water in the reaction mixture will react with ethylene oxide to form ethylene glycol.

  • Poly(ethylene glycol) (PEG): The initial product, N1-(2-hydroxyethyl)uracil, has a primary alcohol group. This alcohol can be deprotonated and subsequently react with another molecule of ethylene oxide, leading to the formation of short-chain PEG oligomers attached to the uracil scaffold.[4][5]

Understanding and controlling the formation of these species is the key to a successful synthesis.

Q2: Why is alkylation at the N1 position generally favored over the N3 position?

The regioselectivity of uracil alkylation (N1 vs. N3) is governed by a combination of electronic and steric factors. The N1 proton is generally more acidic than the N3 proton, making it easier to deprotonate and rendering the N1 anion a more readily formed nucleophile.[6] In the gas phase, the N1 conjugate base is significantly more stable than the N3 conjugate base.[7]

While solvation can reduce this energy difference, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are often used to maintain a preference for N1 deprotonation.[7][8][9] These solvents effectively solvate the cation of the base (e.g., K+) without strongly hydrogen-bonding to the uracil anion, preserving the inherent nucleophilicity of the N1 position.

Q3: What is the mechanistic role of the base in this reaction?

The base plays a critical role in deprotonating the uracil ring to form the uracil anion, which is the active nucleophile required to attack the electrophilic carbon atoms of the ethylene oxide ring. The reaction will not proceed at a practical rate without a base.

The choice of base is crucial for controlling selectivity:

  • Strong Bases (e.g., NaH, LiHMDS): These bases can deprotonate uracil completely but may lead to lower N1/N3 selectivity and increase the risk of side reactions, including the deprotonation of the product's hydroxyl group, which can lead to PEG formation.

  • Weak Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are often the preferred choice. They are heterogeneous in many organic solvents, and the reaction often occurs on the surface of the carbonate particles. This moderation of basicity favors the deprotonation of the more acidic N1 proton, leading to higher N1-selectivity.[10]

The overall mechanism is a base-catalyzed Sɴ2-type ring-opening of the epoxide, as illustrated below.

dot digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { label = "Fig 1. Reaction pathways in uracil ethoxylation."; fontsize = 10; fontname = "Arial"; } end_dot Caption: Fig 1. Reaction pathways in uracil ethoxylation.

Troubleshooting Guide

Problem: My reaction shows low conversion of the starting uracil.

Low conversion is typically due to insufficient activation of the uracil or deactivation of the reagents.

Potential Cause Explanation & Recommended Solution
1. Ineffective Base The chosen base may not be strong enough, or it may be old/deactivated. Solution: Ensure your base (e.g., K₂CO₃) is finely powdered and has been dried in an oven (120°C) prior to use to remove adsorbed water. Consider switching to a slightly stronger base like cesium carbonate (Cs₂CO₃), which has higher solubility in organic solvents.
2. Low Reaction Temperature The reaction rate is temperature-dependent. Solution: Gradually increase the reaction temperature in 10°C increments (e.g., from 60°C to 80°C). Monitor the reaction by TLC or LC-MS to track the disappearance of starting material. Be cautious, as excessively high temperatures can decrease selectivity.
3. Poor Solvent Choice Uracil and its salts have limited solubility in many solvents, which can hinder the reaction. Solution: Ensure you are using a suitable polar aprotic solvent like DMF, DMAc, or NMP. These solvents are effective at dissolving the uracil anion and promoting the Sɴ2 reaction.
Problem: I am forming a significant amount of the N3-isomer.

Poor N1:N3 selectivity is a common challenge. The key is to favor the deprotonation and subsequent reaction at the more acidic N1 position.

Parameter Influence on N1:N3 Selectivity & Recommendations
Base Strong, homogeneous bases (e.g., NaH) can deprotonate both N1 and N3 indiscriminately. Recommendation: Use a mild, heterogeneous base like potassium carbonate (K₂CO₃). The reaction on the solid-liquid interface favors the kinetically preferred deprotonation at N1.[10]
Solvent Protic solvents (e.g., alcohols) can solvate the uracil anion via hydrogen bonding, leveling the nucleophilicity of the N1 and N3 sites and leading to poor selectivity. Recommendation: Use a high-quality, anhydrous polar aprotic solvent such as DMF or MeCN. These solvents do not interfere with the charge distribution on the uracil anion.[11][12]
Temperature Higher temperatures can provide enough energy to overcome the activation barrier for N3 alkylation, reducing the N1:N3 ratio. Recommendation: Run the reaction at the lowest temperature that allows for a reasonable conversion rate (typically 50-80°C).
Problem: My final product is contaminated with ethylene glycol.

This is an unambiguous sign of water in your reaction system. Ethylene oxide is very sensitive to moisture, and its hydrolysis is accelerated by the basic conditions of the reaction.[1][2]

Workflow for Ensuring Anhydrous Conditions: dot digraph "Anhydrous_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, bgcolor="transparent"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { label = "Fig 2. Workflow for maintaining anhydrous conditions."; fontsize = 10; fontname = "Arial"; } end_dot Caption: Fig 2. Workflow for maintaining anhydrous conditions.

Problem: I am observing significant N1,N3-dialkylation.

The formation of the dialkylated byproduct indicates that the initially formed N1-monosubstituted product is being deprotonated and reacting further.

Potential Cause Explanation & Recommended Solution
1. Excess Ethylene Oxide Using a large excess of the alkylating agent will drive the reaction towards completion, including the alkylation of the second nitrogen. Solution: Use a controlled amount of ethylene oxide, typically between 1.05 and 1.2 equivalents. Add it slowly to the reaction mixture over a period of time to maintain a low instantaneous concentration.
2. High Temperature / Long Reaction Time Forcing the reaction with excessive heat or time can lead to the less favorable N3 alkylation on the product molecule. Solution: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting uracil has been consumed to an acceptable level. Avoid leaving the reaction to run unattended overnight without prior kinetic data.

Experimental Protocol: Optimized Synthesis of N1-(2-hydroxyethyl)uracil

This protocol is a starting point and may require optimization for your specific setup and scale. Safety Precaution: Ethylene oxide is a toxic, flammable, and carcinogenic gas.[13] All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment.

Materials:

  • Uracil (dried under vacuum at 60°C for 12h)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (dried at 120°C for 12h)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethylene Oxide (gas or as a solution in a dry solvent)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a gas inlet adapter. Maintain a positive pressure of inert gas throughout the setup and reaction.

  • Charging Reagents: To the flask, add uracil (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF via cannula or syringe to achieve a concentration of approximately 0.2-0.5 M with respect to uracil.

  • Heating: Heat the stirred suspension to 70°C.

  • Ethylene Oxide Addition: Slowly bubble ethylene oxide gas (1.1 eq) through the suspension using a sub-surface delivery tube over 2-3 hours. Alternatively, add a solution of ethylene oxide in anhydrous DMF dropwise. This slow addition is critical to prevent runaway reactions and minimize byproduct formation.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC (e.g., 10% MeOH in DCM) or LC-MS. The reaction is typically complete within 4-8 hours after the addition is finished.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (K₂CO₃).

    • Wash the solids with a small amount of DMF.

    • Combine the filtrates and remove the DMF under high vacuum.

    • The resulting crude product can be purified by silica gel column chromatography or recrystallization (e.g., from an ethanol/water mixture) to yield pure N1-(2-hydroxyethyl)uracil.

References

  • ioMosaic Corporation. (n.d.). Kinetics of the Reactions of Ethylene Oxide with Water and Ethylene Glycols.
  • Lund, H., & Jørgensen, S. (2007). A mechanistic investigation of ethylene oxide hydrolysis to ethanediol. PubMed, 111(36), 8407-14.
  • Lund, H., & Jørgensen, S. (2007). A Mechanistic Investigation of Ethylene Oxide Hydrolysis to Ethanediol.
  • Lehigh University. (n.d.). A Study of the Catalytic Hydration of Ethylene-Oxide to Ethylene-Glycol. Lehigh Preserve.
  • Portfolio-pplus.com. (2021). Tech-Type: Ethylene Oxide Hydrolysis into Ethylene Glycols.
  • Walczak, K., et al. (2007). N-1 regioselective Michael-type addition of 5-substituted uracils to (2-hydroxyethyl)
  • Walczak, K., et al. (2007). N-1 regioselective Michael-type addition of 5-substituted uracils to (2-hydroxyethyl) acrylate. Beilstein Journal of Organic Chemistry, 3, 39.
  • Li, S., et al. (2021). Critical Review of Synthesis, Toxicology and Detection of Acyclovir. Molecules, 26(19), 5996.
  • Malahov, A., et al. (2017). Selective N1-Alkylation of 1,3-Dibenzoyluracils: One-Pot Way to N1-Monosubstituted Uracil Derivatives.
  • ResearchGate. (n.d.).
  • International Agency for Research on Cancer. (1994). Ethylene oxide. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 60. Lyon: IARC.
  • Li, S., et al. (2021). Critical Review of Synthesis, Toxicology and Detection of Acyclovir.
  • Walczak, K., et al. (2007). N-1 regioselective Michael-type addition of 5-substituted uracils to (2-hydroxyethyl)
  • Barmaki, M., et al. (2008). Synthesis of Uracil Derivatives and Some of Their Reactions. Asian Journal of Chemistry, 20(7), 5277-5281.
  • ResearchGate. (2008).
  • ResearchGate. (n.d.).
  • Walczak, K., et al. (2010).
  • Tran, Q. H., et al. (2009). SYNTHESIS OF ACYCLOVIR AS AN ANTIHERPES-VIRUS DRUG. VAST Journals System.
  • Google Patents. (2014).
  • Bachrach, S. M., & Dzierlenga, M. W. (2011). Microsolvation of uracil and its conjugate bases: a DFT study of the role of solvation on acidity. The Journal of Physical Chemistry A, 115(22), 5674-83.
  • Rebsdat, S., & Mayer, D. (2000). Ethylene Oxide. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • MDPI. (2025).
  • Mesa Labs. (n.d.). How does Ethylene Oxide sterilize.
  • Wikipedia. (n.d.). Ethylene oxide.
  • Riches Engineering. (2024).
  • Wikipedia. (n.d.).
  • National Center for Biotechnology Information. (1994). Ethylene Oxide - Some Industrial Chemicals.
  • California Air Resources Board. (2023). Ethylene Oxide Emissions Guidance.
  • Khan, A., et al. (2020). New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study. ACS Omega, 5(37), 23831-23841.
  • Khan, A., et al. (2020). New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study.
  • Wikipedia. (n.d.). Uracil.
  • Green Chemistry (RSC Publishing). (n.d.). Highly selective N-Alkylation of amines promoted on silica: An efficient and recyclable surface.
  • Royal Society of Chemistry. (2024).
  • PubMed. (2013). Ethylene oxide's role as a reactive agent during sterilization: effects of polymer composition and device architecture.
  • MDPI. (2023). Influence of Ethylene Oxide and Gamma Irradiation Sterilization Processes on the Properties of Poly-L-Lactic-Acid (PLLA)
  • ResearchGate. (n.d.). Factors Affecting Tailing in Ethylene Oxide Sterilization Part 1: When Tailing is an Artifact . . . and Scientific Deficiencies in ISO 11135 and EN 550.
  • Environment Canada. (2001). Ethylene Oxide.

Sources

Optimization

Technical Guide: Stability &amp; Storage of 5-(2-hydroxyethyl)uracil

This technical guide addresses the stability, preparation, and troubleshooting of 5-(2-hydroxyethyl)uracil (5-HEU) stock solutions.[1][2] It is designed for researchers utilizing this compound as a biomarker for DNA dama...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, preparation, and troubleshooting of 5-(2-hydroxyethyl)uracil (5-HEU) stock solutions.[1][2] It is designed for researchers utilizing this compound as a biomarker for DNA damage (specifically ethylene oxide exposure) or as a pyrimidine metabolite standard in LC-MS/GC-MS workflows.[1][2][3]

[1][2]

Part 1: Executive Summary & Core Stability Logic

Can you store 5-(2-hydroxyethyl)uracil (5-HEU) at -20°C? Yes. 5-HEU is chemically stable at -20°C for 6–12 months when prepared in appropriate solvents (DMSO or neutral aqueous buffers) and stored properly.[1][2]

However, "stable" does not mean "invincible."[2][3] The primary risks to 5-HEU stock solutions are not chemical degradation (hydrolysis/oxidation) but rather physical instability (precipitation) and concentration drift caused by repeated freeze-thaw cycles.[1][2]

The Stability Matrix
ParameterStability AssessmentTechnical Insight
Chemical Stability High The hydroxyethyl group is a primary alcohol attached to the C5 position.[1][2] Unlike 5-(hydroxymethyl)uracil, which can be acid-labile, the ethyl linker provides better stability against elimination reactions.[1][2][3]
Physical Stability Moderate 5-HEU has limited solubility in cold water.[1][2][3] Freezing aqueous stocks can lead to micro-precipitates that do not redissolve upon thawing, altering the effective concentration.[3]
Light Sensitivity Low While uracils are generally UV-stable, long-term storage should always be in amber vials to prevent potential photo-oxidation artifacts.[1][2][3]
Solvent Choice Critical DMSO is superior to water for long-term frozen storage due to its cryoprotective nature and higher solubility limit.[1][2][3]

Part 2: Preparation & Storage Protocols[2][4]

To ensure data integrity, you must standardize your stock preparation.[2][3] Do not rely on "shaking it until it dissolves" before freezing.[2][3]

Protocol A: The "Gold Standard" DMSO Stock (Recommended)

Best for: Long-term storage (>1 month), LC-MS standards, cellular assays.[1][2][3]

  • Weighing: Weigh 5-HEU powder into a sterile, amber glass vial.

  • Dissolution: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10–50 mM .[2][3]

    • Why? DMSO prevents ice crystal formation that can damage the compound or cause precipitation.[2][3]

  • Vortexing: Vortex vigorously for 30 seconds. Ensure the solution is crystal-clear.

  • Aliquot Strategy (The "Single-Shot" Rule):

    • Divide the master stock into 50–100 µL aliquots in PCR tubes or microcentrifuge tubes.

    • Reasoning: This eliminates freeze-thaw cycles.[1][2][3] You thaw one tube, use it, and discard the remainder.[3]

  • Storage: Store at -20°C (good for 1 year) or -80°C (good for >2 years).

Protocol B: Aqueous Stock

Best for: Immediate use (same week) or applications where DMSO is toxic to the system.[2]

  • Dissolution: Dissolve 5-HEU in Milli-Q water or PBS (pH 7.4) .

    • Note: Maximum solubility in water is lower (~50 mg/L to ~2.5 mg/mL depending on temp).[2][3] Do not exceed 1 mg/mL to be safe against precipitation at low temps.[2][3]

  • Filtration: Syringe-filter (0.22 µm PVDF) to remove any undissolved micro-particulates.

  • Storage: Store at 4°C for up to 2 weeks. Do not freeze aqueous stocks unless absolutely necessary, as the freeze-concentration effect can force the compound out of solution.[3]

Part 3: Workflow Visualization

The following diagram illustrates the decision logic for storage and handling to maximize stability.

G Start 5-HEU Powder Solvent Choose Solvent Start->Solvent DMSO Anhydrous DMSO (10-50 mM) Solvent->DMSO Long Term Water Aqueous Buffer (<1 mg/mL) Solvent->Water Short Term Aliquot Aliquot into Single-Use Vials DMSO->Aliquot Bulk Store in Bulk DMSO->Bulk NOT Recommended Fridge Refrigerate at 4°C Water->Fridge Freeze Freeze at -20°C Aliquot->Freeze Thaw Thaw at RT (Vortex 30s) Freeze->Thaw Use Ready for Assay Fridge->Use PrecipCheck Check for Precipitate Thaw->PrecipCheck PrecipCheck->Use Clear Sonicate Sonicate/Warm (37°C, 5 min) PrecipCheck->Sonicate Cloudy Sonicate->Use

Caption: Optimal workflow for 5-HEU stock preparation. DMSO with aliquoting prevents freeze-thaw damage.[1][2]

Part 4: Troubleshooting & FAQs

Q1: I thawed my DMSO stock and I see a white pellet. Is the compound degraded?

Answer: Likely not degraded, but precipitated .[2][3]

  • Cause: DMSO freezes at 19°C. If the stock was highly concentrated or absorbed moisture from the air (DMSO is hygroscopic), the 5-HEU can crash out during the phase transition.

  • Fix: Warm the vial to 37°C for 5–10 minutes and vortex vigorously. If the solution clears, the compound is safe to use.[3] If it remains cloudy, filter it, but re-quantify the concentration via UV/HPLC, as you have likely lost mass.[3]

Q2: Can I use acid to help dissolve 5-HEU in water?

Answer: Avoid if possible.

  • Reasoning: While uracil rings are robust, acidic conditions (pH < 4) combined with freezing can catalyze hydrolysis or modification of side chains over time.[2][3] 5-HEU is sufficiently soluble in neutral pH.[1][2][3] If pH adjustment is needed for chromatography, do it at the working solution stage, not the stock solution stage.[3]

Q3: How do I validate that my 6-month-old stock is still good?

Answer: Perform a UV Ratio Check .

  • Uracil derivatives have a characteristic UV absorption maximum (

    
    ) around 260–265 nm.[2]
    
  • Protocol: Dilute a small aliquot of your stock 1:1000 in PBS.[2][3] Measure absorbance at 260 nm and 280 nm.

  • Criteria: The A260/A280 ratio should remain consistent with your baseline (typically ~2.0–2.5 for pure uracil derivatives). A significant shift or a flattening of the peak suggests degradation or contamination.[3]

Q4: Why is my LC-MS signal for 5-HEU dropping over time?

Answer: Check for adsorption to plastic.[2][3]

  • Issue: At low concentrations (nM range working solutions), 5-HEU can stick to polypropylene tubes.[1][2][3]

  • Solution: Use low-binding tubes or glass inserts for your autosampler vials.[1][2][3] Ensure your working solvents contain 0.1% formic acid or methanol to minimize wall interactions.[2][3]

Part 5: References

  • MedChemExpress. 5-Hydroxymethyluracil Protocol & Stability Data. (Data on structurally related uracil derivatives used as stability proxy).

  • Cayman Chemical. Hydroxymethyl Uracil Product Information. (Confirmation of -20°C storage standards for uracil analogs).

  • Djuric, Z. et al. (1991).[2][3] "Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection." Chemical Research in Toxicology. (Establishes analytical stability parameters). [2]

  • Li, K. et al. (2018).[2][3][4] "Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil." PLOS ONE. (Discusses aqueous instability of complex uracil derivatives).

Sources

Troubleshooting

Technical Support Center: Purification of Pyrimidine Products from γ-Butyrolactone (GBL)

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are facing the common challenge of removing unreacted γ-butyrolactone (GBL) from their p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are facing the common challenge of removing unreacted γ-butyrolactone (GBL) from their pyrimidine products. As a high-boiling, polar, and broadly miscible solvent, GBL can be notoriously difficult to separate from polar, non-volatile products. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you select and optimize the appropriate purification strategy for your specific pyrimidine derivative.

Understanding the Challenge: A Tale of Two Molecules

The difficulty in separating GBL from a pyrimidine product stems from their often-similar physicochemical properties. A successful purification strategy hinges on exploiting the subtle differences between them.

Propertyγ-Butyrolactone (GBL)Pyrimidine (Parent Compound)Your Pyrimidine Product
Boiling Point ~204-205 °C[1][2][3]~123-124 °C[4][5]Highly variable, often high
Solubility Miscible with water and most organic solvents[1][2][6]Soluble in water and many organic solvents[7][8][9]Variable, but often polar
Polarity Polar aprotic solventPolar[4][8]Typically polar
State at RT Colorless liquid[1][3]Crystalline solid (melts at 21-22 °C)[4][9]Typically solid

Note: The properties of your specific pyrimidine derivative will vary based on its substitution pattern. It is crucial to characterize your product to select the best purification method.

Decision-Making Workflow for GBL Removal

The following workflow provides a logical path to selecting the most effective purification technique based on the properties of your pyrimidine product and the nature of the impurities.

GBL_Removal_Workflow start Crude Reaction Mixture (Pyrimidine + GBL + Impurities) is_solid Is the pyrimidine product a solid at RT? start->is_solid try_crystallization Attempt Crystallization is_solid->try_crystallization Yes is_thermally_stable Is the product thermally stable and non-volatile? is_solid->is_thermally_stable No (Product is an oil) crystallization_ok Crystallization Successful? try_crystallization->crystallization_ok pure_solid Pure Pyrimidine Solid crystallization_ok->pure_solid Yes oiling_out Product 'Oils Out' or Remains in Solution crystallization_ok->oiling_out No oiling_out->is_thermally_stable extraction Consider Liquid-Liquid Extraction oiling_out->extraction Alternative vacuum_distillation Vacuum Distillation to Remove GBL is_thermally_stable->vacuum_distillation Yes chromatography Column Chromatography (Flash or HPLC) is_thermally_stable->chromatography No distillation_ok Sufficient Purity? vacuum_distillation->distillation_ok product_degrades Product Degrades or Co-distills with GBL vacuum_distillation->product_degrades distillation_ok->pure_solid Yes distillation_ok->chromatography No, impurities remain product_degrades->chromatography

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Cytotoxicity of 5-(2-hydroxyethyl)uracil and 5-Fluorouracil (5-FU)

A Technical Guide for Researchers and Drug Development Professionals In the landscape of cancer chemotherapy, antimetabolites have long been a cornerstone of treatment regimens. Among these, the pyrimidine analog 5-fluor...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of cancer chemotherapy, antimetabolites have long been a cornerstone of treatment regimens. Among these, the pyrimidine analog 5-fluorouracil (5-FU) has been a widely utilized agent for decades, particularly in the treatment of solid tumors such as colorectal, breast, and stomach cancers.[1] However, its clinical use is often accompanied by significant toxicity and the development of drug resistance.[2] This has spurred the ongoing search for novel uracil derivatives with improved therapeutic indices. One such derivative is 5-(2-hydroxyethyl)uracil. This guide provides an in-depth, objective comparison of the cytotoxic profiles of 5-(2-hydroxyethyl)uracil and 5-FU, supported by available experimental data and a discussion of their underlying mechanisms of action.

Introduction to the Compounds

5-Fluorouracil (5-FU): A Veteran Antimetabolite

5-FU is a synthetic pyrimidine analog where the hydrogen atom at the C-5 position of the uracil ring is replaced by a fluorine atom.[2] This substitution is key to its cytotoxic activity. To exert its anticancer effects, 5-FU must be intracellularly converted into its active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[3][4] These metabolites interfere with DNA and RNA synthesis and function, ultimately leading to cell death.[3]

5-(2-hydroxyethyl)uracil: A Challenger on the Horizon?

5-(2-hydroxyethyl)uracil is a derivative of uracil featuring a hydroxyethyl group at the C-5 position. The rationale behind such modifications is often to alter the compound's solubility, cell permeability, or interaction with target enzymes, potentially leading to a more favorable toxicity profile or enhanced efficacy. While research into 5-(2-hydroxyethyl)uracil is not as extensive as for 5-FU, preliminary studies on various 5-substituted uracil derivatives suggest that this class of compounds holds potential as anticancer agents.[5][6]

Mechanisms of Cytotoxicity: A Tale of Two Uracils

The cytotoxic effects of 5-FU are well-documented and multifaceted, primarily revolving around the disruption of nucleotide synthesis and the integrity of nucleic acids.

5-Fluorouracil's Multi-pronged Attack:

  • Inhibition of Thymidylate Synthase (TS): The active metabolite FdUMP forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate.[3] This complex blocks the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. The depletion of dTMP leads to a "thymineless death" in rapidly dividing cancer cells.[1][4]

  • Incorporation into DNA: FdUTP can be erroneously incorporated into DNA in place of deoxythymidine triphosphate (dTTP). This incorporation can lead to DNA fragmentation and instability, triggering apoptosis.[3]

  • Incorporation into RNA: FUTP is incorporated into various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). This leads to disruptions in RNA processing, maturation, and function, ultimately impairing protein synthesis and contributing to cytotoxicity.[7]

The following diagram illustrates the metabolic activation and primary mechanisms of action of 5-FU.

5-FU_Mechanism 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Metabolic Activation FdUTP FdUTP 5-FU->FdUTP Metabolic Activation FUTP FUTP 5-FU->FUTP Metabolic Activation TS Thymidylate Synthase FdUMP->TS Inhibits DNA_Incorp DNA Incorporation FdUTP->DNA_Incorp Incorporates into RNA_Incorp RNA Incorporation FUTP->RNA_Incorp Incorporates into DNA_Synth DNA Synthesis (dTMP production) TS->DNA_Synth Blocks Cell_Death Cell Death DNA_Synth->Cell_Death DNA_Incorp->Cell_Death RNA_Incorp->Cell_Death

Figure 1: Metabolic activation and cytotoxic mechanisms of 5-Fluorouracil.

The Enigmatic Mechanism of 5-(2-hydroxyethyl)uracil:

The precise molecular mechanisms underlying the cytotoxicity of 5-(2-hydroxyethyl)uracil are not as clearly defined as those for 5-FU. It is plausible that its structural similarity to thymidine precursors could lead to interactions with enzymes involved in nucleotide metabolism. However, without the electronegative fluorine atom, it is unlikely to inhibit thymidylate synthase in the same manner as 5-FU. Further research is required to elucidate its specific intracellular targets and pathways.

Comparative Cytotoxicity: A Data-Driven Assessment

A direct comparison of the cytotoxic potential of 5-(2-hydroxyethyl)uracil and 5-FU requires standardized in vitro assays on various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a key metric for this comparison.

While direct comparative IC50 data for 5-(2-hydroxyethyl)uracil against a range of cancer cell lines is limited in the currently available literature, we can compile the well-established cytotoxic profile of 5-FU across several common cancer cell lines to serve as a benchmark.

Table 1: Reported IC50 Values of 5-Fluorouracil (5-FU) in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MCF-7 Breast Adenocarcinoma11.79 - 24.5[8][9]
HeLa Cervical Carcinoma~50[8]
A549 Lung Carcinoma>100[10]
HCT-116 Colorectal Carcinoma2.2 (as µg/ml) - 19.87[8][11]
HepG2 Hepatocellular Carcinoma7 (as µg/ml) - 10.32[8][9]
HT-29 Colorectal Adenocarcinoma0.4114 - 34.18[11][12]

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Studies on other 5-substituted uracil derivatives have shown a wide range of cytotoxic activities, with some exhibiting moderate to significant effects against various cell lines.[6][13] For instance, certain 5-arylaminouracil derivatives have demonstrated dose-dependent toxic effects on glioblastoma cell lines with IC50 values in the low micromolar range.[14] However, a study on 5-hydroxyuridine, a related compound, showed it to be less cytotoxic than 5-FU to HT-29 cells.[15] Without specific experimental data for 5-(2-hydroxyethyl)uracil, a definitive comparison of its potency relative to 5-FU remains speculative.

Experimental Protocols for Cytotoxicity Assessment

To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for two widely accepted in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[16] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed cells in a 96-well plate Compound_Addition Add varying concentrations of 5-FU and 5-(2-hydroxyethyl)uracil Cell_Seeding->Compound_Addition Incubate_Cells Incubate for desired time (e.g., 24, 48, 72 hours) Compound_Addition->Incubate_Cells Add_MTT Add MTT solution to each well Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at ~570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50

Figure 2: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 5-FU and 5-(2-hydroxyethyl)uracil in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution (if required by the kit) to each well.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released for each treatment condition. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer) to calculate the percentage of cytotoxicity.

Concluding Remarks and Future Directions

5-Fluorouracil remains a potent and widely used chemotherapeutic agent, but its clinical utility is hampered by toxicity and resistance. The exploration of uracil derivatives like 5-(2-hydroxyethyl)uracil is a crucial avenue of research aimed at developing safer and more effective anticancer drugs.

This guide has outlined the well-established cytotoxic mechanisms and profile of 5-FU, providing a benchmark for comparison. While direct comparative data for 5-(2-hydroxyethyl)uracil is currently sparse, the provided experimental protocols offer a clear framework for researchers to conduct such head-to-head comparisons.

Future research should focus on:

  • Systematic in vitro screening: Evaluating the cytotoxicity of 5-(2-hydroxyethyl)uracil against a broad panel of cancer cell lines to determine its IC50 values and compare them directly with 5-FU.

  • Mechanistic studies: Elucidating the specific molecular targets and pathways through which 5-(2-hydroxyethyl)uracil exerts any observed cytotoxic effects.

  • In vivo studies: If promising in vitro activity is observed, progressing to animal models to assess its efficacy and toxicity profile in a whole-organism context.

By systematically investigating novel uracil derivatives, the scientific community can continue to build upon the foundation laid by drugs like 5-FU and strive for the development of next-generation anticancer therapies with improved outcomes for patients.

References

  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. MDPI. [Link]

  • Synthesis and cytotoxic activity of novel 5-substituted-1-(β-L-arabinofuranosyl) pyrimidine nucleosides. PubMed. [Link]

  • Predictive markers for the response to 5-fluorouracil therapy in cancer cells. PMC. [Link]

  • Synthesis of 5-amino derivatives of uracil and their 5′-norcarbocyclic... ResearchGate. [Link]

  • 5-Substituted pyrimidine acyclic nucleoside analogues 1-cyanomethyl- and 1-(4-cyanobutyl). PubMed. [Link]

  • Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. PMC. [Link]

  • Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents: A review. Journal of Applied Pharmaceutical Science. [Link]

  • Novel Uracil Derivatives as Anti-Cancer Agents: Design, Synthesis, Biological Evaluation and Computational Studies. ResearchGate. [Link]

  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Lirias - KU Leuven. [Link]

  • Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry. [Link]

  • Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents: A review. ResearchGate. [Link]

  • Uracil based derivatives as potent anticancer agents. ResearchGate. [Link]

  • Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents: A review. Journal of Applied Pharmaceutical Science. [Link]

  • The effect of compound 5 at IC50 and 2 x IC50 concentrations on the... ResearchGate. [Link]

  • In vitro and in vivo cytotoxicity of possible uracil metabolites of methylxanthines. PubMed. [Link]

  • IC 50 values of some selected compounds on MCF-7 and HCT 116 cancer cell lines. ResearchGate. [Link]

  • Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. [Link]

  • Selective cytotoxicity of 5-hydroxyuridine for human colon adenocarcinoma cells. PubMed. [Link]

  • Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines. OAText. [Link]

  • Assessment of cytotoxicity of 5-arylaminouracil derivatives. Molecular Biology. [Link]

  • Uracil derivatives/ursolic acid hybrids - naturally derived compounds as anticancer agents. Nature. [Link]

  • Effects of 5-Fluorouracil on the Expression of Epigenetic Enzymes and Promoter Methylation of Selected Genes in. Semantic Scholar. [Link]

  • Uracil derivatives as HIV-1 capsid protein inhibitors: design, in silico, in vitro and cytotoxicity studies. RSC Publishing. [Link]

  • An Efficient Synthesis and In vitro Cytostatic Activity of 5-Aminosulfonyl Uracil Derivatives. ResearchGate. [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC. [Link]

  • Fluorouracil. Wikipedia. [Link]

  • Evaluation of the cytotoxic effects of a compound on cell lines. PCBIS. [Link]

  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. PMC. [Link]

  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. [Link]

  • 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature. [Link]

  • An alternative molecular mechanism of action of 5-fluorouracil, a potent anticancer drug. PubMed. [Link]

  • What is the mechanism of action for 5-fluorouracil (5-FU)? Dr.Oracle. [Link]

Sources

Comparative

A Comparative Guide to the Antiviral Potency of 5-(2-hydroxyethyl)uracil Derivatives and Acyclovir

For Researchers, Scientists, and Drug Development Professionals In the landscape of antiviral therapeutics, particularly against herpesviruses, acyclovir has long been a cornerstone. Its targeted mechanism of action and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiviral therapeutics, particularly against herpesviruses, acyclovir has long been a cornerstone. Its targeted mechanism of action and favorable safety profile have made it a benchmark for novel antiviral development. This guide provides an in-depth technical comparison of the antiviral potency of a class of emerging compounds, 5-(2-hydroxyethyl)uracil derivatives, against the established efficacy of acyclovir. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for the assays used to generate these findings.

Introduction: The Quest for Novel Anti-Herpesvirus Agents

Herpes simplex virus (HSV) types 1 and 2, and varicella-zoster virus (VZV) are responsible for a spectrum of human diseases, from mucocutaneous lesions to more severe conditions like encephalitis.[1] Acyclovir, a guanosine analogue, has been a frontline therapy for these infections for decades.[1] However, the emergence of acyclovir-resistant viral strains, particularly in immunocompromised individuals, necessitates the continued search for new antiviral agents with alternative or improved mechanisms of action.[2]

5-Substituted uracil derivatives have shown promise as a class of compounds with significant anti-herpesvirus activity.[3] Among these, derivatives featuring a 5-(2-hydroxyethyl) substituent are of particular interest due to their structural similarity to the natural nucleoside thymidine and their potential to interact with viral enzymes. This guide will objectively assess their performance relative to acyclovir, supported by available experimental data.

Mechanism of Action: A Tale of Two Nucleoside Analogues

The efficacy of both acyclovir and 5-(2-hydroxyethyl)uracil derivatives hinges on their ability to be recognized and metabolized by viral enzymes, leading to the inhibition of viral DNA replication.

Acyclovir's Targeted Activation:

Acyclovir is a prodrug that requires a series of phosphorylation events to become active.[4] The key to its selectivity lies in the initial phosphorylation step, which is efficiently catalyzed by viral thymidine kinase (TK), an enzyme not present in uninfected cells.[1] Once converted to acyclovir monophosphate, cellular kinases further phosphorylate it to the active acyclovir triphosphate. This triphosphate form then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase.[4] Crucially, acyclovir lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, leading to obligate chain termination and halting viral replication.[5]

5-(2-hydroxyethyl)uracil Derivatives: A Similar Path of Deception:

Pyrimidine nucleoside analogues, including 5-substituted uracil derivatives, are widely recognized for their antiviral properties, often acting as terminator substrates for viral polymerases after intracellular phosphorylation.[6] It is proposed that 5-(2-hydroxyethyl)uracil derivatives follow a similar activation pathway to acyclovir. The viral thymidine kinase is thought to recognize these compounds as analogues of thymidine and catalyze their initial phosphorylation. Subsequent phosphorylation by cellular kinases would generate the triphosphate derivative, which can then act as an inhibitor of the viral DNA polymerase. The precise mode of inhibition, whether through competitive inhibition or chain termination, may vary depending on the specific side chains attached to the uracil core.

Comparative Antiviral Potency: A Data-Driven Analysis

The antiviral efficacy of a compound is typically quantified by its 50% effective concentration (EC₅₀), which is the concentration required to inhibit viral replication by 50%. Its toxicity to host cells is measured by the 50% cytotoxic concentration (CC₅₀). The ratio of these two values (CC₅₀/EC₅₀) gives the selectivity index (SI), a critical measure of a drug's therapeutic window.[7]

Compound/DerivativeVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Acyclovir HSV-1HELF0.25 - 0.73240>328[8]
Acyclovir HSV-2HELF2.1240>114[8]
Acyclovir VZV (Kawaguchi)-~7.5 (3.4 µg/mL)--[8]
(E)-5-(2-Bromovinyl)-araU HSV-1HELFSuperior to Acyclovir--[9]
5-Vinyl-araU HSV-1HELFSuperior to Acyclovir--[9]
Uracil Nucleoside Analogue 6 HSV-1-15.76--[10]
Uracil Nucleoside Analogue 8 HSV-1-15.1--[10]
(1'S,2'R)-5-[(E)-2-bromoethenyl]-1-[[1', 2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]-2,4-(1H, 3H)-pyrimidinedione VZV (Kawaguchi)-~0.06 (0.027 µg/mL)--[8]

Note: Data is compiled from multiple sources and experimental conditions may vary. HELF = Human Embryonic Lung Fibroblasts. araU = Arabinofuranosyluracil.

The available data suggests that certain 5-substituted uracil derivatives can exhibit antiviral potency comparable to or even exceeding that of acyclovir, particularly against VZV.[8][9] For instance, some (E)-5-halovinyluracil derivatives have demonstrated significantly lower EC₅₀ values against VZV than acyclovir.[8] It is important to note that the specific substituent at the 5-position and the nature of the sugar moiety play a crucial role in determining the antiviral activity and selectivity.

Experimental Protocols: The Foundation of Antiviral Evaluation

The data presented above is generated through rigorous in vitro assays. Understanding the methodology behind these experiments is crucial for interpreting the results and designing future studies.

Plaque Reduction Assay for Determining Antiviral Efficacy (EC₅₀)

This assay is the gold standard for quantifying the ability of a compound to inhibit the replication of lytic viruses.

Principle: A confluent monolayer of host cells is infected with a known amount of virus. In the presence of an antiviral compound, the number and size of plaques (localized areas of cell death caused by viral replication) will be reduced. The EC₅₀ is the concentration of the compound that reduces the plaque number by 50% compared to an untreated virus control.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero cells) into 6- or 12-well plates to form a confluent monolayer overnight.[11]

  • Virus Dilution: Prepare serial dilutions of the virus stock in a serum-free medium. The goal is to use a dilution that produces a countable number of plaques (e.g., 50-100 PFU/well).

  • Infection: Aspirate the culture medium from the cell monolayers and infect the cells with the diluted virus. Incubate for 1 hour at 37°C to allow for viral adsorption.[12]

  • Compound Treatment and Overlay: During the incubation, prepare serial dilutions of the test compounds (e.g., 5-(2-hydroxyethyl)uracil derivatives and acyclovir) in an overlay medium containing a semi-solid substance like methylcellulose or carboxymethyl-cellulose.[11][12]

  • Overlay Application: After the adsorption period, remove the virus inoculum and add the compound-containing overlay medium to the respective wells. The semi-solid overlay restricts viral spread to adjacent cells, leading to the formation of distinct plaques.[11]

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-4 days, depending on the virus and cell line, to allow for plaque development.[12]

  • Plaque Visualization and Counting: After incubation, fix the cells (e.g., with a methanol/acetone solution) and stain them with a solution like crystal violet.[13] The viable cells will stain, leaving the plaques as clear, unstained zones. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the untreated virus control. Plot the percentage of inhibition against the compound concentration and use a dose-response curve to determine the EC₅₀ value.

Plaque_Reduction_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis A Seed Host Cells (e.g., Vero) D Infect Cell Monolayer A->D B Prepare Viral Dilutions B->D C Prepare Compound Dilutions E Add Compound & Overlay Medium C->E D->E 1 hr adsorption F Incubate (2-4 days) E->F G Fix and Stain Cells F->G H Count Plaques G->H I Calculate EC50 H->I

Workflow of the Plaque Reduction Assay.
Cytotoxicity Assay for Determining CC₅₀

This assay is crucial for assessing the toxicity of the antiviral compounds to the host cells.

Principle: The metabolic activity of viable cells is measured in the presence of increasing concentrations of the test compound. The CC₅₀ is the concentration that reduces cell viability by 50% compared to untreated control cells. A common method is the MTT assay.[14]

Step-by-Step Methodology:

  • Cell Seeding: Seed the same host cell line used in the antiviral assay into a 96-well plate and allow the cells to attach overnight.[14]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium and add them to the cells. Include untreated cell controls.[14]

  • Incubation: Incubate the plate for the same duration as the plaque reduction assay (e.g., 48-72 hours).[14]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[14]

  • Formazan Solubilization: After a few hours of incubation with MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. Plot the percentage of viability against the compound concentration and use a dose-response curve to determine the CC₅₀ value.[14]

Cytotoxicity_Assay cluster_prep_cyto Preparation cluster_assay_cyto Assay Procedure cluster_analysis_cyto Analysis A_cyto Seed Host Cells (96-well plate) C_cyto Treat Cells with Compounds A_cyto->C_cyto B_cyto Prepare Compound Dilutions B_cyto->C_cyto D_cyto Incubate (48-72 hrs) C_cyto->D_cyto E_cyto Add MTT Reagent D_cyto->E_cyto F_cyto Solubilize Formazan (e.g., DMSO) E_cyto->F_cyto Incubate G_cyto Measure Absorbance F_cyto->G_cyto H_cyto Calculate % Viability G_cyto->H_cyto I_cyto Determine CC50 H_cyto->I_cyto

Sources

Validation

Substrate Specificity Profiling: 5-(2-hydroxyethyl)uracil Analogs vs. Standard HSV-1 TK Substrates

Topic: 5-(2-hydroxyethyl)uracil substrate affinity for HSV-1 thymidine kinase Content Type: Publish Comparison Guide [1] Executive Summary & Technical Context[1][2][3][4] This guide analyzes the substrate affinity of 5-(...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-(2-hydroxyethyl)uracil substrate affinity for HSV-1 thymidine kinase Content Type: Publish Comparison Guide

[1]

Executive Summary & Technical Context[1][2][3][4]

This guide analyzes the substrate affinity of 5-(2-hydroxyethyl)uracil (HEU) derivatives for Herpes Simplex Virus Type 1 Thymidine Kinase (HSV-1 TK).

Critical Distinction: HSV-1 TK is a nucleoside kinase, not a phosphoribosyltransferase. It does not phosphorylate the free base 5-(2-hydroxyethyl)uracil. Therefore, this analysis focuses on the nucleoside and acyclonucleoside forms containing the HEU base, specifically:

  • 5-(2-hydroxyethyl)-2'-deoxyuridine (HEDU): A nucleoside analog and metabolite of 5-ethyl-2'-deoxyuridine (EDU).

  • HEU-Acyclonucleosides: Synthetic analogs where the sugar is replaced by acyclic chains (mimicking penciclovir/acyclovir).

HSV-1 TK is distinguished from mammalian thymidine kinase (TK1) by its "promiscuous" active site, particularly at the pyrimidine C-5 position. While human TK1 strictly demands a methyl group (thymidine), HSV-1 TK tolerates bulky, hydrophobic, or polar substituents at C-5. This structural loophole is the foundation of suicide gene therapy and antiviral prodrug design.

Mechanistic Basis of Affinity

The high affinity of HSV-1 TK for 5-substituted uracils is driven by the active site architecture.

  • The C-5 Pocket: In HSV-1 TK, the region adjacent to the C-5 position of the pyrimidine ring is an open, hydrophobic pocket lined by residues that allow steric flexibility.

  • H-Bonding Network: The uracil ring is anchored by Glutamine 125 (Gln125) and Arginine 176 (Arg176). The 5-(2-hydroxyethyl) group extends into the pocket. Unlike a simple ethyl group, the terminal hydroxyl (-OH) in HEU can form additional water-mediated hydrogen bonds, potentially altering

    
     (turnover) even if 
    
    
    
    (binding affinity) remains tight.
Pathway Visualization: Phosphorylation Cascade

The following diagram illustrates the metabolic trap mechanism for HEU-containing substrates.

HSV1_TK_Pathway Prodrug HEU-Nucleoside (e.g., HEDU) MP HEU-MP (Monophosphate) Prodrug->MP Phosphorylation HSV_TK HSV-1 TK (Rate Limiting) HSV_TK->MP TP HEU-TP (Triphosphate) MP->TP Anabolism Cell_Kinase Cellular Kinases (GMPK / NDPK) Cell_Kinase->TP DNA Viral/Host DNA (Chain Termination) TP->DNA Incorporation (Polymerase Inhibition)

Caption: Metabolic activation pathway of HEU-nucleosides. HSV-1 TK performs the critical first phosphorylation step, trapping the molecule inside the cell.

Comparative Kinetic Analysis

The following table synthesizes kinetic data for HEU derivatives against the natural substrate (Thymidine) and standard antivirals.

Key Insight: HEU-containing nucleosides generally exhibit lower


 (higher affinity)  than guanosine analogs (Acyclovir/Ganciclovir) and are comparable to Thymidine.
Substrate

(µM)
Relative Affinity

(s⁻¹)
Efficiency (

)
Notes
Thymidine (dT) 0.5 ± 0.2 Reference (High) ~1.0 High Natural substrate. Tight binding.
5-Ethyl-2'-deoxyuridine (EDU) 0.6 - 1.0High (~100% of dT)~0.8HighParent of HEDU. Excellent substrate.
5-(2-hydroxyethyl)-dU (HEDU) 1.5 - 3.0 *High Variable High Metabolite of EDU. The -OH group slightly reduces lipophilicity but binding remains tight due to C-5 tolerance.
HEU-Penciclovir Analog < 10HighN/AHighDescribed as a "better substrate" than propyl analogs [1].
Ganciclovir (GCV) 45Moderate~0.5ModerateStandard suicide gene therapy prodrug.
Acyclovir (ACV) 400Low~0.3LowRequires high concentrations for effective phosphorylation.

*Note on HEDU Data: Values inferred from structural analogs (EDU) and competitive inhibition studies where 5-substituted uracils typically show


 values in the low micromolar range (1–5 µM).
Interpretation of Data[1][2][3][4][5][6][7][8][9][10][11][12]
  • Affinity vs. Thymidine: HEDU retains high affinity because the hydroxyethyl group fits the C-5 pocket without significant steric clash. It is significantly superior to Acyclovir (

    
     µM).[1]
    
  • The "Linker" Effect: In acyclonucleosides (where the sugar is replaced), the HEU base confers better binding than the native guanine found in Acyclovir. This makes HEU-analogs attractive candidates for PET imaging probes (e.g.,

    
    F-labeled versions) because they bind HSV-1 TK selectively and tightly.
    

Experimental Protocols for Affinity Measurement

To validate the affinity of a new HEU-analog, use the following self-validating kinase assay. This protocol uses a competitive inhibition design, which is more robust for determining affinity (


) relative to a known substrate.
Method: Radiometric Competitive Inhibition Assay

Objective: Determine the


 of 5-(2-hydroxyethyl)uracil nucleoside by measuring its ability to inhibit the phosphorylation of [methyl-

H]Thymidine.
Reagents
  • Enzyme: Recombinant HSV-1 TK (purified from E. coli expression system, e.g., BL21 strain).

  • Substrate: [methyl-

    
    H]Thymidine (Specific Activity > 10 Ci/mmol).
    
  • Test Compound: HEU-Nucleoside (dissolved in DMSO; final DMSO < 1%).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM ATP, 10 mM DTT, 100 µg/mL BSA.

Workflow Diagram

Kinase_Assay Step1 Preparation Mix Buffer + ATP + HSV-1 TK Step2 Competition Setup Add [3H]-Thymidine (Fixed Conc.) + HEU-Analog (Variable Conc.) Step1->Step2 Step3 Incubation 37°C for 30 mins Step2->Step3 Step4 Termination Spot on DE-81 Ion Exchange Paper Step3->Step4 Step5 Wash Wash with 1mM Ammonium Formate (Removes unreacted nucleoside) Step4->Step5 Step6 Quantification Liquid Scintillation Counting Step5->Step6

Caption: Radiometric competitive inhibition workflow to determine Ki of HEU substrates.

Data Analysis
  • Plot Fractional Activity (

    
    ) vs. Log[HEU-Analog].
    
  • Fit data to the Cheng-Prusoff Equation to calculate

    
    :
    
    
    
    
    • Where

      
       is the concentration of [³H]Thymidine (typically 0.5 µM).
      
    • 
       is the Michaelis constant of Thymidine for HSV-1 TK (0.5 µM).[1]
      

Structural & Therapeutic Implications[3][10]

Suicide Gene Therapy (HSV-TK/GCV System)

While Ganciclovir is the standard, its moderate affinity (


 µM) limits efficacy at low doses. HEU-analogs, with 

values closer to 1-3 µM, theoretically allow for lower dosing and reduced systemic toxicity. However, the downstream toxicity depends on the DNA polymerase inhibition by the triphosphate form, not just the kinase affinity.
PET Imaging Probes

The high affinity of HEU-derivatives makes them ideal "reporter probes." A


F-labeled HEU-nucleoside can be used to visualize HSV-1 TK expression in tumors (gene therapy monitoring) because it is phosphorylated and trapped specifically in TK+ cells, while being ignored by human TK1.
Resistance Profiling

Mutations in HSV-1 TK (e.g., A168H) often alter the substrate specificity. Because HEU relies on the C-5 pocket, mutants that constrict this pocket (via steric hindrance) will show high resistance to HEU-analogs, providing a diagnostic marker for drug-resistant viral strains.

References

  • Nencka, R., et al. (2013). "C-5 hydroxyethyl and hydroxypropyl acyclonucleosides as substrates for thymidine kinase of herpes simplex virus type 1 (HSV-1 TK): syntheses and biological evaluation."[2] Molecules, 18(5), 5104-5124.

  • Wild, K., et al. (1997). "The structures of thymidine kinase from herpes simplex virus type 1 in complex with substrates and a substrate analogue."[3] Protein Science, 6(10), 2097-2106.

  • De Clercq, E. (2001). "Antiviral drugs: current state of the art." Journal of Clinical Virology, 22(1), 73-89.

  • Balzarini, J., et al. (1994). "5-Ethyl-2'-deoxyuridine: a potential new drug for the treatment of herpes simplex virus infections." Molecular Pharmacology.

  • Kokoris, M. S., & Black, M. E. (2002). "Characterization of herpes simplex virus type 1 thymidine kinase mutants selected under a single round of high-dose brivudin." Antimicrobial Agents and Chemotherapy, 46(5), 1437-1446.

Sources

Comparative

A Comparative Guide to DNA Adduct Formation by Ethylene Oxide and Propylene Oxide

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of DNA adduct formation by two industrially significant epoxides: ethylene oxide (EO) and propylene ox...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of DNA adduct formation by two industrially significant epoxides: ethylene oxide (EO) and propylene oxide (PO). As a senior application scientist, this document moves beyond a simple recitation of facts to explain the underlying chemical mechanisms, compare genotoxic potential with supporting quantitative data, and provide detailed, field-proven protocols for adduct analysis. The goal is to equip researchers with the necessary knowledge to design, execute, and interpret studies involving these critical alkylating agents.

Part 1: The Genesis of Genotoxicity: Chemical Reactivity and Mechanistic Pathways

Ethylene oxide and propylene oxide are direct-acting alkylating agents, meaning they do not require metabolic activation to exert their genotoxic effects. Their reactivity stems from the strained three-membered epoxide ring, which is susceptible to nucleophilic attack by cellular macromolecules, including DNA.[1] The primary mechanism of interaction is a bimolecular nucleophilic substitution (SN2) reaction, where nucleophilic sites on DNA bases attack one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of a stable covalent bond.[2][3]

The most nucleophilic site in DNA, and therefore the most frequent target for both EO and PO, is the N7 position of guanine.[3][4][5] This reaction accounts for over 95% of the DNA adducts formed by ethylene oxide.[4][6] The resulting adducts are N7-(2-hydroxyethyl)guanine (N7-HEG) from EO and N7-(2-hydroxypropyl)guanine (N7-HPG) from PO.[4][7]

While N7-guanine is the predominant site of alkylation, other nucleophilic centers in DNA are also targeted, albeit at a much lower frequency. These include the N3 position of adenine and the O6 position of guanine.[2][3] These minor adducts, particularly O6-alkylguanine, are often considered more significant for mutagenesis than the more abundant N7-guanine adducts because they can directly cause mispairing during DNA replication.[2]

G cluster_0 Metabolic Activation (Parent Olefin) Ethylene Ethylene CYP450 Cytochrome P450 Metabolism Ethylene->CYP450 Propylene Propylene Propylene->CYP450 EO Ethylene Oxide (EO) CYP450->EO forms PO Propylene Oxide (PO) CYP450->PO forms N7_HEG N7-(2-hydroxyethyl)guanine (N7-HEG) >95% EO->N7_HEG Reacts with Guanine Other_EO Minor Adducts (e.g., O6-HEG, N3-HEA) EO->Other_EO Reacts with other sites N7_HPG N7-(2-hydroxypropyl)guanine (N7-HPG) Major Adduct PO->N7_HPG Reacts with Guanine Other_PO Minor Adducts (e.g., N3-HPA) PO->Other_PO Reacts with other sites DNA DNA

Caption: Metabolic activation of parent olefins and subsequent DNA adduct formation by EO and PO.

Part 2: A Tale of Two Epoxides: Comparative Reactivity and Genotoxicity

While both EO and PO are genotoxic, a consistent body of evidence demonstrates that ethylene oxide is the more potent agent. This difference in potency is rooted in its chemical structure and reactivity.

Chemical Reactivity: The smaller size and reduced steric hindrance of ethylene oxide compared to propylene oxide (which has an additional methyl group) allow for more efficient reaction with nucleophilic sites on DNA. In vitro studies measuring second-order rate constants for the reaction with N-7-guanine found that EO reacts more than twice as fast as PO.[8]

Genotoxicity: This difference in chemical reactivity translates directly to greater biological activity.

  • In the yeast Saccharomyces cerevisiae, EO was found to be 5 to 10 times more effective than PO at inducing gene conversion and reverse mutations.[9][10]

  • Similarly, in the fruit fly Drosophila melanogaster, EO is 5-10 times more mutagenic than PO per unit of exposure.[11] This study also demonstrated that the level of N7-guanine alkylation per ppm of exposure was 3.5-fold higher for EO than for PO, providing a direct molecular link for the observed difference in mutagenicity.[11]

Part 3: By the Numbers: Quantitative Comparison of Adduct Formation

Quantifying the level of DNA adducts is crucial for risk assessment and for understanding dose-response relationships. Adduct levels are typically expressed as the number of adducts per a given number of normal nucleotides (e.g., adducts/10⁸ nucleotides) or in moles per mole of DNA base (e.g., pmol/μmol guanine). The table below summarizes key quantitative data from in vivo rodent studies.

CompoundSpeciesExposureTissueAdduct MeasuredAdduct LevelReference
Ethylene Oxide Rat50 ppm (4 wks, inhal.)LiverN7-HEG310 adducts / 10⁸ nucleotides[12]
Ethylene Oxide Rat100 ppm (4 wks, inhal.)LiverN7-HEG558 adducts / 10⁸ nucleotides[12]
Ethylene Oxide Rat200 ppm (4 wks, inhal.)LiverN7-HEG1202 adducts / 10⁸ nucleotides[12]
Propylene Oxide Rat500 ppm (4 wks, inhal.)Nasal EpitheliumN7-HPG~800 pmol / mg DNA[7]
Propylene Oxide Rat[¹⁴C]PO (inhal.)LungN7-HPG0.13 pmol / μmol guanine[7]
Propylene Oxide Rat[¹⁴C]PO (inhal.)LiverN7-HPG0.03 pmol / μmol guanine[7]

Key Insights from the Data:

  • Dose-Response: For ethylene oxide, a clear, linear relationship is observed between the exposure concentration and the level of N7-HEG adducts formed in the liver.[12]

  • Tissue Specificity: For propylene oxide administered via inhalation, higher levels of adducts are observed in the nasal respiratory tissue, the primary site of contact and tumor formation in rodents, compared to systemic tissues like the liver.[7] This highlights the importance of the route of exposure in determining target organ dosimetry.

  • Endogenous Background: It is critical for researchers to recognize that N7-HEG and N7-HPG adducts are present at low background levels in the DNA of unexposed animals and humans.[4] These endogenous adducts are formed from ubiquitous exposure to the parent olefins from sources like normal metabolic processes and gut bacteria.[4] Therefore, robust studies must distinguish between exogenously formed adducts and this endogenous background.

Part 4: The Scientist's Toolkit: Protocols for DNA Adduct Analysis

The choice of analytical method is dictated by the specific research question, the required sensitivity, and the availability of instrumentation. Here, we detail the methodologies for the three most common and validated techniques for analyzing EO and PO DNA adducts.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - The Gold Standard

Principle: This is the most widely used method due to its high sensitivity, specificity, and ability to provide structural confirmation. The method involves the enzymatic digestion of DNA to individual 2'-deoxynucleosides, which are then separated by liquid chromatography and detected by a mass spectrometer.

Causality Behind Experimental Choices:

  • Enzymatic Digestion to Nucleosides: DNA is hydrolyzed to its constituent nucleosides (e.g., deoxyguanosine) rather than free bases. This is because nucleosides are less polar, providing better retention and separation on reverse-phase LC columns, and they are less prone to analytical artifacts compared to acid hydrolysis.[13][14]

  • Tandem Mass Spectrometry (MS/MS): Using MS/MS is critical for specificity. A specific precursor ion (the molecular weight of the adducted nucleoside) is selected and fragmented. The detection of a characteristic product ion (typically the adducted base following the neutral loss of the deoxyribose sugar) provides unambiguous identification and quantification, even in complex biological matrices.[15]

Step-by-Step Protocol:

  • DNA Isolation: Isolate high-purity DNA from tissues or cells using a commercial kit or standard phenol-chloroform extraction. Ensure removal of RNA by treating with RNase A.

  • DNA Quantification: Accurately quantify the DNA concentration using UV spectrophotometry (e.g., NanoDrop) or a fluorescence-based assay (e.g., PicoGreen).

  • Enzymatic Hydrolysis:

    • To 20-50 µg of DNA in a microcentrifuge tube, add buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂).

    • Add a cocktail of enzymes: nuclease P1, followed by alkaline phosphatase. The sequential addition ensures complete digestion to nucleosides.

    • Incubate at 37°C for 2-4 hours or until digestion is complete.

  • Sample Cleanup (Optional but Recommended): Use solid-phase extraction (SPE) to remove enzymes and other interfering matrix components, which can improve signal-to-noise and prolong LC column life.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the hydrolyzed sample onto a C18 reverse-phase LC column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B) to separate the adducts from the normal nucleosides.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Detection: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transition for the adduct of interest (e.g., for N7-HEG-deoxyguanosine, the transition would be from its protonated molecular ion to the protonated N7-HEG base).

  • Quantification: Create a calibration curve using authentic, synthesized standards of the adduct. Spike a known amount of a stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N₅]-N7-HEG-dG) into samples and standards to correct for matrix effects and variations in instrument response.

G A 1. DNA Isolation (Tissue/Cells) B 2. Enzymatic Digestion (Nuclease P1, Alk. Phos.) A->B C 3. Sample Cleanup (SPE) B->C D 4. LC Separation (C18 Column) C->D E 5. ESI Source (Ionization) D->E F 6. Tandem MS (Precursor -> Product Ion) E->F G 7. Quantification (vs. Cal. Curve) F->G

Caption: General workflow for DNA adduct analysis by LC-MS/MS.

Method 2: ³²P-Postlabelling Assay - For Ultimate Sensitivity

Principle: This classic method offers exceptional sensitivity, capable of detecting as few as one adduct in 10¹⁰ normal nucleotides, making it ideal for studies with very low exposure levels.[16][17] It involves digesting DNA to 3'-monophosphates, enzymatically transferring a ³²P-labeled phosphate to the adducts, and separating the radiolabeled adducts by thin-layer chromatography (TLC).[18][19]

Step-by-Step Protocol:

  • DNA Isolation and Digestion: Isolate DNA and digest it to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Optional): To increase sensitivity, adducts can be enriched using methods like nuclease P1 digestion, which removes normal nucleotides, leaving the more resistant adducted nucleotides.

  • ³²P-Labeling: Incubate the digested DNA with [γ-³²P]ATP and T4 polynucleotide kinase. The enzyme transfers the radioactive ³²P-phosphate to the 5'-hydroxyl group of the adducted nucleotides.

  • Chromatographic Separation: Spot the labeled sample onto a polyethyleneimine (PEI)-cellulose TLC plate.

  • Develop the Chromatogram: Perform multi-directional chromatography using a series of different buffer systems to resolve the adducted nucleotides from excess ATP and normal nucleotides.

  • Detection and Quantification: Expose the TLC plate to a phosphor screen or X-ray film. Quantify the radioactivity in the adduct spots using a phosphorimager or by scintillation counting of the excised spots.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This technique is a robust method for quantifying the thermally stable N7-guanine adducts. It requires hydrolysis of the DNA to release the free bases, followed by chemical derivatization to make the adducts volatile for GC analysis.[20][21]

Step-by-Step Protocol:

  • DNA Isolation: Isolate DNA as described for LC-MS/MS.

  • Adduct Release: Release the N7-alkylguanine adducts from the DNA backbone by neutral thermal hydrolysis (heating at 100°C) or mild acid hydrolysis.[21]

  • Purification: Purify the released adducts from the remaining DNA and other components, often using SPE.

  • Derivatization: This is a critical step. The polar adducts must be chemically modified to become volatile. A common method is derivatization with pentafluorobenzyl bromide (PFBBr) to form an electrophoric derivative suitable for detection by electron capture mass spectrometry (EC-MS), which provides high sensitivity.[20]

  • GC-MS Analysis: Inject the derivatized sample into the GC. The adducts are separated based on their boiling points and retention times on the GC column. The mass spectrometer is used for detection and quantification.

  • Quantification: Use a stable isotope-labeled internal standard (e.g., N7-HEG-d₄) and a calibration curve with authentic standards, similar to the LC-MS/MS method.

Part 5: The Aftermath: Biological Fate and Toxicological Significance

The formation of a DNA adduct is the initiating event, but its ultimate biological consequence depends on its chemical stability and the cell's ability to repair the damage.

  • Chemical Instability and Depurination: The N7-guanine adducts formed by both EO and PO are chemically unstable.[4] The alkylation at the N7 position introduces a positive charge into the guanine imidazole ring, which weakens the N-glycosidic bond connecting the base to the deoxyribose sugar. This leads to spontaneous hydrolysis, or depurination , releasing the adducted base and leaving an abasic (AP) site in the DNA.[4]

  • DNA Repair: Cells possess DNA repair pathways, primarily Base Excision Repair (BER), to handle lesions like N7-alkylguanine and the resulting AP sites. The efficiency of these repair processes is a key determinant of whether the initial damage leads to a permanent mutation.

  • Mutagenic Potential: N7-HEG and N7-HPG themselves do not significantly distort the DNA helix and are generally bypassed accurately by DNA polymerases.[22] Therefore, they are considered to be non-mutagenic or very weakly mutagenic.[4] The primary mutagenic threat from these epoxides is thought to arise from two sources:

    • Error-prone processing of AP sites: If an AP site created by depurination is not repaired before DNA replication, DNA polymerases may incorrectly insert a base opposite the gap (often an adenine), leading to a mutation.[1]

    • Formation of minor, miscoding adducts: Less frequent but more stable adducts, such as O⁶-(2-hydroxyethyl)guanine, are highly miscoding and can directly lead to mutations if not repaired before replication.[2]

References

  • Gansewendt, B., et al. (2019). Understanding the importance of low-molecular weight (ethylene oxide- and propylene oxide-induced) DNA adducts and mutations in risk assessment: Insights from 15 years of research and collaborative discussions. Environmental and Molecular Mutagenesis, 60(2), 100-121. [Link]

  • Agurell, E., et al. (1991). Genotoxic effects of ethylene oxide and propylene oxide: a comparative study. Mutation Research, 250(1-2), 229-37. [Link]

  • Kolman, A., et al. (2002). Genotoxic effects of ethylene oxide, propylene oxide and epichlorohydrin in humans: update review (1990-2001). Mutation Research, 512(2-3), 173-94. [Link]

  • Gansewendt, B., et al. (2019). Understanding the importance of low-molecular weight (ethylene oxide- and propylene oxide-induced) DNA adducts and mutations in risk assessment: Insights from 15 years of research and collaborative discussions. ResearchGate. [Link]

  • Philippin, G., et al. (2014). Ethylene oxide and propylene oxide derived N7-alkylguanine adducts are bypassed accurately in vivo. DNA Repair, 22, 133-6. [Link]

  • Lynch, H. N., et al. (2022). Systematic review of the scientific evidence on ethylene oxide as a human carcinogen. Chemico-Biological Interactions, 364, 110031. [Link]

  • Pauwells, S., et al. (1998). Comparison of ethylene, propylene and styrene 7,8-oxide in vitro adduct formation on N-terminal valine in human haemoglobin and on N-7-guanine in human DNA. Mutation Research, 418(1), 21-33. [Link]

  • Ríos-Blanco, M. N., et al. (2000). Quantitation of DNA and hemoglobin adducts and apurinic/apyrimidinic sites in tissues of F344 rats exposed to propylene oxide by inhalation. Carcinogenesis, 21(11), 2011-2017. [Link]

  • Vergnes, J. S., & Schmit, B. (2000). Formation of DNA adducts and induction of mutagenic effects in rats following 4 weeks inhalation exposure to ethylene oxide as a basis for cancer risk assessment. Mutation Research, 464(2), 135-147. [Link]

  • Kolman, A., et al. (2002). Genotoxic effects of ethylene oxide, propylene oxide and epichlorohydrin in humans: update review (1990-2001). ResearchGate. [Link]

  • Solomon, J. J., et al. (1989). DNA adducts of propylene oxide and acrylonitrile epoxide: hydrolytic deamination of 3-alkyl-dCyd to 3-alkyl-dUrd. Environmental Health Perspectives, 81, 19-22. [Link]

  • International Agency for Research on Cancer. (2012). Ethylene Oxide. In: Chemical Agents and Related Occupations. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 100F. Lyon, France. [Link]

  • Kolman, A., et al. (2003). Genotoxic effects of ethylene oxide, propylene oxide and epichlorohydrin in humans: Update review (1990-2001). Mutation Research/Reviews in Mutation Research, 512(2-3), 173-194. [Link]

  • Lawley, P. D., & Jarman, M. (1972). Alkylation by propylene oxide of deoxyribonucleic acid, adenine, guanosine and deoxyguanylic acid. Biochemical Journal, 126(4), 893-900. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Ethylene Oxide. U.S. Department of Health and Human Services, Public Health Service. [Link]

  • National Research Council (US) Committee on Biologic Markers. (1989). Biologic Markers in Reproductive Toxicology. Washington (DC): National Academies Press (US). [Link]

  • Philippin, G., et al. (2014). Ethylene oxide and propylene oxide derived N7-alkylguanine adducts are bypassed accurately in vivo. ResearchGate. [Link]

  • Allam, K., et al. (1995). General method for determining ethylene oxide and related N7-guanine DNA adducts by gas chromatography-electron capture mass spectrometry. Journal of Chromatography A, 712(2), 345-54. [Link]

  • Nivard, M. J. M., et al. (2003). Mutagenic activity of ethylene oxide and propylene oxide under XPG proficient and deficient conditions in relation to N-7-(2-hydroxyalkyl) guanine levels in Drosophila. Mutation Research, 529(1-2), 85-93. [Link]

  • Singh, R., & Farmer, P. B. (2006). The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry. Mutation Research, 612(2), 85-101. [Link]

  • Allam, K., et al. (1995). General method for determining ethylene oxide and related NT-guanine DNA adducts by gas chromatography-electron capture mass spectrometry. CDC Stacks. [Link]

  • Wikipedia contributors. (2024, January 29). DNA adduct. In Wikipedia, The Free Encyclopedia. [Link]

  • Solomon, J. J., et al. (1988). Reactions of propylene oxide with 2′-deoxynucleosides and in vitro with calf thymus DNA. Chemico-Biological Interactions, 67(3-4), 275-294. [Link]

  • American Chemistry Council. (2023). Recent Ethylene Oxide Studies Since 2016. Regulations.gov. [Link]

  • Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts. Nature Protocols, 2(11), 2772-81. [Link]

  • Phillips, D. H., & Arlt, V. M. (2020). 32P-Postlabeling Analysis of DNA Adducts. Methods in Molecular Biology, 2118, 191-204. [Link]

  • Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts. Nature Experiments. [Link]

  • Phillips, D. H., & Arlt, V. M. (2020). 32P-Postlabeling Analysis of DNA Adducts. Springer Nature Experiments. [Link]

  • Pandey, A. (2024). LC-MS/MS Method for DNA Adducts Analysis in Cell-based In-vitro Samples. NorthEast BioLab. [Link]

  • Pottenger, L. H., et al. (2018). Understanding the Importance of Low-molecular Weight (Ethylene Oxide- and Propylene Oxide-induced) DNA Adducts and Mutations in Risk Assessment. Amanote Research. [Link]

  • Al-Sbiei, A., et al. (2024). Biological Factors Influencing Individual Responses to Propylene Oxide. medRxiv. [Link]

  • Agilent Technologies. (2023). Ethylene Oxide and Propylene Oxide Analysis Using the Agilent 990 Micro GC. Agilent Technologies. [Link]

  • Gerdemann, A., et al. (2025). A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. Archives of Toxicology. [Link]

  • Balbo, S., et al. (2020). DNA Adductomic Analysis by Data-Independent Mass Spectrometry. Spectroscopy Online. [Link]

  • Cui, Y. (2020). LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. eScholarship, University of California. [Link]

  • Gu, D., & Wang, Y. (2019). Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. Toxics, 7(2), 24. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Bioequivalence: Synthesized vs. Commercial 5-(2-hydroxyethyl)uracil

Prepared for: Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the source of an active pharmaceutical ingredient (API) is a critical variable. Wheth...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the source of an active pharmaceutical ingredient (API) is a critical variable. Whether an API is synthesized in-house for novel research or sourced from a commercial vendor for formulation development, its biological equivalence to a reference standard is paramount. This guide provides an in-depth technical comparison of synthesized versus commercially available 5-(2-hydroxyethyl)uracil, a modified pyrimidine nucleoside with applications in antiviral research and as a synthetic building block.

This document moves beyond a simple procedural outline. It delves into the causality behind experimental choices, establishes self-validating protocols, and is grounded in authoritative scientific and regulatory principles to ensure a comprehensive understanding of bioequivalence assessment.

The Imperative of Bioequivalence

Bioequivalence is a fundamental concept ensuring that a test pharmaceutical product will perform in the same manner as a reference product. For a synthesized API to be considered a viable alternative to a commercial standard, it must exhibit an equivalent rate and extent of absorption, leading to comparable bioavailability at the site of action.[1] The U.S. Food and Drug Administration (FDA) provides extensive guidance on demonstrating bioequivalence, which serves as the foundation for the principles discussed herein.[2] While often applied to generic drug formulations, the core principles of comparative analysis are essential for any researcher substituting a lab-synthesized compound for a commercially established one.

This guide will systematically address:

  • A representative, well-vetted protocol for the synthesis of 5-(2-hydroxyethyl)uracil.

  • The critical physicochemical characterization required to establish identity and purity.

  • A framework for in vitro bioequivalence studies designed to predict in vivo performance.

Synthesis of 5-(2-hydroxyethyl)uracil: A Controlled Approach

The reliable synthesis of the target molecule is the first step in this comparative analysis. The chosen method must be reproducible and yield a product of high purity. The following protocol is a robust method for the hydroxymethylation of uracil, followed by a subsequent reaction to form the hydroxyethyl group. A more direct, one-pot synthesis is also plausible, such as the reaction of 5-lithiated uracil with 2-bromoethanol, but the stepwise approach offers greater control over intermediates and purification. Here, we adapt a common method involving the initial formation of 5-hydroxymethyluracil.[3]

Experimental Protocol: Synthesis

Step 1: Synthesis of 5-Hydroxymethyluracil

  • Reagents & Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 11.2 g (0.1 mol) of uracil and 3.3 g (0.11 mol) of paraformaldehyde in 100 mL of an aqueous solution containing 5.6 g (0.1 mol) of potassium hydroxide (KOH).

  • Reaction: Heat the mixture to 55°C with continuous stirring. The rationale for this temperature is to facilitate the reaction without promoting significant side-product formation. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a mobile phase of ethyl acetate:methanol (9:1).

  • Workup & Isolation: Once the uracil starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature. Carefully neutralize the solution with 6M hydrochloric acid (HCl) until a precipitate forms (pH ~7).

  • Purification: Filter the crude product, wash with cold water, and then with acetone to remove unreacted paraformaldehyde and other impurities. Recrystallize the solid from hot water to yield pure 5-hydroxymethyluracil.

Step 2: Conversion to 5-(2-hydroxyethyl)uracil This step involves a conceptual extension, such as a Wittig-type reaction on the aldehyde form of 5-formyluracil (obtainable by oxidation of 5-hydroxymethyluracil) followed by reduction, or a Grignard reaction. A more direct approach involves reacting a protected 5-halouracil with ethylene glycol. For the purpose of this guide, we will assume a successful synthesis yielding the final compound for subsequent analysis.

Synthesis Workflow Diagram

Below is a conceptual workflow for the synthesis of 5-(2-hydroxyethyl)uracil.

G cluster_0 Step 1: Hydroxymethylation cluster_1 Step 2: Chain Extension Uracil Uracil Reaction1 Reaction Mixture Uracil->Reaction1 Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction1 KOH_H2O KOH / H2O @ 55°C KOH_H2O->Reaction1 Neutralize Neutralization (HCl) Reaction1->Neutralize Filter_Wash Filter & Wash Neutralize->Filter_Wash HMU 5-Hydroxymethyluracil Filter_Wash->HMU Reaction2 Conversion Reaction HMU->Reaction2 Reagent_X Appropriate Reagents Reagent_X->Reaction2 Purification Chromatographic Purification Reaction2->Purification Final_Product 5-(2-hydroxyethyl)uracil Purification->Final_Product

Caption: Conceptual workflow for the synthesis of 5-(2-hydroxyethyl)uracil.

Physicochemical Characterization: The Foundation of Equivalence

Before any biological testing, the synthesized API must be rigorously compared against a commercial reference standard to confirm its identity, purity, and solid-state properties. Any significant deviation at this stage would invalidate a bioequivalence claim. This is aligned with the FDA's emphasis on Quality, which includes physicochemical attributes (Q3 equivalence).[4]

Analytical Methodologies
  • Structural Confirmation:

    • ¹H and ¹³C NMR: To confirm the molecular structure and atom connectivity. The spectra of the synthesized compound must be superimposable with the commercial standard.

    • Mass Spectrometry (MS): To confirm the molecular weight. High-resolution MS is preferred to confirm the elemental composition.

  • Purity Assessment:

    • HPLC-UV: A validated method to determine purity and quantify impurities. The purity of the synthesized batch should be comparable to the commercial product (typically >98%).

  • Solid-State Properties:

    • FTIR Spectroscopy: To compare the vibrational frequencies of functional groups, which can provide information on polymorphic form.

    • Differential Scanning Calorimetry (DSC): To determine the melting point and identify potential polymorphisms. Significant differences in thermal profiles could impact dissolution and bioavailability.[5]

Data Summary: Physicochemical Comparison
Parameter Commercial Standard (Expected) Synthesized Product (Hypothetical Results) Conclusion
Appearance White to off-white powderWhite crystalline powderComparable
¹H NMR Spectrum conforms to structureSpectrum matches standardEquivalent
Mass (m/z) [M+H]⁺ = 157.056[M+H]⁺ = 157.055Equivalent
Purity (HPLC) ≥ 98.0%99.2%Comparable
Melting Point (DSC) 265-270 °C267 °CEquivalent
FTIR Characteristic peaks match referenceSpectrum matches standardEquivalent

In Vitro Bioequivalence Assessment

For orally administered drugs, in vitro dissolution and permeability studies are powerful tools for predicting in vivo performance and can be central to establishing bioequivalence.[6][7] These tests are designed to mimic the physiological conditions of the human gastrointestinal tract.

Experimental Protocol: Comparative Dissolution Study

This protocol is based on general guidelines for immediate-release dosage forms.[8]

  • Apparatus: USP Dissolution Apparatus 2 (Paddle) at 75 rpm.

  • Media: Prepare 900 mL of three different dissolution media:

    • 0.1 N HCl (pH 1.2)

    • Acetate buffer (pH 4.5)

    • Phosphate buffer (pH 6.8)

  • Procedure:

    • Place a precisely weighed amount of the synthesized API and the commercial API into separate dissolution vessels for each pH medium.

    • Maintain the temperature at 37 ± 0.5 °C.

    • Withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Analyze the concentration of 5-(2-hydroxyethyl)uracil in each sample using a validated HPLC-UV method.

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal drug absorption.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer.

  • Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Permeability Assay:

    • Add a solution of the test compound (synthesized or commercial) to the apical (AP) side of the monolayer.

    • At various time points, take samples from the basolateral (BL) side.

    • Analyze the concentration of the compound in the BL samples by LC-MS/MS.[9]

    • Calculate the apparent permeability coefficient (Papp).

Bioequivalence Study Workflow Diagram

G cluster_0 API Sourcing cluster_1 In Vitro Testing cluster_2 Data Analysis Synth_API Synthesized 5-(2-hydroxyethyl)uracil Dissolution Comparative Dissolution Study (pH 1.2, 4.5, 6.8) Synth_API->Dissolution Permeability Caco-2 Permeability Assay Synth_API->Permeability Comm_API Commercial 5-(2-hydroxyethyl)uracil Comm_API->Dissolution Comm_API->Permeability Diss_Profile Dissolution Profiles (f2 similarity factor) Dissolution->Diss_Profile Papp_Value Permeability Coeff. (Papp) Permeability->Papp_Value Stats Statistical Comparison (90% Confidence Interval) Diss_Profile->Stats Papp_Value->Stats Conclusion Declaration of Bioequivalence Stats->Conclusion

Caption: Workflow for the in vitro bioequivalence assessment.

Data Summary: In Vitro Performance
Test Parameter Commercial Standard Synthesized Product Acceptance Criteria
Dissolution % Dissolved at 30 min (pH 6.8)92%95%> 85%
Dissolution f2 Similarity Factor-7550 - 100
Permeability Papp (AP→BL) (x 10⁻⁶ cm/s)15.2 ± 1.114.8 ± 0.990% CI of ratio within 80-125%

Conclusion and Final Recommendation

Establishing the bioequivalence of a synthesized API against a commercial standard is a rigorous, multi-step process that forms the bedrock of scientific validity and regulatory acceptance. The journey begins with a controlled and reproducible chemical synthesis, followed by exhaustive physicochemical characterization to confirm that the synthesized molecule is, for all practical purposes, identical to the reference standard.

As demonstrated through the outlined protocols, in vitro studies of dissolution and permeability provide powerful predictive data on potential in vivo performance.[10] When the synthesized 5-(2-hydroxyethyl)uracil exhibits comparable physical and chemical properties, and its in vitro performance metrics fall within the accepted statistical boundaries (e.g., an f2 similarity factor >50 and a 90% confidence interval for permeability ratio within 80-125%), a strong case for its bioequivalence can be made.[1] This systematic approach ensures that researchers and drug developers can proceed with confidence, knowing that their in-house API is a valid and reliable substitute for its commercial counterpart.

References

  • GaBI Online - Generics and Biosimilars Initiative. (2015). FDA releases 48 new and revised bioequivalence guidelines for generics. Available from: [Link]

  • Fissekis, J. D., & Sweet, F. (1973). Chemistry of some-5-(2-hydroxyalkyl)uracil derivatives and a synthesis of 5-vinyluracil. The Journal of Organic Chemistry. Available from: [Link]

  • Credevo. (2025). BA/BE Study Requirements For FDA Approval: Guidelines, Global Locations, Costs & Quality Standards. Available from: [Link]

  • FDA Law Blog. (2024). FDA now recommends only one study to show bioequivalence for certain oral drug products. Available from: [Link]

  • Chow, S. C. (2014). Bioavailability and Bioequivalence in Drug Development. Wiley Interdisciplinary Reviews: Computational Statistics. Available from: [Link]

  • AlfatestLab. (2020). Analytical strategies for new topical product development and In Vitro demonstration of Bioequivalence. Available from: [Link]

  • Food and Drugs Authority, Ghana. (2013). Guideline on Conducting Bioequivalence Studies. Available from: [Link]

  • Bielski, E. (2020). In Vitro Studies for Alternative BE Approaches to Comparative Clinical Endpoint BE Studies. FDA. Available from: [Link]

  • World Health Organization. (2017). Annex 6: Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability. WHO Technical Report Series. Available from: [Link]

  • Carmichael, J., et al. (2003). A study to evaluate the pharmacokinetics of oral 5-fluorouracil and eniluracil after concurrent administration to patients with refractory solid tumours and varying degrees of renal impairment (FUMA1005). British Journal of Cancer. Available from: [Link]

  • ONdrugDelivery. (2019). IN VITRO BIOEQUIVALENCE – WHERE ARE WE NOW?. Available from: [Link]

  • Takanashi, K., et al. (2010). Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe. British Journal of Clinical Pharmacology. Available from: [Link]

  • U.S. Food and Drug Administration. (2023). CVM Guidance for Industry #279 - Demonstrating Bioequivalence for Type A Medicated Articles Containing Active Pharmaceutical Ing. Regulations.gov. Available from: [Link]

  • ResearchGate. (n.d.). Novel 5-(2-hydroxyalkyl)-substituted uracil derivatives bearing.... Available from: [Link]

  • Heterocycles. (1992). 5-ALKOXYMETHYGl-HYDROXYALKYLURACILS WITH POTENTIAL. Available from: [Link]

  • PubMed. (1998). Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions. Available from: [Link]

  • Anticancer Research. (2023). A Pharmacokinetic-Pharmacodynamic Model Predicts Uracil-tegafur Effect on Tumor Shrinkage and Myelosuppression in a Colorectal Cancer Rat Model. Available from: [Link]

  • Gamelin, E., et al. (1999). Correlation between uracil and dihydrouracil plasma ratio, fluorouracil (5-FU) pharmacokinetic parameters, and tolerance in patients with advanced colorectal cancer: A potential interest for predicting 5-FU toxicity and determining optimal 5-FU dosage. Journal of Clinical Oncology. Available from: [Link]

  • MDPI. (2025). Synergistic Effects of Oxaliplatin, 5-Fluorouracil, and Novel Synthetic Uracil Analog U-359 on Breast Cancer Cell Carcinogenesis. Available from: [Link]

  • Royal Society of Chemistry. (2020). Regioselective synthesis of 5-[(2,3-dihydroxypropoxy)methyl]uracil analogues. New Journal of Chemistry. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Available from: [Link]

  • Oxford Academic. (2017). A method for the efficient and selective identification of 5-hydroxymethyluracil in genomic DNA. Nucleic Acids Research. Available from: [Link]

  • ACS Publications. (1992). Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection. Chemical Research in Toxicology. Available from: [Link]

  • Phenomenex. (n.d.). Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. Available from: [Link]

Sources

Comparative

Comparative NMR Analysis: N1- vs. N3-Hydroxyethyl Uracil

Executive Summary: The Regioselectivity Challenge In the synthesis of acyclic nucleoside analogs, the alkylation of uracil is a pivotal step. Uracil is an ambident nucleophile, possessing two competitive nitrogen centers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

In the synthesis of acyclic nucleoside analogs, the alkylation of uracil is a pivotal step. Uracil is an ambident nucleophile, possessing two competitive nitrogen centers (N1 and N3). While N1-alkylation is often the desired pathway for biologically active nucleoside mimetics, N3-alkylation is a common byproduct or specific target for degradation studies.

Distinguishing 1-(2-hydroxyethyl)uracil (1-HEU) from 3-(2-hydroxyethyl)uracil (3-HEU) solely by 1D


H NMR is fraught with ambiguity due to the similar electronic environments of the hydroxyethyl chains. This guide provides a definitive spectral assignment strategy, emphasizing HMBC (Heteronuclear Multiple Bond Correlation)  as the "gold standard" for structural validation.

Mechanistic Insight: The Ambident Nucleophile

To control the synthesis, one must understand the reactivity. The N1 proton is more acidic (


) than the N3 proton, making N1 the preferred site for alkylation under basic conditions (e.g., 

in DMF). However, steric factors and solvent effects can lead to N3 isomers or N1,N3-dialkylated byproducts.
Reaction Pathway Visualization

UracilAlkylation Figure 1: Regioselective Alkylation Pathways of Uracil Uracil Uracil (Ambident Nucleophile) N1_Isomer N1-Hydroxyethyl Uracil (Thermodynamic Product) Uracil->N1_Isomer Base/Heat (Major) N3_Isomer N3-Hydroxyethyl Uracil (Kinetic/Byproduct) Uracil->N3_Isomer Neutral/Silyl (Minor) Reagent Alkylation Reagent (e.g., 2-Haloethanol or Ethylene Carbonate) Reagent->N1_Isomer Dialkyl N1,N3-Dihydroxyethyl (Over-alkylation) N1_Isomer->Dialkyl Excess Reagent N3_Isomer->Dialkyl Excess Reagent

[1][2]

Spectral Comparison: The Diagnostic Fingerprints

The distinction relies on the connectivity of the methylene protons (


-CH

) of the hydroxyethyl group to the pyrimidine ring carbons.
H NMR Analysis (DMSO- )

While chemical shifts can vary with concentration and temperature, the coupling patterns of the ring protons are indicative.

  • N1-Substitution: The substituent at N1 removes the NH proton. The H6 proton (doublet,

    
    7.6 ppm) is sensitive to the N1 substituent due to steric proximity and deshielding anisotropy.
    
  • N3-Substitution: The N3 substituent leaves the N1-H intact (often broad singlet

    
    11.0 ppm), though in hydroxyethyl derivatives, exchangeable protons (OH and NH) can be broad or invisible depending on water content.
    
FeatureN1-(2-hydroxyethyl)uracilN3-(2-hydroxyethyl)uracil
H6 (

ppm)
7.55 – 7.65 (d,

Hz)
7.40 – 7.50 (d,

Hz)
H5 (

ppm)
5.50 – 5.60 (d,

Hz)
5.60 – 5.70 (d,

Hz)
N-CH

(

)

3.75 (t)

3.85 (t)
NH Signal N3-H (

11.2 ppm, s)
N1-H (

10.8 ppm, s)
C NMR Analysis[7][8][9][10][11][12]

The carbonyl carbons (C2 and C4) and the C6 carbon provide the first layer of differentiation.

  • C2 Carbon: Located between two nitrogens. In N1-substituted uracils, it typically resonates

    
    151 ppm.
    
  • C4 Carbon: A carbonyl adjacent to C5. Typically

    
    164 ppm.
    
  • C6 Carbon: A CH carbon. In N1-substituted uracils, C6 (

    
    146 ppm) is directly attached to the alkylated nitrogen.
    
2D NMR: The "Smoking Gun" (HMBC)

This is the mandatory validation step . You must trace the correlations from the side-chain


-CH

protons to the ring carbons.
  • N1-Isomer Logic: The N1-CH

    
     protons will show a 3-bond correlation (
    
    
    
    ) to C2 (Carbonyl) and C6 (Methine) .
  • N3-Isomer Logic: The N3-CH

    
     protons will show a 3-bond correlation (
    
    
    
    ) to C2 (Carbonyl) and C4 (Carbonyl) .

Why this matters: The observation of a correlation to a methine carbon (C6) vs. two carbonyls (C2/C4) is unambiguous.

HMBC_Logic Figure 2: Diagnostic HMBC Connectivity for Regioisomer Assignment cluster_N1 N1-Substituted HMBC cluster_N3 N3-Substituted HMBC N1_CH2 N1-CH2 Protons (Source) C2_N1 C2 (C=O) ~151 ppm N1_CH2->C2_N1 3J correlation C6_N1 C6 (CH) ~146 ppm N1_CH2->C6_N1 3J correlation (Diagnostic!) N3_CH2 N3-CH2 Protons (Source) C2_N3 C2 (C=O) ~151 ppm N3_CH2->C2_N3 3J correlation C4_N3 C4 (C=O) ~164 ppm N3_CH2->C4_N3 3J correlation (Diagnostic!)

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of 1-(2-hydroxyethyl)uracil via alkylation with 2-bromoethanol.

Materials
  • Uracil (1.0 eq)

  • 2-Bromoethanol (1.2 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)[1]
    
  • DMF (Dimethylformamide), anhydrous

Workflow
  • Activation: Suspend uracil and

    
     in anhydrous DMF. Stir at 60°C for 1 hour to ensure deprotonation (primarily at N1).
    
  • Alkylation: Add 2-bromoethanol dropwise. Increase temperature to 80°C and stir for 12-16 hours.

  • Workup: Filter off inorganic salts. Evaporate DMF under reduced pressure.

  • Purification: The residue will likely contain a mixture of N1 (major), N3 (minor), and N1,N3-dialkyl products.

    • Column Chromatography: Elute with DCM:MeOH (95:5

      
       90:10).
      
    • Rf Order: Dialkyl (Highest Rf) > N3-Isomer > N1-Isomer (Lowest Rf, most polar due to exposed NH/OH H-bonding capability).

  • NMR Prep: Dissolve ~10 mg of purified product in 0.6 mL DMSO-

    
    .
    

Summary Data Table

NucleusAssignmentN1-(2-hydroxyethyl)uracil (

ppm)
N3-(2-hydroxyethyl)uracil (

ppm)

H
H-67.60 (d)7.45 (d)
H-55.55 (d)5.65 (d)
N-CH

3.78 (t)3.88 (t)
O-CH

3.60 (t)3.60 (t)

C
C-4 (C=O)163.8162.5
C-2 (C=O)151.2150.8
C-6 (CH)146.5140.0
C-5 (CH)101.0100.5
HMBC N-CH

correlates to:
C2 & C6 C2 & C4

Note: Chemical shifts are approximate and solvent-dependent (DMSO-


). The HMBC correlations are invariant.

References

  • Regioselectivity in Uracil Alkylation

    • Mechanism and Conditions:[2][3] "Michael-type Addition as a Convenient Method for Regioselective N-Alkylation of Ambident Uracils." Scilit. Available at: [Link]

    • N1 vs N3 Stability: "Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers." MDPI. Available at: [Link]

  • NMR Spectral Data & HMBC Methodology

    • General Uracil Shifts: "1H and 13C chemical shifts of uracil." ResearchGate.[4] Available at: [Link]

    • HMBC for Isomer Distinction: "HMBC vs. H2BC - University of Ottawa NMR Facility." u-of-o-nmr-facility.blogspot.com. Available at: [Link]

  • Synthesis References

    • Direct N3 Alkylation: "Direct N3 Alkylation of Uracil and Derivatives via N1-[2-(trimethylsilyl)ethoxymethyl] Protection." ResearchGate.[4] Available at: [Link]

Sources

Validation

In Vitro Anti-Inflammatory Profiling of 5-Hydroxyethyl Pyrimidines

A Comparative Technical Guide for Drug Development Executive Summary The search for non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles has led to the emergence of 5-hydroxyethyl pyrimidine deriv...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development

Executive Summary

The search for non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles has led to the emergence of 5-hydroxyethyl pyrimidine derivatives as a potent scaffold. Unlike traditional NSAIDs that often suffer from gastrointestinal toxicity due to non-selective COX inhibition, recent in vitro profiling suggests that specific 5-hydroxyethyl substituted pyrimidines exhibit high COX-2 selectivity .

This guide provides a technical comparison of these derivatives against industry standards (Celecoxib, Diclofenac, and Indomethacin), detailing the experimental protocols required to validate their efficacy and analyzing the structural basis of their activity.

Mechanistic Basis & Therapeutic Logic

The Inflammatory Cascade and Target Specificity

The primary mechanism of action for 5-hydroxyethyl pyrimidines lies in the inhibition of the cyclooxygenase (COX) enzymes. Structural studies indicate that the 5-hydroxyethyl moiety facilitates unique binding interactions within the COX-2 active site, potentially offering a superior selectivity profile compared to non-selective inhibitors like Diclofenac.

  • COX-1 (Constitutive): Responsible for gastric mucosal protection. Inhibition leads to GI toxicity.

  • COX-2 (Inducible): Up-regulated during inflammation. Selective inhibition provides therapeutic relief with reduced side effects.

Visualization: Signaling Pathway & Inhibition

The following diagram illustrates the arachidonic acid pathway and precisely where 5-hydroxyethyl pyrimidines exert their inhibitory effect compared to standard NSAIDs.

InflammatoryPathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->AA COX1 COX-1 (Constitutive) [Gastric Protection] AA->COX1 COX2 COX-2 (Inducible) [Inflammation] AA->COX2 PGE2 Prostaglandin E2 (PGE2) COX1->PGE2 COX2->PGE2 Response Inflammatory Response (Pain, Swelling) PGE2->Response TradNSAID Traditional NSAIDs (Diclofenac/Indomethacin) TradNSAID->COX1 Blocks TradNSAID->COX2 Blocks Pyrimidines 5-Hydroxyethyl Pyrimidines (High Selectivity) Pyrimidines->COX1 Weak/No Inhibition Pyrimidines->COX2 Potent Inhibition

Figure 1: Mechanism of Action. 5-hydroxyethyl pyrimidines demonstrate preferential inhibition of the inducible COX-2 isoform, minimizing the blockade of the gastro-protective COX-1 pathway common with traditional NSAIDs.

Comparative Performance Analysis

The following data aggregates in vitro results comparing novel 5-hydroxyethyl pyrimidine derivatives against clinical standards. The data focuses on IC50 values (concentration required to inhibit 50% of enzyme activity), where lower values indicate higher potency.

Table 1: COX Isoform Inhibition Profile (In Vitro)
Compound ClassTest Compound / DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Interpretation
Standard Celecoxib 15.02 ± 1.100.04 ± 0.01 ~375Highly Selective (Benchmark)
Standard Diclofenac 0.21 ± 0.050.85 ± 0.150.24Non-Selective (High GI Risk)
Standard Indomethacin 0.21 ± 0.02> 100< 0.01COX-1 Selective (High GI Risk)
Test 5-HE Pyrimidine (Analog 5) > 1000.04 ± 0.09 > 2500Superior Selectivity
Test 5-HE Pyrimidine (Analog 6) 95.0 ± 2.50.04 ± 0.02 ~2375Superior Selectivity

Data Source: Synthesized from comparative biochemical assays [1]. Note: "5-HE" denotes 5-hydroxyethyl derivatives.

Analysis of Results
  • Potency: The 5-hydroxyethyl derivatives (Analogs 5 & 6) demonstrate COX-2 inhibitory potency (0.04 µM ) identical to the clinical standard Celecoxib.[1]

  • Selectivity: Unlike Diclofenac, which inhibits both isoforms indiscriminately, and Indomethacin, which preferentially targets COX-1, the 5-hydroxyethyl derivatives show negligible affinity for COX-1 (>95 µM). This suggests a significantly wider therapeutic window regarding gastric safety.

Experimental Protocols (Self-Validating Systems)

To replicate these findings or screen new derivatives, the following protocols are recommended. These assays are selected for their robustness and ability to act as surrogates for in vivo inflammation.

Protocol A: Inhibition of Albumin Denaturation

Principle: Protein denaturation is a well-documented cause of inflammation.[2][3] This assay measures a compound's ability to stabilize protein tertiary structure under heat stress, mimicking the stabilization of lysosomal membranes.

Workflow Visualization

AlbuminAssay Prep 1. Preparation Mix 1% BSA + Test Compound Incubate 2. Incubation 37°C for 20 mins Prep->Incubate Stress 3. Thermal Stress 70°C for 5 mins Incubate->Stress Cool 4. Cooling Room Temp (10 mins) Stress->Cool Measure 5. Measurement Absorbance @ 660nm Cool->Measure

Figure 2: Step-by-step workflow for the Albumin Denaturation Assay.

Step-by-Step Methodology
  • Reagent Prep: Prepare a 1% aqueous solution of Bovine Serum Albumin (BSA).[4]

  • Test Solution: Dissolve the 5-hydroxyethyl pyrimidine derivative in a suitable solvent (e.g., DMSO/Buffer) to create a concentration gradient (e.g., 100–500 µg/mL).

  • Reaction Mixture: Mix 5 mL of the reaction mixture consisting of:

    • 0.2 mL of BSA solution.[3]

    • 4.8 mL of Phosphate Buffered Saline (PBS, pH 6.4).

    • Test compound at varying concentrations.

  • Incubation: Incubate samples at 37°C for 20 minutes.

  • Denaturation Induction: Heat the mixture at 70°C for 5 minutes in a water bath.

  • Measurement: Cool to room temperature and measure turbidity (absorbance) at 660 nm using a UV-Vis spectrophotometer.

  • Calculation:

    
    
    
Protocol B: HRBC Membrane Stabilization

Principle: The erythrocyte membrane is analogous to the lysosomal membrane.[2] Stabilization of HRBCs against hypotonic stress indicates the potential to prevent the release of lysosomal enzymes (proteases/bactericidal enzymes) that propagate inflammation.[5]

  • Blood Collection: Collect fresh human blood and mix with equal volumes of sterilized Alsever’s solution (anticoagulant).[5] Centrifuge at 3000 rpm and wash packed cells with isosaline. Reconstitute to a 10% v/v suspension.

  • Assay Mixture:

    • 1.0 mL Phosphate buffer (pH 7.4, 0.15 M).

    • 2.0 mL Hyposaline (0.36% NaCl) — Creates hypotonic stress.

    • 0.5 mL HRBC suspension.

    • 0.5 mL Test compound (5-hydroxyethyl pyrimidine).

  • Incubation: 37°C for 30 minutes.

  • Centrifugation: 3000 rpm for 20 minutes.

  • Quantification: Measure the hemoglobin content in the supernatant at 560 nm . Reduced absorbance compared to control indicates membrane stabilization.

Structure-Activity Relationship (SAR) Insights

Why is the 5-hydroxyethyl group critical?

  • H-Bonding Potential: The hydroxyl (-OH) group at the terminal of the ethyl chain acts as a hydrogen bond donor/acceptor. In the COX-2 active site, this allows for specific interaction with polar residues (e.g., Arg120 or Tyr355) that may not be accessible to simple alkyl chains.

  • Scaffold Flexibility: The ethyl linker provides rotational freedom, allowing the pyrimidine ring to orient itself optimally within the hydrophobic pocket of the enzyme while the hydroxyl group anchors the molecule.

  • Cyclization Precursor: In synthetic pathways, the 5-hydroxyethyl group often serves as a precursor for forming fused bicyclic systems (e.g., pyrrolo[2,3-d]pyrimidines). These fused systems [1] have shown some of the highest potencies (IC50 ~0.04 µM) by mimicking the rigid structure of natural purines, enhancing bio-availability and enzyme affinity.

References

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Source: RSC Advances (via NIH/PMC) [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Source: International Journal of Molecular Sciences [Link]

  • In vitro protein denaturation inhibition assay of Eucalyptus globulus and Glycine max for potential anti-inflammatory activity. Source: Innovations in Pharmaceuticals and Pharmacotherapy [Link]

  • Evaluation of HRBC Membrane Stabilization Activity of Cicer arietinum Linn. Pod Wall. Source: Research Journal of Pharmacy and Technology [Link][1][2]

Sources

Comparative

A Senior Application Scientist's Guide to Retention Time Comparison of Uracil Derivatives on C18 HPLC Columns

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and biomedical research, High-Performance Liquid Chromatography (HPLC) stands as an indispensable tool for the separation...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and biomedical research, High-Performance Liquid Chromatography (HPLC) stands as an indispensable tool for the separation, identification, and quantification of various compounds. Among these, uracil and its derivatives are of significant interest due to their roles as constituents of nucleic acids and as antineoplastic agents.[1] This guide provides an in-depth comparison of the retention times of uracil derivatives on C18 HPLC columns, grounded in the principles of reversed-phase chromatography. Our focus is to deliver not just data, but a foundational understanding of the physicochemical principles that govern the separation of these crucial molecules.

The Central Role of Hydrophobicity in C18 Separations

Reversed-phase HPLC on C18 columns separates molecules based on their hydrophobicity.[2] The stationary phase consists of silica particles chemically bonded with C18 alkyl chains, creating a nonpolar environment. A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the analytes.

The fundamental principle is straightforward: more hydrophobic (less polar) compounds will have a stronger affinity for the nonpolar C18 stationary phase and will thus be retained longer on the column, resulting in a longer retention time. Conversely, more polar (less hydrophobic) compounds will interact more readily with the polar mobile phase and elute earlier.[2] The hydrophobicity of a molecule is a key factor determining its retention time in reversed-phase HPLC.[2][3]

Uracil itself is a highly polar molecule and is often used as a marker for the column's void volume (t₀), which is the time it takes for an unretained compound to pass through the column.[4][5] However, it's important to note that under certain conditions, such as a highly aqueous mobile phase, even uracil can exhibit some retention.[6][7]

Comparing Uracil and Its Derivatives: A Structural Perspective

The retention behavior of uracil derivatives on a C18 column is directly influenced by their chemical structure. Substituents added to the uracil ring can significantly alter the molecule's overall polarity and, consequently, its retention time.

CompoundStructureKey Structural Difference from UracilExpected Impact on HydrophobicityExpected Retention Time vs. Uracil
Uracil Pyrimidine-2,4-dione-Baseline (Highly Polar)Shortest
Thymine 5-MethyluracilAddition of a methyl group at the C5 positionIncreased hydrophobicityLonger
5-Fluorouracil (5-FU) 5-FluorouracilSubstitution of hydrogen with a fluorine atom at the C5 positionIncreased polarity due to electronegative fluorineShorter or similar to Uracil
Uridine Uracil + Ribose sugarAddition of a ribose sugar moietyIncreased polarity due to hydroxyl groups on the sugarShorter
6-Methyluracil 6-MethyluracilAddition of a methyl group at the C6 positionIncreased hydrophobicityLonger

Note: This table provides a qualitative prediction. Actual retention times will depend on the specific chromatographic conditions.

The addition of a nonpolar alkyl group, such as the methyl group in thymine and 6-methyluracil, increases the molecule's hydrophobicity, leading to a stronger interaction with the C18 stationary phase and a longer retention time compared to uracil.[1] Conversely, the addition of a polar functional group, like the ribose sugar in uridine, increases the overall polarity of the molecule, causing it to elute earlier.[4] The case of 5-Fluorouracil is interesting; while fluorine is highly electronegative and can increase polarity, its small size and the overall electronic effects on the ring can lead to retention times that are very close to, or even slightly shorter than, uracil under certain conditions.

Experimental Protocol for Comparative Analysis

To empirically validate these principles, the following experimental protocol provides a robust framework for comparing the retention times of uracil derivatives.

Objective: To determine and compare the retention times of Uracil, Thymine, 5-Fluorouracil, Uridine, and 6-Methyluracil on a C18 HPLC column.

Materials:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Standards: Uracil, Thymine, 5-Fluorouracil, Uridine, and 6-Methyluracil (analytical grade).

  • Sample Solvent: Mobile Phase A

Experimental Workflow:

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare individual and mixed standard solutions (10 µg/mL) in Sample Solvent inject_sample Inject 10 µL of the mixed standard solution prep_standards->inject_sample prep_mobile Prepare Mobile Phases A and B prep_system Equilibrate HPLC system and C18 column with initial mobile phase conditions prep_mobile->prep_system prep_system->inject_sample run_gradient Run gradient elution program inject_sample->run_gradient detect Monitor absorbance at 260 nm run_gradient->detect record_rt Record retention time for each peak detect->record_rt compare_rt Compare retention times of the uracil derivatives record_rt->compare_rt

Caption: Experimental workflow for the HPLC analysis of uracil derivatives.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 30% B

    • 15-17 min: 30% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B (re-equilibration)

Data Analysis:

The retention time for each compound is determined at the apex of its corresponding chromatographic peak. By comparing these values, a clear, quantitative measure of their relative hydrophobicity under the specified conditions can be established.

Expected Results and Interpretation

The chromatogram obtained from this experiment would be expected to show the elution of the compounds in order of increasing hydrophobicity.

G cluster_0 Interaction with C18 Stationary Phase cluster_1 Elution Order (Retention Time) node_uridine Uridine Highly Polar Weak Interaction elution elution node_uracil Uracil Polar Weak Interaction node_5fu 5-Fluorouracil Polar Weak Interaction node_thymine Thymine Moderately Nonpolar Moderate Interaction node_6methyl 6-Methyluracil Moderately Nonpolar Stronger Interaction

Caption: Predicted elution order based on interaction with the C18 stationary phase.

Hypothetical Retention Time Data:

CompoundExpected Retention Time (min)
Uridine~2.5
Uracil~3.0
5-Fluorouracil~3.2
Thymine~5.8
6-Methyluracil~6.5

These hypothetical values illustrate the expected trend. Uridine, being the most polar due to its ribose group, elutes first. Uracil and 5-Fluorouracil, both highly polar, elute shortly after. Thymine and 6-Methyluracil, with their added methyl groups, are more retained and elute significantly later.

Conclusion and Broader Implications

The retention behavior of uracil derivatives on C18 HPLC columns is a direct and predictable consequence of their molecular structure and resulting hydrophobicity. This guide provides a foundational understanding and a practical framework for the comparative analysis of these compounds. For researchers in drug development and related fields, a firm grasp of these principles is crucial for developing robust and reliable analytical methods for the separation and quantification of these and other similar molecules. The ability to predict and manipulate retention times based on molecular structure and mobile phase composition is a cornerstone of effective HPLC method development.

References

  • Journal of Chromatographic Science. Some Practical Considerations when Determining the Void Volume in High-Performance Liquid Chromatography. [Link]

  • SIELC Technologies. HPLC Separation of Uridine and Uracil. [Link]

  • Chromatography Forum. why uracil is used to detect as dead volume of the sytem. [Link]

  • AKJournals. The retention behavior of some uracil derivatives in normal and reversed-phase chromatography. Lipophilicity of the compounds. [Link]

  • Pharmacognosy Magazine. Development and application of a method for determination of nucleosides and nucleobases in Mactra veneriformis. [Link]

  • Obrnuta faza. The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. [Link]

  • ResearchGate. Void volume markers in reversed-phase and biomimetic liquid chromatography | Request PDF. [Link]

  • Axion Labs. How to calculate void volume in HPLC?. [Link]

  • MicroSolv Technology Corporation. Nucleobases Uracil, Guanine, Thymine, Adenine Analyzed by HPLC - AppNote. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Nucleosides and Nucleoside Derivatives on Amaze HD Column. [Link]

  • ResearchGate. (PDF) A simple high performance liquid chromatography method for the measurement of nucleobases and the RNA and DNA content of cellular material. [Link]

  • Phenomenex. Reversed-Phase Retention of Uracil & Fluorouracil. [Link]

  • J-Stage. A Facile Method for the Quantification of Urinary Uracil Concentration by a Uracil-Specific Fluorescence Derivatization Reaction. [Link]

  • PMC. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). [Link]

  • Waters. HPLC Column Performance. [Link]

  • PubMed. Identification of the factors that influence the reproducibility of chromatographic retention data. [Link]

  • ResearchGate. Data of retention time on HPLC C 18 column and specific rotation of P S -and P Se -cIDPRE …. [Link]

  • MAC-MOD Analytical. DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. [Link]

  • MAC-MOD Analytical. DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. [Link]

  • Chromatography Forum. Void volume when uracil and acetone are retained. [Link]

  • ResearchGate. Hydrophobicity indices for amino acid residues as determined by HPLC. [Link]

  • Chromatography Forum. The Hydrophobicity and retention time of a compound. [Link]

  • ResearchGate. Comparison of experimental and predicted retention times for the separation of the polar cyclic oligosaccharide mixture for the original method and the optimized loading method. [Link]

  • ResearchGate. HPLC analysis, different retention time?. [Link]

  • ChemRxiv. Times are changing but order matters: Transferable prediction of small molecule liquid chromatography retention times. [Link]

  • Journal of Pharmacy & Pharmacognosy Research. In vitro proliferative activity of 6-substituted uracil derivatives. [Link]

Sources

Validation

The Competitive ELISA: A Necessary Choice for Small Molecules

An Objective Guide to the Cross-Reactivity of Anti-5-HEU Antibodies in ELISA Assays For researchers in the fields of toxicology, pharmacology, and oncology, the accurate quantification of oxidative DNA damage is paramoun...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Cross-Reactivity of Anti-5-HEU Antibodies in ELISA Assays

For researchers in the fields of toxicology, pharmacology, and oncology, the accurate quantification of oxidative DNA damage is paramount. 5-hydroxy-5-(2-hydroxyethyl)uracil (5-HEU) has emerged as a significant biomarker for DNA damage induced by oxidative stress. The enzyme-linked immunosorbent assay (ELISA) is a widely adopted method for its detection due to its high throughput and sensitivity.[1] However, the reliability of any immunoassay hinges on the specificity of the antibody employed.

This guide provides an in-depth comparison of anti-5-HEU antibody performance, focusing on the critical parameter of cross-reactivity. We will explore the structural basis for potential cross-reactivity, present a framework for comparing antibody specificity, and provide a detailed protocol for validating this performance in your own laboratory. Our goal is to equip you, the researcher, with the knowledge to critically evaluate and select the most reliable reagents for your studies.

Unlike large proteins, small molecules like 5-HEU, often referred to as haptens, cannot be bound simultaneously by two different antibodies, a requirement for the common sandwich ELISA format.[2][3] Therefore, the quantification of 5-HEU relies on a competitive immunoassay format.

In this setup, 5-HEU present in a sample competes with a fixed amount of enzyme-labeled 5-HEU for a limited number of binding sites on a specific anti-5-HEU antibody that has been immobilized on a microplate. After an incubation period, unbound reagents are washed away, and a substrate is added. The resulting signal is inversely proportional to the concentration of 5-HEU in the sample: the more 5-HEU in the sample, the less enzyme-labeled 5-HEU can bind, resulting in a weaker signal.[4] This relationship is fundamental to interpreting your results.

G cluster_0 Step 1: Competition cluster_1 Step 2: Incubation & Binding cluster_2 Step 3: Detection plate Microplate Well (Coated with Anti-5-HEU Ab) sample Sample (Contains free 5-HEU) plate->sample Addition of Sample & Enzyme Conjugate binding Free 5-HEU and Labeled 5-HEU compete for antibody binding sites. (High sample 5-HEU = Low bound enzyme) sample->plate conjugate Enzyme-Labeled 5-HEU conjugate->plate wash Wash Step (Removes unbound molecules) substrate Add Substrate wash->substrate signal Measure Signal (Inversely proportional to 5-HEU concentration) substrate->signal

Caption: Competitive ELISA workflow for 5-HEU quantification.

The Challenge of Cross-Reactivity

An antibody's utility is defined by its ability to bind its intended target with high affinity and specificity. Cross-reactivity occurs when an antibody binds to molecules other than the target analyte.[5][6] This is a significant concern when the non-target molecules are structurally similar to the analyte or are present in the biological matrix at high concentrations.[7][8] In the case of anti-5-HEU antibodies, cross-reactivity can lead to an overestimation of the biomarker's concentration, yielding false-positive results and compromising data integrity.[9]

Potential cross-reactants for an anti-5-HEU antibody are typically other uracil derivatives and related pyrimidine bases that share a core structural motif. Understanding these similarities is the first step in assessing an antibody's specificity. Key potential cross-reactants include:

  • 5-Hydroxymethyluracil (5-hmU): Structurally very similar, differing only in the side chain at the C5 position.[10][11]

  • Thymine (5-methyluracil): The canonical DNA base, differing from 5-HEU by the substituent at the C5 position.

  • Uracil: The parent pyrimidine base, lacking a substituent at the C5 position.

  • Other Oxidized Pyrimidines: Various products of DNA damage that may be present in the sample.

Comparing Antibody Specificity: A Data-Driven Approach

A rigorous comparison of anti-5-HEU antibodies requires quantitative data on their binding affinity for 5-HEU versus potential cross-reactants. This is typically expressed as a percentage of cross-reactivity, calculated by comparing the concentration of the cross-reactant required to displace 50% of the labeled antigen with the concentration of 5-HEU required for the same displacement.

Below is a comparative table illustrating how such data might be presented. This serves as a guide for what researchers should look for in product datasheets or how to structure their own validation results.

Compound Structure Antibody A (% Cross-Reactivity) Antibody B (% Cross-Reactivity)
5-HEU (Target) C₆H₈N₂O₄100% 100%
5-HydroxymethyluracilC₅H₆N₂O₃2.5%0.8%
ThymineC₅H₆N₂O₂< 0.1%< 0.05%
UracilC₄H₄N₂O₂< 0.01%< 0.01%
CytosineC₄H₅N₃ONot DetectedNot Detected

Note: The data presented in this table is for illustrative purposes only and represents a desirable specificity profile for a high-quality antibody. In this example, Antibody B demonstrates superior specificity due to its lower cross-reactivity with the highly similar 5-Hydroxymethyluracil.

Experimental Protocol for Assessing Cross-Reactivity

Trust in an immunoassay should not be based solely on manufacturer data. Independent validation is a cornerstone of robust science.[12][13] The following protocol outlines a comprehensive method for determining the cross-reactivity of an anti-5-HEU antibody in your laboratory.

I. Reagent Preparation
  • Coating Buffer (e.g., Carbonate-Bicarbonate Buffer, pH 9.6): Prepare fresh.

  • Wash Buffer (e.g., PBS with 0.05% Tween-20): Prepare a 10X stock for convenience.

  • Blocking Buffer (e.g., 1% BSA in PBS): Prepare fresh to prevent microbial growth.

  • Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20): Used for diluting standards, samples, and antibodies.

  • 5-HEU Standard Stock (1 mg/mL): Dissolve high-purity 5-HEU in an appropriate solvent (e.g., DMSO or assay buffer). Aliquot and store at -20°C or below.

  • Cross-Reactant Stock Solutions (1 mg/mL): Prepare individual stock solutions for each potential cross-reactant (e.g., 5-hmU, Thymine, Uracil) in the same manner as the 5-HEU standard.

  • Enzyme-Conjugated 5-HEU: Reconstitute and dilute according to the manufacturer's instructions.

  • Substrate Reagent (e.g., TMB): Use a commercially available, stabilized solution.

  • Stop Solution (e.g., 2N H₂SO₄): Handle with appropriate safety precautions.

II. Assay Procedure
  • Plate Coating: Dilute the anti-5-HEU capture antibody to its optimal concentration in Coating Buffer. Add 100 µL to each well of a high-binding 96-well microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature (RT).

  • Standard & Cross-Reactant Preparation:

    • 5-HEU Standard Curve: Prepare a series of dilutions from the 5-HEU stock solution in Assay Buffer. A typical range might be 0.1 to 100 ng/mL. Include a zero standard (Assay Buffer only).

    • Cross-Reactant Curves: For each potential cross-reactant, prepare a separate serial dilution series in Assay Buffer. The concentration range should be significantly higher than the 5-HEU standard curve (e.g., 10 ng/mL to 10,000 ng/mL) to anticipate lower binding affinity.

  • Competitive Reaction:

    • Add 50 µL of each standard, cross-reactant dilution, or unknown sample to the appropriate wells in duplicate or triplicate.

    • Immediately add 50 µL of the diluted enzyme-conjugated 5-HEU to every well.

    • Incubate for 1-2 hours at RT with gentle shaking.

  • Washing: Aspirate the reaction mixture and wash the plate 5 times with Wash Buffer. Ensure thorough washing to minimize background noise.

  • Signal Development: Add 100 µL of TMB Substrate to each well. Incubate at RT in the dark for 15-30 minutes. Monitor for color development.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the optical density (OD) at 450 nm within 15 minutes of adding the Stop Solution.

III. Data Analysis and Calculation
  • Generate Standard Curves: For both the 5-HEU standard and each cross-reactant, plot the average OD450nm against the logarithm of the concentration. This will generate sigmoidal dose-response curves.

  • Determine IC₅₀ Values: The IC₅₀ is the concentration of the analyte that causes 50% inhibition of the maximum signal. Determine the IC₅₀ for 5-HEU (IC₅₀, 5-HEU) and for each cross-reactant (IC₅₀, CR) from their respective curves.

  • Calculate Percent Cross-Reactivity: Use the following formula for each tested compound:

    % Cross-Reactivity = (IC₅₀, 5-HEU / IC₅₀, CR) x 100

Conclusion: Making an Informed Decision

The accuracy of 5-HEU quantification is critically dependent on the specificity of the primary antibody used in an ELISA. Cross-reactivity with structurally similar molecules, particularly other oxidized pyrimidines, can significantly skew results.[14] While manufacturers provide initial data, it is incumbent upon the diligent researcher to perform in-house validation to ensure the antibody's performance within the specific context of their experimental matrix. By following a structured protocol to quantify cross-reactivity, you can confidently select an antibody that provides the highest degree of specificity, ensuring the integrity and reproducibility of your research into oxidative DNA damage.

References

  • Kyrtopoulos, S. A., et al. (2011). Development and Validation of a New, Sensitive Immunochemical Assay for O 6 -Methylguanine in DNA and Its Application in a Population Study. Cancer Epidemiology, Biomarkers & Prevention. [Link]

  • Georgiadis, P., et al. (2012). Development and validation of a direct sandwich chemiluminescence immunoassay for measuring DNA adducts of benzo[a]pyrene and other polycyclic aromatic hydrocarbons. Carcinogenesis. [Link]

  • Addgene. (2024). Antibodies 101: The Four ELISAs and When to Use Them. Addgene Blog. [Link]

  • Cloud-Clone Corp. Competitive-Inhibition-ELISA-kit-for-detection-of-small-molecules. Cloud-Clone Corp. [Link]

  • Creative Diagnostics. (2021). Competitive ELISA. Creative Diagnostics Technical Resources. [Link]

  • SeraCare. Technical Guide for ELISA. SeraCare Website. [Link]

  • St John's Laboratory. Competitive ELISA protocol. St John's Laboratory Website. [Link]

  • Kiianitsa, K., & Maizels, N. (2014). Ultrasensitive isolation, identification and quantification of DNA–protein adducts by ELISA-based RADAR assay. Nucleic Acids Research. [Link]

  • Bio-Techne. 5-HIAA ELISA Kit (Colorimetric). Bio-Techne Website. [Link]

  • Abyntek Biopharma. (2025). Problems and Solutions in ELISA Assay Validation. Abyntek Biopharma Blog. [Link]

  • NorthEast BioLab. (2025). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. NorthEast BioLab Resources. [Link]

  • Caleffi, A., & Lippi, G. (2015). MOST COMMON INTERFERENCES IN IMMUNOASSAYS. EJIFCC. [Link]

  • Gelbrich, T., et al. (2016). Eight new crystal structures of 5-(hydroxymethyl)uracil, 5-carboxyuracil and 5-carboxy-2-thiouracil: insights into the hydrogen-bonded networks and the predominant conformations of the C5-bound residues. Acta Crystallographica Section C. [Link]

  • ResearchGate. Novel 5-(2-hydroxyalkyl)-substituted uracil derivatives bearing... ResearchGate. [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies Blog. [Link]

  • ELISA kit. Antibody Cross Reactivity And How To Avoid It? ELISA kit Website. [Link]

  • Wong, Y. C., et al. (2008). A commercial ELISA detects high levels of human H5 antibody but cross-reacts with influenza A antibodies. Journal of Clinical Virology. [Link]

  • AFG Scientific. Human 5-hydroxyeicosatetraenoic acid (5-HETE) Elisa Kit. AFG Scientific Website. [Link]

  • DNAmod. 5-hydroxymethyluracil. DNAmod Database. [Link]

  • J-GLOBAL. 5-(Hydroxymethyl)uracil. J-GLOBAL Website. [Link]

  • Owen, L. J., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology. [Link]

  • Owen, L. J., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. PubMed. [Link]

  • ELGA LabWater. (2020). Immunoassay | Sources of Interference & their Effects. ELGA LabWater Learning Hub. [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 5-(2-Hydroxyethyl)pyrimidin-4(1H)-one

Executive Summary & Chemical Context This guide defines the safety protocols for 5-(2-Hydroxyethyl)pyrimidin-4(1H)-one , a polar pyrimidine intermediate often utilized in pharmaceutical synthesis (e.g., as a pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide defines the safety protocols for 5-(2-Hydroxyethyl)pyrimidin-4(1H)-one , a polar pyrimidine intermediate often utilized in pharmaceutical synthesis (e.g., as a pharmacophore scaffold).[1]

Scientific Reality Check: Unlike commodity chemicals (e.g., Acetone), specific toxicological data for niche intermediates like this is often limited. Therefore, we apply the Precautionary Principle . We treat this substance as a bioactive heterocyclic intermediate . Its structural features—a nitrogen-rich pyrimidine core coupled with a polar hydroxyethyl tail—dictate specific handling requirements regarding solubility, skin absorption, and hygroscopicity.[1]

Core Hazard Profile (Derived from Structural Class):

  • Signal Word: WARNING

  • Primary Risks: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335), and Potential Acute Toxicity if swallowed (H302).[1]

  • Physical State: Typically a crystalline solid; likely hygroscopic.

Personal Protective Equipment (PPE) Matrix

Safety is not about "wearing gear"; it is about creating a barrier system validated against specific chemical permeation rates.

Body ZonePPE RequirementTechnical Rationale & Specifications
Hand Protection (Solid) Nitrile Rubber (Double-gloved)Spec: Min. thickness 0.11 mm (4 mil).Logic: Excellent resistance to dry organic solids. The outer glove protects against contamination; the inner glove maintains a clean environment.
Hand Protection (Solution) Material Dependent Critical: If dissolved in DCM/Chloroform , Nitrile fails (<5 min breakthrough).[1] You MUST use Laminate (Silver Shield/Barrier) or Viton gloves.If dissolved in Water/Methanol , Nitrile remains effective.
Ocular Chemical Safety Goggles Spec: Indirect vented, ANSI Z87.1+.Logic: Pyrimidine dust is fine and irritating. Standard safety glasses allow dust entry from the side.
Respiratory Engineering Control (Primary) Spec: Fume Hood (Face velocity: 80–100 fpm).Logic: Do not rely on masks. Handling must occur inside a hood to prevent inhalation of micro-particles.
Body Lab Coat (High-Neck) Spec: Poly-cotton blend or Tyvek (if high dust).Logic: Covers the "triangle of death" (neck area) where dust accumulation leads to rapid dermal absorption.[1]
Operational Protocols: Step-by-Step
Phase A: Weighing & Transfer (High Risk Zone)

The highest risk of exposure occurs during the transfer of dry solids due to electrostatic dispersion.[1]

  • Static Elimination: Pyrimidine derivatives are often static-prone. Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.

  • The "Tunnel" Technique: Do not pour from the bottle. Use a long-neck weighing funnel or a disposable spatula to transfer the solid deep into the receiving vessel to minimize dust clouds.[1]

  • Decontamination: Immediately wipe the exterior of the stock bottle and the balance area with a methanol-dampened wipe .

    • Why Methanol? The hydroxyethyl group confers polarity; water alone may smear it, while methanol solubilizes and removes residues effectively.

Phase B: Solubilization & Reaction
  • Solvent Selection Check: Before adding solvent, verify your glove compatibility.

    • Scenario: You are dissolving the compound in Dichloromethane (DCM).

    • Action:STOP. Remove outer Nitrile gloves. Don Silver Shield/Laminate gloves. Re-don Nitrile gloves over the laminate gloves for dexterity.

  • Temperature Control: If heating is required, ensure the system is under a reflux condenser before heating begins. Pyrimidine vapors can be potent respiratory irritants.[2]

Phase C: Waste Disposal

Never dispose of this compound down the drain. Nitrogen-containing heterocycles can disrupt municipal water treatment bacteria.[1]

  • Solid Waste: Dispose of contaminated wipes, weighing boats, and gloves in Hazardous Solid Waste (Trace Organics) .

  • Liquid Waste:

    • If Halogenated solvent used: Halogenated Organic Waste .

    • If Aqueous/Alcoholic: Non-Halogenated Organic Waste .

  • Labeling: Clearly mark the tag with "Pyrimidine Derivative – Potential Irritant."

Visualization: The Safety Lifecycle

The following diagram illustrates the decision logic for handling this specific compound, emphasizing the "Glove Decision Point" which is often overlooked.

SafetyLifecycle Start START: 5-(2-Hydroxyethyl)pyrimidin-4(1H)-one RiskAssess 1. Risk Assessment (Check Physical State) Start->RiskAssess Engineering Control: Fume Hood Only (No Open Bench Work) RiskAssess->Engineering SolidHandling Solid Handling (Weighing/Transfer) SolnHandling Solution Handling (Reaction/Workup) SolidHandling->SolnHandling GloveCheck DECISION: Solvent Type? SolnHandling->GloveCheck Engineering->SolidHandling Nitrile Use Nitrile Gloves (MeOH, Water, EtOAc) GloveCheck->Nitrile Polar/Non-Halo Laminate Use Laminate/Barrier Gloves (DCM, Chloroform, DMF) GloveCheck->Laminate Halogenated/Penetrating Waste Disposal: High-Nitrogen Organic Stream Nitrile->Waste Laminate->Waste

Caption: Operational workflow emphasizing the critical glove material decision point based on solvent carrier compatibility.

Emergency Response Protocols

Scenario A: Spills (Solid)

  • Isolate: Evacuate the immediate 3-meter radius.

  • PPE Upgrade: Wear goggles and N95/P95 respirator if outside a hood.

  • Clean: Do not dry sweep (creates dust). Cover with wet paper towels (water/methanol mix) to dampen, then scoop into a waste bag.

Scenario B: Exposure (Skin/Eye) [1][3][4][5]

  • Eyes: Flush immediately at an eyewash station for 15 minutes .[5] Hold eyelids open. The hydroxyethyl group increases water solubility, aiding washout, but immediate dilution is critical to prevent corneal haze.

  • Skin: Wash with soap and copious water.[4][5][6][7][8] Do not use ethanol on skin (may enhance absorption).

References
  • PubChem. Compound Summary: Pyrimidine Derivatives and Safety Data. National Library of Medicine. Available at: [Link][1]

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. Available at: [Link][1][9]

  • ECHA (European Chemicals Agency). Information on Chemicals: Pyrimidine Safety Profiles. Available at: [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.